2,3-Dimethyl-2-butanol
描述
Structure
3D Structure
属性
IUPAC Name |
2,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3,4)7/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECULIHBUCAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208126 | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-60-5 | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thexyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWE5U7S6W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Molecular Blueprint of a Tertiary Alcohol
An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dimethyl-2-butanol
This compound, also known under the trade name thexyl alcohol, is a tertiary hexyl alcohol with the chemical formula C₆H₁₄O.[1][2][3][4] Its structure, featuring a hydroxyl group attached to a highly substituted carbon atom, imparts specific chemical properties that make it a valuable component in various chemical syntheses. As with any chemical entity in research and development, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the foundational data for such confirmation, offering a detailed "blueprint" of the molecule's atomic arrangement and connectivity.
This guide serves as a technical resource for researchers and scientists, offering a deep dive into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define this compound. By understanding the causality behind the spectral features, professionals can confidently identify and characterize this compound, ensuring the integrity of their experimental work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the distinct chemical environments within this compound.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of each signal provide a wealth of information. The structure of this compound suggests four unique proton environments, which is confirmed by its spectrum.
Experimental Protocol: Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined residual solvent peak.[5]
-
Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Place the tube in the NMR spectrometer to acquire the spectrum.
-
(Optional) D₂O Shake: To confirm the hydroxyl proton signal, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[6]
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to its four types of non-equivalent protons.
-
-OH Proton (Hₐ): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration, solvent, and temperature but is often found around 1.6 ppm. This broadness is due to rapid chemical exchange with other protons or trace amounts of water. The D₂O shake is the definitive method for confirming this assignment.[6]
-
-CH₃ Protons at C2 (Hₑ): The six protons of the two methyl groups attached to the carbinol carbon (the carbon bearing the -OH group) are chemically equivalent. They appear as a sharp singlet around 1.2 ppm. They are singlets because their adjacent carbon has no protons, precluding spin-spin coupling.
-
-CH Proton at C3 (Hₔ): The single methine proton is coupled to the six protons of the adjacent methyl groups. According to the n+1 rule, this signal is split into a septet and appears further downfield, around 1.7 ppm, due to the influence of the neighboring hydroxyl group.
-
-CH₃ Protons at C3 (Hₖ): The six protons of the two methyl groups on the isopropyl moiety are equivalent. They are coupled to the single methine proton, resulting in a doublet signal around 0.9 ppm.
¹H NMR Data Summary
| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (-OH) | ~1.6 | Broad Singlet | 1H |
| Hₑ (2 x -CH₃) | ~1.2 | Singlet | 6H |
| Hₔ (-CH) | ~1.7 | Septet | 1H |
| Hₖ (2 x -CH₃) | ~0.9 | Doublet | 6H |
Visualization: Proton Environments in this compound
Caption: Labeled proton environments in this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Due to the molecule's symmetry, the six carbon atoms of this compound give rise to only four distinct signals in the ¹³C NMR spectrum.
Data Interpretation and Analysis
-
Carbinol Carbon (C2): The carbon atom bonded to the electronegative oxygen atom is significantly deshielded and appears furthest downfield, typically around 73 ppm.
-
Methyl Carbons at C2: The two equivalent methyl carbons attached to C2 appear at approximately 26 ppm.
-
Methine Carbon (C3): The methine carbon of the isopropyl group is found at about 35 ppm.
-
Methyl Carbons at C3: The two equivalent methyl carbons of the isopropyl group are the most shielded, appearing furthest upfield at around 17 ppm.
¹³C NMR Data Summary
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2 (-C-OH) | ~73 |
| C1, C1' (2 x -CH₃ on C2) | ~26 |
| C3 (-CH) | ~35 |
| C4, C4' (2 x -CH₃ on C3) | ~17 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an alcohol, the most telling absorptions are the O-H and C-O stretching vibrations.
Experimental Protocol: Neat Sample Analysis
-
Prepare Plates: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Apply Sample: Place a single drop of liquid this compound onto one salt plate.
-
Assemble: Place the second salt plate on top, gently pressing to create a thin liquid film between the plates.
-
Acquire Spectrum: Place the assembled plates in the spectrometer's sample holder and run the analysis.
Data Interpretation and Analysis
The IR spectrum of this compound is characterized by the following key absorption bands:
-
O-H Stretch: A very strong and broad absorption band appears in the region of 3600-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between alcohol molecules.[6][7]
-
C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2970-2870 cm⁻¹) correspond to the stretching vibrations of the C-H bonds in the methyl and methine groups.
-
C-O Stretch: A strong absorption in the 1210-1100 cm⁻¹ range is indicative of the C-O single bond stretch. The position of this peak is diagnostic for the type of alcohol; for tertiary alcohols like this compound, it typically appears in this higher wavenumber region compared to primary or secondary alcohols.[7]
IR Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3400 (broad, strong) | Alcohol (-OH) | O-H Stretch |
| ~2970 (strong) | Alkane (-C-H) | C-H Stretch |
| ~1150 (strong) | Tertiary Alcohol | C-O Stretch |
Visualization: Key Vibrational Modes
Caption: Key IR vibrational modes for this compound.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ether).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC separates the sample from the solvent and any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization, EI).
-
Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Analysis
The molecular weight of this compound is 102.17 g/mol .[1][2][3][4] The mass spectrum reveals key fragments that are characteristic of this structure.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 102 may be weak or absent, which is common for tertiary alcohols due to the instability of the parent ion.
-
Alpha-Cleavage: The most favorable fragmentation pathway for alcohols is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom.
-
Loss of Isopropyl Radical: Cleavage of the C2-C3 bond results in the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43. This leads to the formation of a very stable, resonance-stabilized oxonium ion at m/z 59 . This is typically the base peak (the most abundant ion) in the spectrum.[1]
-
Loss of Methyl Radical: Less favorable alpha-cleavage involves the loss of a methyl radical (•CH₃), with a mass of 15. This results in a fragment at m/z = 102 - 15 = 87 .[1]
-
-
Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion can produce a peak at m/z = 102 - 18 = 84 .
Mass Spectrometry Data Summary
| m/z | Proposed Fragment | Significance |
| 102 | [C₆H₁₄O]⁺ | Molecular Ion (M⁺) |
| 87 | [M - CH₃]⁺ | Alpha-cleavage |
| 59 | [M - C₃H₇]⁺ | Alpha-cleavage, Base Peak |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Visualization: Primary Fragmentation Pathways
Caption: Major EI fragmentation pathways of this compound.
Conclusion: A Cohesive Spectroscopic Identity
The comprehensive analysis of this compound through NMR, IR, and MS provides a self-validating system for its identification. The ¹H and ¹³C NMR spectra precisely map the four unique proton and carbon environments. The IR spectrum confirms the presence of the defining hydroxyl functional group and specifies its tertiary nature through the C-O stretch position. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by alpha-cleavage, leading to the base peak at m/z 59. Together, these techniques provide an unambiguous and robust spectroscopic signature, indispensable for any researcher or professional working with this compound.
References
- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 4. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 5. This compound(594-60-5) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Synthesis of 2,3-Dimethyl-2-butanol via Grignard Reaction
This guide provides a comprehensive overview and detailed protocol for the synthesis of the tertiary alcohol, 2,3-dimethyl-2-butanol, utilizing the robust and versatile Grignard reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not only a step-by-step methodology but also the underlying scientific principles that govern this classic carbon-carbon bond-forming reaction.
Executive Summary
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds with exceptional efficiency.[1][2] This guide details the synthesis of this compound through the nucleophilic addition of an isopropyl Grignard reagent to acetone. The reaction is a quintessential example of the addition of an organomagnesium halide to a ketone to yield a tertiary alcohol.[3][4][5] We will delve into the mechanistic intricacies, provide a meticulously detailed experimental protocol, address critical safety considerations, and outline purification and characterization techniques. The causality behind each experimental choice is elucidated to provide a deeper understanding of the process, ensuring both reproducibility and safety.
Theoretical Framework: The Grignard Reaction
Discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[1]
The Grignard Reagent: A Potent Nucleophile
The Grignard reagent, in this case, isopropylmagnesium bromide ((CH₃)₂CHMgBr), is characterized by a highly polarized carbon-magnesium bond. Due to the significant difference in electronegativity between carbon and magnesium, the carbon atom attached to magnesium acts as a potent nucleophile, bearing a partial negative charge.[1] This "carbanion-like" character is the driving force behind its reactivity.
Reaction Mechanism
The synthesis of this compound proceeds in two primary stages:
-
Formation of the Grignard Reagent: Isopropyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form isopropylmagnesium bromide.[6]
-
Nucleophilic Addition to a Ketone: The prepared Grignard reagent is then introduced to acetone. The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon of the acetone. This addition proceeds through a six-membered ring transition state.[1] The pi bond of the carbonyl group breaks, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide intermediate.
-
Acidic Work-up: The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or H₂SO₄) in a step known as the "work-up."[2][7] This protonates the alkoxide, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[7]
Reaction Scheme:
-
Step 1: Grignard Reagent Formation (CH₃)₂CHBr + Mg → (CH₃)₂CHMgBr
-
Step 2: Nucleophilic Addition and Work-up (CH₃)₂CHMgBr + (CH₃)₂CO → [(CH₃)₂CHC(CH₃)₂O]⁻[MgBr]⁺ [(CH₃)₂CHC(CH₃)₂O]⁻[MgBr]⁺ + H₃O⁺ → (CH₃)₂CHC(CH₃)₂OH + MgBr₂ + H₂O
Visualizing the Process
Reaction Mechanism Diagram
Caption: Mechanism of this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for Grignard Synthesis.
Detailed Experimental Protocol
Safety First: The Grignard reaction is highly exothermic and involves flammable solvents and water-sensitive reagents.[8][9][10] All procedures must be conducted in a certified fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn.[8][9] An ice bath should always be readily available to control the reaction temperature.[11]
Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Purity/Notes |
| Magnesium Turnings | 2.67 g | 24.31 | 0.11 | |
| Isopropyl Bromide | 13.53 g (9.95 mL) | 122.99 | 0.11 | |
| Anhydrous Diethyl Ether | 100 mL | 74.12 | - | Reagent Grade |
| Acetone | 5.81 g (7.35 mL) | 58.08 | 0.10 | Anhydrous |
| 6M Hydrochloric Acid | 50 mL | - | - | |
| Saturated NaCl (Brine) | 20 mL | - | - | |
| Anhydrous Sodium Sulfate | As needed | 142.04 | - | |
| Iodine Crystal | 1 small crystal | 253.81 | - | Catalyst |
Step-by-Step Procedure
Part A: Preparation of Isopropylmagnesium Bromide
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water, which would quench the Grignard reagent.[11][12] This is best achieved by oven-drying the glassware overnight and assembling it while still warm, allowing it to cool under a dry, inert atmosphere (e.g., nitrogen or argon). A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is the standard setup.[8]
-
Initiation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine. The iodine acts as an activator by etching the surface of the magnesium, exposing a fresh, reactive surface.[2][7]
-
Reagent Addition: Add 20 mL of anhydrous diethyl ether to the dropping funnel containing the isopropyl bromide. Add a small portion (around 10%) of the isopropyl bromide solution to the magnesium turnings.
-
Reaction Initiation: The reaction should begin shortly, evidenced by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray.[12] If the reaction does not start, gentle warming with a heat gun or in a warm water bath may be necessary.[13] Once initiated, the reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.[7][11]
-
Completion of Grignard Formation: Add the remaining isopropyl bromide solution dropwise at a rate that sustains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure all the magnesium has reacted.
Part B: Reaction with Acetone and Work-up
-
Preparation of Acetone Solution: In a separate dry flask, prepare a solution of acetone in 30 mL of anhydrous diethyl ether.
-
Addition of Acetone: Cool the Grignard reagent solution in an ice bath. Slowly add the acetone solution dropwise from the dropping funnel. This step is highly exothermic; a slow addition rate is crucial to prevent the reaction from becoming uncontrollable.[7][9] A thick, white precipitate of the magnesium alkoxide will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes.
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add 50 mL of 6M HCl dropwise to quench the reaction and dissolve the magnesium salts.[7] Vigorous gas evolution (hydrogen) may occur if any unreacted magnesium remains. Two distinct layers should form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of diethyl ether. Combine all the organic layers.
-
Washing: Wash the combined organic layers with 20 mL of saturated sodium chloride solution (brine) to remove the majority of dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[2]
Part C: Purification and Characterization
-
Solvent Removal: Decant the dried ether solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.
-
Distillation: Purify the crude product by simple distillation. Collect the fraction boiling between 130-132 °C.
-
Characterization: The identity and purity of the this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Product Characterization
| Property | Value |
| IUPAC Name | This compound[14][15] |
| Synonyms | Isopropyldimethylcarbinol, Thexyl alcohol[14][15][16] |
| Molecular Formula | C₆H₁₄O[14][15][16] |
| Molar Mass | 102.17 g/mol [14][15] |
| Appearance | Colorless liquid |
| Boiling Point | 131-132 °C |
| ¹H NMR | Spectral data can be found on chemical databases like ChemicalBook.[17][18] |
| IR Spectrum | A broad peak around 3200-3600 cm⁻¹ (O-H stretch) is characteristic.[16] |
Troubleshooting and Side Reactions
-
Failure to Initiate: This is often due to wet glassware or reagents, or unreactive magnesium. Ensure rigorous drying procedures and consider activating the magnesium with a small amount of iodine or by crushing the turnings.[11][12][19]
-
Low Yield: Can be caused by premature quenching of the Grignard reagent by moisture or acidic protons. The formation of biphenyl from a coupling reaction between the Grignard reagent and unreacted alkyl halide can also reduce the yield.[19]
-
Enolate Formation: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This results in the recovery of the starting ketone after work-up.[5]
-
Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, leading to the reduction of the ketone to a secondary alcohol.[5]
Conclusion
The Grignard synthesis of this compound from isopropyl bromide and acetone is a robust and illustrative example of tertiary alcohol formation. By understanding the underlying mechanistic principles and adhering to stringent anhydrous and safety protocols, researchers can reliably execute this synthesis. This guide provides the necessary theoretical and practical framework for the successful preparation, purification, and characterization of the target molecule, empowering scientists in their synthetic endeavors.
References
- 1. Grignard reaction - Wikipedia [en.wikipedia.org]
- 2. cerritos.edu [cerritos.edu]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Page loading... [guidechem.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. dchas.org [dchas.org]
- 9. acs.org [acs.org]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 15. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 17. This compound(594-60-5) 1H NMR spectrum [chemicalbook.com]
- 18. This compound Proton Full Spectrum [wiredchemist.com]
- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Acid-Catalyzed Hydration of Alkenes for the Synthesis of 2,3-Dimethyl-2-butanol
<
Executive Summary
This technical guide provides a comprehensive overview of the acid-catalyzed hydration of alkenes, with a specific focus on the synthesis of 2,3-dimethyl-2-butanol. This reaction is a cornerstone of organic synthesis, particularly in the production of tertiary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document will delve into the underlying mechanistic principles, provide detailed experimental protocols, and address critical safety considerations. The content is tailored for researchers, scientists, and drug development professionals seeking a thorough understanding of this important transformation.
Introduction: The Significance of Tertiary Alcohols and Alkene Hydration
Tertiary alcohols are a crucial class of organic compounds, widely utilized as synthons in the development of pharmaceuticals and other bioactive molecules.[1] The acid-catalyzed hydration of alkenes represents a fundamental and economically viable method for their production. This electrophilic addition reaction involves the addition of water across the carbon-carbon double bond of an alkene in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄).[2]
The synthesis of this compound is a classic example that showcases the intricacies of this reaction, including the critical concept of carbocation rearrangements. Understanding the factors that govern the regioselectivity and potential for molecular rearrangement is paramount for achieving high yields of the desired product.
The Reaction Mechanism: A Step-by-Step Elucidation
The acid-catalyzed hydration of an alkene to an alcohol proceeds through a three-step mechanism.[2] The formation of a carbocation intermediate is the rate-determining step and is central to understanding the reaction's outcome.[3]
Step 1: Protonation of the Alkene
The reaction is initiated by the electrophilic attack of a proton (from the acid catalyst) on the π-electrons of the alkene's double bond.[2] This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[4][5]
Step 2: Nucleophilic Attack by Water
The carbocation, being a highly reactive electrophile, is then attacked by a nucleophilic water molecule. This step results in the formation of a protonated alcohol, also known as an oxonium ion.
Step 3: Deprotonation
In the final step, a water molecule acts as a base and removes a proton from the oxonium ion, regenerating the acid catalyst and yielding the final alcohol product.[2]
The Crucial Role of Carbocation Rearrangement
A key feature of reactions involving carbocation intermediates is the possibility of rearrangement.[3][6][7] Carbocations will rearrange to a more stable form if possible, typically through a 1,2-hydride shift or a 1,2-alkyl shift.[8] This has significant implications for the synthesis of this compound from an alkene like 3,3-dimethyl-1-butene. The initially formed secondary carbocation will undergo a methyl shift to form a more stable tertiary carbocation, ultimately leading to the desired tertiary alcohol.[9][10]
To avoid rearrangements when the unrearranged product is desired, alternative methods like oxymercuration-demercuration can be employed.[6][11]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of acid-catalyzed hydration with rearrangement.
Caption: General experimental workflow for alkene hydration.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound via the acid-catalyzed hydration of a suitable alkene, such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene (tetramethylethylene).
Table 1: Reagents and Materials
| Reagent/Material | Quantity | Molar Mass ( g/mol ) | Moles | Notes |
| 2,3-Dimethyl-2-butene | 10.0 g | 84.16 | 0.119 | Starting alkene. |
| Sulfuric Acid (98%) | 5.0 mL | 98.08 | ~0.092 | Catalyst. Handle with extreme care. |
| Deionized Water | 50 mL | 18.02 | 2.77 | Solvent and reactant. |
| Saturated Sodium Bicarbonate Solution | As needed | - | - | For neutralization. |
| Anhydrous Sodium Sulfate | As needed | 142.04 | - | Drying agent. |
| Diethyl Ether | As needed | 74.12 | - | Extraction solvent. |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 50 mL of deionized water and slowly add 5.0 mL of concentrated sulfuric acid while cooling the flask in an ice bath. Caution: Always add acid to water, never the reverse, as the dilution is highly exothermic.[12]
-
Addition of Alkene: Once the acid solution has cooled to room temperature, add 10.0 g of 2,3-dimethyl-2-butene to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the separatory funnel to neutralize the excess acid. Swirl gently and vent frequently to release the carbon dioxide gas produced. Continue adding the bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).
-
Extraction: Separate the organic layer. Wash the organic layer with 2 x 25 mL of deionized water and then with 25 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to obtain pure this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the different proton environments in the molecule.[13][14] |
| ¹³C NMR | Signals corresponding to the different carbon environments in the molecule.[15] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of an alcohol.[13] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (102.17 g/mol ).[13] |
Safety and Handling Precautions
The acid-catalyzed hydration of alkenes involves the use of hazardous materials, and strict adherence to safety protocols is essential.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns upon contact with skin and eyes.[16][17] It is also a strong dehydrating agent. Always handle concentrated sulfuric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[12][18] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][18]
-
Alkenes: Alkenes are often volatile and flammable. Handle them in a well-ventilated area away from ignition sources.
-
Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations involving diethyl ether should be conducted in a fume hood, and no open flames or spark sources should be present.
Conclusion
The acid-catalyzed hydration of alkenes is a powerful and versatile method for the synthesis of alcohols, particularly tertiary alcohols like this compound. A thorough understanding of the reaction mechanism, including the potential for carbocation rearrangements, is critical for predicting and controlling the reaction outcome. By following the detailed experimental protocol and adhering to strict safety precautions, researchers can successfully synthesize and characterize this important class of compounds for applications in drug development and other areas of chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. homework.study.com [homework.study.com]
- 11. Addition of Water to Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. westlab.com.au [westlab.com.au]
- 13. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound(594-60-5) 1H NMR spectrum [chemicalbook.com]
- 15. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 17. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 18. quora.com [quora.com]
Carbocation Rearrangement in 2,3-Dimethyl-2-butanol Reactions: A Mechanistic and Synthetic Guide
<
Abstract
Carbocation rearrangements represent a fundamental concept in organic chemistry, often dictating the product distribution in a variety of reactions. This in-depth technical guide explores the core principles of carbocation stability and rearrangement through the lens of a key substrate: 2,3-dimethyl-2-butanol. We will dissect the mechanistic pathways of its acid-catalyzed dehydration and reactions with hydrogen halides, providing field-proven insights for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental observations and furnishes detailed protocols to serve as a practical resource in the laboratory.
Introduction: The Driving Force of Carbocation Stability
Carbocations are fleeting, high-energy intermediates characterized by a positively charged, electron-deficient carbon atom.[1] Their transient nature belies their profound influence on reaction outcomes. The stability of a carbocation is paramount, with the energetic landscape favoring pathways that lead to the most stable intermediate. This stability is primarily governed by two key factors: hyperconjugation and inductive effects.[2]
-
Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the cationic center and dispersing the positive charge.[3]
-
Hyperconjugation: The overlap of adjacent C-H or C-C σ-bonds with the empty p-orbital of the carbocation allows for delocalization of the positive charge.[2]
Consequently, the order of carbocation stability increases with the number of alkyl substituents on the positively charged carbon: tertiary > secondary > primary.[2][3][4] This stability hierarchy is the fundamental driving force behind the rearrangements discussed herein. When a reaction pathway generates a less stable carbocation, and a more stable arrangement can be achieved through the migration of an adjacent group, a rearrangement is often kinetically and thermodynamically favorable.[5][6]
Acid-Catalyzed Dehydration of this compound: A Classic E1 Reaction with a Twist
The acid-catalyzed dehydration of alcohols is a cornerstone of organic synthesis for the preparation of alkenes.[7] For secondary and tertiary alcohols, this transformation typically proceeds through an E1 (elimination, unimolecular) mechanism.[8][9] The reaction of this compound with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), serves as an excellent case study for observing carbocation rearrangement.[10][11]
The reaction initiates with the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water).[8][12] Subsequent loss of a water molecule generates a tertiary carbocation.[7] While this tertiary carbocation is relatively stable, a more stable tertiary carbocation can be formed via a 1,2-hydride shift. Deprotonation from adjacent carbons then leads to the formation of two major alkene products.
The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.[9][13] In this case, 2,3-dimethyl-2-butene is the thermodynamically favored product.[10]
Mechanistic Pathway
The acid-catalyzed dehydration of this compound proceeds through the following key steps:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the alcohol attacks a proton from the acid catalyst.[9]
-
Formation of the initial carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation.[7][12]
-
1,2-Hydride Shift (Rearrangement): A hydrogen atom from the adjacent carbon, along with its bonding electrons, migrates to the positively charged carbon. This shift results in the formation of a more stable tertiary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[7] This can occur from two different positions, leading to two different alkene products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Why is tertiary carbocation more stable than secon class 12 chemistry CBSE [vedantu.com]
- 3. quora.com [quora.com]
- 4. Khan Academy [khanacademy.org]
- 5. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 8. study.com [study.com]
- 9. aakash.ac.in [aakash.ac.in]
- 10. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 11. chegg.com [chegg.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
The 2,3-Dimethyl-2-butanol Carbocation: A Comprehensive Technical Guide to its Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dimethyl-2-butyl carbocation is a pivotal intermediate in organic chemistry, frequently encountered in reactions involving 2,3-dimethyl-2-butanol and related structures. Its significance lies in its propensity to undergo rearrangement, leading to a variety of products that provide classic examples of carbocation behavior. This in-depth technical guide explores the formation, stability, and reactivity of this carbocation, with a focus on the underlying principles that govern its fate in chemical transformations. We will delve into the mechanistic intricacies of its generation, the Wagner-Meerwein rearrangement, and its subsequent elimination and substitution reactions. This guide is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals who encounter carbocation intermediates in their work.
Introduction: The Significance of the this compound Carbocation
Carbocations are electron-deficient species that play a crucial role as intermediates in a vast array of organic reactions.[1] Their stability and reactivity are of paramount importance in determining the course and outcome of these reactions. The this compound carbocation, a tertiary carbocation, serves as an excellent model system for studying fundamental concepts such as carbocation stability, rearrangement, and the competition between substitution and elimination pathways. A thorough understanding of its behavior is essential for predicting and controlling the products of reactions involving this and similar structural motifs, a common challenge in synthetic and medicinal chemistry.
Formation of the 2,3-Dimethyl-2-butyl Carbocation
The 2,3-dimethyl-2-butyl carbocation can be generated from several precursors, most notably through the acid-catalyzed dehydration of this compound or 3,3-dimethyl-2-butanol.[2][3][4][5][6][7][8][9][10] The initial step in these reactions is the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group, water.[3][4][11][12]
From this compound
The protonation of the tertiary alcohol this compound leads to the direct formation of the relatively stable tertiary 2,3-dimethyl-2-butyl carbocation upon the departure of a water molecule.
From 3,3-Dimethyl-2-butanol: A Case of Inevitable Rearrangement
When the secondary alcohol 3,3-dimethyl-2-butanol is subjected to acidic conditions, the initial carbocation formed is a secondary carbocation.[3][13] However, this secondary carbocation is highly prone to a rapid rearrangement to form the more stable tertiary 2,3-dimethyl-2-butyl carbocation.[3][4][13] This rearrangement is a prime example of the Wagner-Meerwein rearrangement.[14][15][16][17][18]
Intrinsic Stability of the Tertiary Carbocation
The stability of carbocations is a key determinant of their reactivity. Tertiary carbocations are significantly more stable than secondary and primary carbocations.[19][20][21][22][23] This enhanced stability is attributed to two main electronic effects:
-
Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge, thereby stabilizing the carbocation.[19][20][21][22]
-
Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation further stabilizes the positive charge.[19][20][21][23] The 2,3-dimethyl-2-butyl carbocation benefits from a high degree of hyperconjugation due to the numerous adjacent C-H bonds.
| Carbocation Type | Relative Stability | Stabilizing Factors |
| Tertiary (3°) | Most Stable | 3 Alkyl Groups (Inductive Effect), High Hyperconjugation |
| Secondary (2°) | Intermediate | 2 Alkyl Groups (Inductive Effect), Moderate Hyperconjugation |
| Primary (1°) | Least Stable | 1 Alkyl Group (Inductive Effect), Low Hyperconjugation |
The Wagner-Meerwein Rearrangement: A Shift Towards Stability
As mentioned, the formation of the 2,3-dimethyl-2-butyl carbocation from 3,3-dimethyl-2-butanol proceeds through a characteristic rearrangement. This is a specific type of 1,2-shift known as the Wagner-Meerwein rearrangement, where an alkyl group migrates to an adjacent carbocationic center.[14][15][16][17][18] In this case, a methyl group from the adjacent quaternary carbon migrates to the secondary carbocation center, resulting in the formation of a more stable tertiary carbocation.
The driving force for this rearrangement is the significant increase in stability gained by converting a secondary carbocation to a tertiary one.[13] This rearrangement is a self-validating system; the observed product distribution, which favors products derived from the rearranged carbocation, provides strong evidence for the occurrence of this shift.[5]
Caption: Formation of the tertiary 2,3-dimethyl-2-butyl carbocation via rearrangement.
Reactivity of the 2,3-Dimethyl-2-butyl Carbocation: E1 vs. SN1
Once formed, the 2,3-dimethyl-2-butyl carbocation can undergo further reactions, primarily elimination (E1) and substitution (Sₙ1). The reaction conditions, particularly the nature of the nucleophile/base and the temperature, play a crucial role in determining the product distribution.[11][24][25][26][27]
E1 (Elimination, Unimolecular) Pathway
In the presence of a weak base (such as water or the conjugate base of the acid catalyst) and typically at elevated temperatures, the carbocation will undergo elimination to form alkenes.[11][12][25] The E1 mechanism involves the removal of a proton from a carbon atom adjacent to the carbocation center.
Deprotonation of the 2,3-dimethyl-2-butyl carbocation can lead to the formation of two major alkene products:
-
2,3-Dimethyl-2-butene (Major Product): This is the more substituted and therefore more thermodynamically stable alkene, formed by the removal of a proton from one of the adjacent methyl groups. This is the Zaitsev product.
-
2,3-Dimethyl-1-butene (Minor Product): This is the less substituted alkene, formed by the removal of a proton from the other adjacent methyl group. This is the Hofmann product.
The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, for instance, yields a mixture of alkenes, with 2,3-dimethyl-2-butene being the major product due to the stability of the rearranged carbocation and the subsequent formation of the most substituted alkene.[3][4]
Sₙ1 (Substitution, Nucleophilic, Unimolecular) Pathway
If a good nucleophile is present in the reaction mixture, it can attack the electrophilic carbocation center, leading to a substitution product. The Sₙ1 mechanism is favored by polar protic solvents which can stabilize the carbocation intermediate.[28] For example, if the reaction is carried out in the presence of a halide ion (e.g., from HCl or HBr), the corresponding alkyl halide can be formed.[11]
Caption: Competing E1 and Sₙ1 pathways for the 2,3-dimethyl-2-butyl carbocation.
Experimental Protocols
Generation and Dehydration of the 2,3-Dimethyl-2-butyl Carbocation from 3,3-Dimethyl-2-butanol
This protocol describes the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol, a classic experiment demonstrating carbocation rearrangement and subsequent elimination.[29]
Materials:
-
3,3-Dimethyl-2-butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)[4]
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: Place 3,3-dimethyl-2-butanol in a round-bottom flask.
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.
-
Distillation: Heat the mixture to initiate the dehydration reaction. The alkene products, being more volatile than the starting alcohol, will distill off as they are formed.[29]
-
Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by GC-MS to identify and quantify the different alkene isomers formed. The major product is expected to be 2,3-dimethyl-2-butene.[4]
Self-Validation: The predominance of 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene in the product mixture, with only a minor amount (if any) of 3,3-dimethyl-1-butene, serves as strong evidence for the rearrangement of the initially formed secondary carbocation to the more stable tertiary carbocation.[4]
Conclusion
The 2,3-dimethyl-2-butyl carbocation is a cornerstone for understanding the principles of carbocation chemistry. Its formation, inherent stability, and propensity for rearrangement provide a clear and instructive example of the driving forces that govern organic reaction mechanisms. The competition between its E1 and Sₙ1 reaction pathways further highlights the influence of reaction conditions on product outcomes. For researchers and professionals in drug development, a firm grasp of these concepts is indispensable for the rational design of synthetic routes and the prediction of potential side products.
References
- 1. Carbocation - Wikipedia [en.wikipedia.org]
- 2. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 7. Solved Outline all steps in a mechanism showing how | Chegg.com [chegg.com]
- 8. homework.study.com [homework.study.com]
- 9. Solved MECHANISM PROBLEMS 17-25 Evidence for the | Chegg.com [chegg.com]
- 10. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. brainly.com [brainly.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 16. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. jk-sci.com [jk-sci.com]
- 19. How can inductive and hyperconjugation effects explain class 11 chemistry CBSE [vedantu.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. explaining stability trend of carbocations tertiary > secondary > primary hyperconjugation theory inductive effects theory organic chemistry advanced A level pre-university organic chemistry US grade 11 grade 12 honors [docbrown.info]
- 22. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]
- 23. glasp.co [glasp.co]
- 24. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. cbseacademic.nic.in [cbseacademic.nic.in]
- 29. m.youtube.com [m.youtube.com]
The Atmospheric Oxidation of 2,3-Dimethyl-2-butanol by Hydroxyl Radicals: A Technical Guide
An In-depth Examination of Reaction Kinetics, Mechanisms, and Experimental Methodologies for Atmospheric Chemistry Research
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the gas-phase reaction between 2,3-dimethyl-2-butanol and hydroxyl (OH) radicals, a crucial process in understanding the atmospheric fate of this volatile organic compound (VOC). This compound is utilized in various industrial applications, and its release into the atmosphere contributes to the complex web of reactions that influence air quality and climate. This document details the reaction's kinetics, including reported rate constants and their temperature dependence. It further elucidates the primary reaction mechanism, hydrogen abstraction, and identifies the expected major products. A significant portion of this guide is dedicated to a detailed, step-by-step protocol for determining the reaction rate constant using the relative rate method in a smog chamber, a cornerstone technique in atmospheric chemistry. This is supplemented with in-depth explanations of OH radical generation and product analysis using Fourier Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers, scientists, and professionals in the fields of atmospheric chemistry, environmental science, and drug development who require a deep, technical understanding of this atmospheric reaction.
Introduction: The Atmospheric Significance of this compound
This compound, a tertiary hexanol, enters the atmosphere from various industrial sources. Like many other VOCs, its primary atmospheric degradation pathway is initiated by reaction with the hydroxyl radical (OH), the atmosphere's primary daytime oxidant[1]. This reaction is of significant interest as it dictates the atmospheric lifetime of this compound and leads to the formation of secondary pollutants, such as ozone and other oxygenated VOCs, which can have implications for air quality and human health. A thorough understanding of the kinetics and mechanisms of this reaction is therefore essential for accurate atmospheric modeling and the development of effective air pollution control strategies.
The reaction proceeds primarily through hydrogen abstraction by the highly reactive OH radical from a C-H bond in the this compound molecule. The subsequent reactions of the resulting alkyl radical in the presence of atmospheric oxygen (O₂) lead to the formation of stable end products.
Reaction Kinetics and Mechanism
The reaction between this compound and the hydroxyl radical has been the subject of several kinetic studies. The rate constant for this reaction is a critical parameter for determining the atmospheric lifetime of the parent alcohol.
Rate Constant
The absolute rate coefficient for the reaction of OH with this compound has been measured as a function of temperature and pressure. Studies using the pulsed laser photolysis/laser-induced fluorescence technique have provided precise measurements. At 298 K, the recommended rate constant is approximately 9.01 x 10⁻¹² cm³ molecule⁻¹ s⁻¹[2]. This reaction exhibits a slight negative temperature dependence, which is a common characteristic for reactions of OH with larger alkanes and alcohols[1][2]. This negative temperature dependence is often attributed to the formation of a pre-reaction complex.
Table 1: Temperature Dependence of the Rate Constant for the Reaction of OH with this compound
| Temperature (K) | Rate Constant (x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |
| 263 - 354 | Exhibits a slight negative temperature dependence | [2] |
| 298 | 9.01 ± 1.00 | [2] |
Reaction Mechanism: Hydrogen Abstraction
The dominant mechanism for the reaction of OH radicals with saturated alcohols is hydrogen abstraction from a C-H bond[1]. Abstraction of the hydrogen atom from the O-H group is considered to be negligible. In the case of this compound, there are several potential sites for H-atom abstraction. The structure of this compound is (CH₃)₂C(OH)C(H)(CH₃)₂.
The most likely sites for abstraction are the tertiary C-H bond and the primary C-H bonds of the methyl groups. The tertiary C-H bond is generally more susceptible to abstraction by OH radicals than primary C-H bonds due to its lower bond dissociation energy.
Following H-atom abstraction, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The fate of the alkoxy radical is crucial in determining the final stable products.
Primary Reaction Products and Their Atmospheric Fate
While specific product yield studies for the reaction of OH with this compound are not extensively reported in the literature, the primary products can be confidently predicted based on the established mechanisms of alcohol oxidation and studies of structurally similar compounds, such as 3,3-dimethyl-2-butanol[3].
The main reaction pathway is expected to be the abstraction of the tertiary hydrogen atom, leading to the formation of 3,3-dimethyl-2-butanone and water. A secondary pathway involving abstraction from one of the methyl groups would lead to the formation of other oxygenated products, including acetone .
Table 2: Expected Primary Products and Estimated Yields from the Reaction of OH with this compound
| Product | Chemical Formula | Estimated Molar Yield (%) |
| 3,3-Dimethyl-2-butanone | (CH₃)₃CCOCH₃ | > 50 |
| Acetone | CH₃COCH₃ | Minor product |
Atmospheric Fate of the Primary Products
The primary products, 3,3-dimethyl-2-butanone and acetone, are themselves subject to further atmospheric degradation.
-
3,3-Dimethyl-2-butanone: This ketone will primarily be removed from the atmosphere through photolysis and reaction with OH radicals. The atmospheric lifetime of non-fluorinated ketones like 2-methyl-3-pentanone is on the order of 1-2 days, dominated by both photolysis and reaction with OH[4][5]. The degradation of 3,3-dimethyl-2-butanone will lead to the formation of smaller, more oxygenated compounds, contributing to the formation of secondary organic aerosol (SOA) and potentially ozone.
-
Acetone: Acetone is a relatively long-lived atmospheric compound, with a lifetime of several weeks. Its primary removal mechanism is reaction with OH radicals, which is a slow process[3]. Acetone can also be removed by photolysis. Due to its longer lifetime, acetone can be transported over long distances in the atmosphere.
Experimental Methodology: A Guide to a Relative Rate Smog Chamber Experiment
The relative rate method is a widely used and robust technique for determining the rate constants of gas-phase reactions in atmospheric chemistry. This method avoids the need for absolute concentration measurements of the highly reactive radical species (e.g., OH). The rate of reaction of the target compound is measured relative to a reference compound for which the rate constant of its reaction with the same radical is well-established.
This section provides a detailed, step-by-step protocol for determining the rate constant of the reaction between this compound and OH radicals using a smog chamber.
Experimental Setup
A typical smog chamber experiment requires the following components:
-
Smog Chamber: A large, inert reactor, often made of FEP Teflon film, housed in a temperature-controlled enclosure[6]. The chamber should be equipped with a light source for photochemistry, typically blacklights or a solar simulator.
-
Gas Inlet System: For the controlled introduction of reactants, diluent gas (purified air), and radical precursors.
-
Analytical Instrumentation: An FTIR spectrometer is commonly used for in-situ monitoring of the concentrations of the target and reference compounds[7][8]. A gas chromatograph with a flame ionization detector (GC-FID) can also be used for offline analysis of collected samples.
-
OH Radical Source: A method for generating OH radicals within the chamber. Common methods include the photolysis of methyl nitrite (CH₃ONO) in the presence of NO, or the ozonolysis of an alkene like 2,3-dimethyl-2-butene[9][10][11].
-
Data Acquisition System: To record data from the analytical instruments and environmental sensors (temperature, pressure, humidity).
Step-by-Step Experimental Protocol
Step 1: Chamber Preparation
-
Cleaning: Thoroughly flush the smog chamber with purified air for several hours to remove any residual contaminants from previous experiments.
-
Leak Check: Pressurize the chamber slightly with purified air and monitor the pressure over time to ensure there are no significant leaks.
-
Background Spectrum: Record a background FTIR spectrum of the empty, clean chamber. This will be used for spectral subtraction during the experiment.
Step 2: Introduction of Reactants
-
Reference Compound: Introduce a known concentration of a suitable reference compound into the chamber. The reference compound should have a well-known rate constant for its reaction with OH radicals and should be easily quantifiable by FTIR. A common choice for this type of experiment could be a simple alkane or another alcohol.
-
Target Compound: Introduce a known concentration of this compound into the chamber. The initial concentrations of the target and reference compounds should be chosen to allow for measurable decay over the course of the experiment, typically in the parts-per-billion (ppb) range.
-
Homogenization: Allow the contents of the chamber to mix thoroughly for a period of time, typically 30-60 minutes, using a mixing fan inside the chamber.
Step 3: OH Radical Generation
-
Ozonolysis of 2,3-Dimethyl-2-butene (Dark Reaction): This method provides a "clean" source of OH radicals without the need for photolysis or NOx.
-
Introduce a continuous flow of ozone (O₃) into the chamber.
-
Introduce a continuous flow of 2,3-dimethyl-2-butene into the chamber. The reaction between ozone and 2,3-dimethyl-2-butene produces OH radicals with a high yield[9][10][11].
-
The concentrations of ozone and 2,3-dimethyl-2-butene should be carefully controlled to maintain a steady-state concentration of OH radicals.
-
Step 4: Data Acquisition and Analysis
-
FTIR Monitoring: Continuously monitor the concentrations of this compound and the reference compound using the FTIR spectrometer. Record spectra at regular intervals throughout the experiment.
-
Data Processing:
-
Subtract the background spectrum from each recorded spectrum.
-
Use established spectral subtraction techniques to determine the concentrations of the target and reference compounds at each time point.
-
-
Relative Rate Plot: The rate constant of the target compound (k_target) can be determined from the following relationship:
ln([Target]₀ / [Target]ₜ) = (k_target / k_ref) * ln([Ref]₀ / [Ref]ₜ)
where:
-
[Target]₀ and [Ref]₀ are the initial concentrations of the target and reference compounds, respectively.
-
[Target]ₜ and [Ref]ₜ are the concentrations at time t.
-
k_target and k_ref are the rate constants for the reaction of the target and reference compounds with OH radicals, respectively.
A plot of ln([Target]₀ / [Target]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line with a slope equal to the ratio of the rate constants (k_target / k_ref). Since k_ref is known, k_target can be calculated.
-
Calculation of OH Radical Concentration
While the relative rate method does not require the absolute OH concentration, it is often useful to estimate it to characterize the experimental conditions. The OH concentration can be calculated from the decay of the reference compound:
[OH] = - (1 / k_ref) * (d(ln[Ref]) / dt)
where d(ln[Ref]) / dt is the slope of a plot of ln([Ref]) versus time. The average OH concentration during the experiment can then be determined. Typical OH radical concentrations in smog chamber studies are in the range of (4-8) x 10⁶ molecules cm⁻³[10][11].
Visualization of Experimental Workflow and Reaction Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for the relative rate method.
Reaction Pathway Diagram
Caption: Primary atmospheric degradation pathway of this compound.
Conclusion
The atmospheric reaction of this compound with hydroxyl radicals is a key process that determines its environmental persistence and its contribution to the formation of secondary air pollutants. This guide has provided a detailed overview of the kinetics, mechanism, and expected products of this reaction. The rate constant exhibits a slight negative temperature dependence, and the primary reaction mechanism is hydrogen abstraction, leading to the formation of 3,3-dimethyl-2-butanone and acetone as the major and minor products, respectively.
The detailed experimental protocol for the relative rate method using a smog chamber provides a practical framework for researchers to investigate the kinetics of this and other similar atmospheric reactions. The use of advanced analytical techniques such as FTIR spectroscopy is crucial for obtaining accurate and reliable data. A comprehensive understanding of these atmospheric processes is vital for developing accurate air quality models and for making informed decisions regarding the environmental impact of industrial chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Atmospheric degradation of 2-butanol, 2-methyl-2-butanol, and this compound: OH kinetics and UV absorption cross sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlled OH radical production via ozone-alkene reactions for use in aerosol aging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Thermochemistry of 2,3-Dimethyl-2-butanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2-butanol, a tertiary hexyl alcohol with the chemical formula C₆H₁₄O, serves as a valuable intermediate in various chemical syntheses, including applications in fragrance and pharmaceutical development.[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of reaction outcomes. This in-depth technical guide provides a comprehensive overview of the key thermochemical parameters of this compound, detailing both experimental and computational methodologies for their determination.
Core Thermochemical Properties
The thermochemical behavior of a compound is fundamentally described by several key parameters, including its enthalpy of formation, enthalpy of combustion, enthalpy of vaporization, and heat capacity. These values provide insight into the molecule's stability and the energy changes associated with its chemical and physical transformations.
Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, the standard enthalpy of formation has been determined for both the liquid and gaseous phases.
-
Liquid Phase (ΔfH°liquid): -411.0 ± 1.5 kJ/mol[1]
-
Gas Phase (ΔfH°gas): -357.0 ± 0.59 kJ/mol
The difference between the liquid and gas phase enthalpies of formation is directly related to the enthalpy of vaporization.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH) is the amount of energy required to transform one mole of a liquid into a gas at a given pressure and temperature. For this compound, the enthalpy of vaporization is reported to be in the range of 48.8 to 49.1 kJ/mol.[2]
Heat Capacity
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). The ideal gas heat capacity of this compound has been reported at various temperatures.
| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |
| 425.19 | 210.06 |
| 600.02 | 267.98 |
Table 1: Ideal Gas Heat Capacity of this compound at Different Temperatures.
Enthalpy of Combustion: A Calculated Approach
The balanced combustion reaction for this compound is:
C₆H₁₄O(l) + 9 O₂(g) → 6 CO₂(g) + 7 H₂O(l)
The standard enthalpy of combustion can be calculated using Hess's Law:
ΔcH° = ΣnΔfH°(products) - ΣmΔfH°(reactants)
Where:
-
n and m are the stoichiometric coefficients of the products and reactants, respectively.
-
ΔfH°(CO₂(g)) = -393.5 kJ/mol
-
ΔfH°(H₂O(l)) = -285.8 kJ/mol
-
ΔfH°(C₆H₁₄O(l)) = -411.0 kJ/mol[1]
-
ΔfH°(O₂(g)) = 0 kJ/mol (by definition for an element in its standard state)
Calculation: ΔcH° = [6 * (-393.5 kJ/mol) + 7 * (-285.8 kJ/mol)] - [1 * (-411.0 kJ/mol) + 9 * (0 kJ/mol)] ΔcH° = [-2361 kJ/mol - 2000.6 kJ/mol] - [-411.0 kJ/mol] ΔcH° = -4361.6 kJ/mol + 411.0 kJ/mol ΔcH° = -3950.6 kJ/mol
This calculated value provides a robust estimate of the energy released during the complete combustion of this compound.
Methodologies for Thermochemical Analysis
The determination of thermochemical properties relies on a combination of experimental techniques and computational methods.
Experimental Protocols: Bomb Calorimetry
The standard enthalpy of combustion of liquid organic compounds is typically determined using a bomb calorimeter. This technique measures the heat released during a constant-volume combustion reaction.
Protocol for Bomb Calorimetry of this compound:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible inside the bomb calorimeter.
-
Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to ignite the sample. The bomb is then sealed and pressurized with excess pure oxygen.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is predetermined through the combustion of a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of this compound is then calculated from the temperature rise of the water and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions.
-
Enthalpy Calculation: The molar enthalpy of combustion is calculated from the heat released and the number of moles of the alcohol combusted.
References
An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-2-butanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dimethyl-2-butanol, a tertiary hexanol, serves as a valuable intermediate and solvent in various chemical applications. Its solubility characteristics are paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound, grounded in the principles of physical organic chemistry. We will explore its physicochemical properties, the theoretical underpinnings of its solubility, its miscibility with common organic solvents, and a detailed protocol for the experimental determination of its solubility.
Physicochemical Profile of this compound
This compound (also known as isopropyldimethylcarbinol or thexyl alcohol) is a tertiary alcohol.[1] Its structure features a hydroxyl group attached to a carbon atom that is bonded to three other carbons, resulting in significant steric hindrance around the functional group.[2] This unique structure dictates its physical and chemical properties.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 594-60-5 | [3] |
| Molecular Formula | C₆H₁₄O | [4] |
| Molecular Weight | 102.17 g/mol | |
| Appearance | Colorless liquid | [5] |
| Density | ~0.823 g/mL at 25 °C | |
| Boiling Point | 120-121 °C | |
| Melting Point | -14 °C |
The molecular structure is central to its solubility. The hydroxyl (-OH) group provides a polar, hydrophilic site capable of hydrogen bonding, while the bulky C6 hydrocarbon backbone is non-polar and hydrophobic.
Caption: Molecular structure of this compound highlighting its polar and non-polar regions.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces at the molecular level.[6] The overall solubility of this compound is a balance between the interactions of its polar hydroxyl group and its non-polar alkyl frame with the solvent molecules.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to interact favorably with polar protic solvents like water and other alcohols (e.g., ethanol, methanol).[7][8]
-
Dipole-Dipole Interactions: The polar C-O and O-H bonds create a net dipole moment, enabling interactions with polar aprotic solvents (e.g., acetone, DMSO).[8]
-
Van der Waals Forces (London Dispersion Forces): The non-polar C6 alkyl structure interacts with non-polar solvents (e.g., hexane, toluene) through these weaker, transient forces.[9]
For an alcohol, as the hydrocarbon portion of the molecule lengthens, its overall character becomes more non-polar, and its solubility in polar solvents like water decreases.[7][9] However, the branched structure of tertiary alcohols can lead to different solubility behavior compared to their straight-chain isomers due to changes in molecular surface area and steric effects.[10]
Solubility Profile in Common Organic Solvents
Authoritative, critically evaluated solubility data for alcohols in specific solvents like water and hydrocarbons can be found in resources like the IUPAC-NIST Solubility Data Series.[11][12][13][14][15]
Table 2: Predicted Miscibility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Miscibility | Rationale |
| Methanol | Polar Protic | Miscible | Strong hydrogen bonding between the -OH groups of both molecules. |
| Ethanol | Polar Protic | Miscible | Similar to methanol; "like dissolves like" principle is strongly applicable.[16] |
| Acetone | Polar Aprotic | Miscible | Strong dipole-dipole interactions with the polar -OH group. |
| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Ether oxygen can accept a hydrogen bond; moderate polarity is compatible. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Highly polar solvent capable of strong interactions with the alcohol's dipole. |
| Acetonitrile | Polar Aprotic | Miscible | A polar solvent that should readily solvate the alcohol. |
| Dichloromethane (DCM) | Moderately Polar | Miscible | Capable of dipole-dipole interactions and solvating the non-polar backbone. |
| Toluene | Non-Polar | Miscible | The large non-polar alkyl group dominates, allowing for favorable van der Waals interactions. |
| Hexane | Non-Polar | Miscible | The C6 hydrocarbon chain of the alcohol is highly compatible with the non-polar alkane solvent. |
| Diethyl Ether | Moderately Polar | Miscible | The ether provides a polar site for interaction, and its alkyl groups are compatible with the alcohol's non-polar part. |
This table is based on general principles of solvent miscibility.[6][17][18] Experimental verification is recommended for critical applications.
Experimental Protocol for Solubility & Miscibility Determination
For applications requiring precise solubility data, experimental determination is necessary. The following protocols outline methods for both qualitative miscibility and quantitative solubility assessment.
Visual Miscibility Test
This is a rapid, straightforward method to determine if two liquids are miscible at a given temperature.
Methodology:
-
Preparation: Add 1 mL of the chosen organic solvent to a clear, dry test tube.
-
Addition: Add 1 mL of this compound to the same test tube.
-
Mixing: Cap and invert the test tube several times or vortex gently to ensure thorough mixing.
-
Observation: Allow the mixture to stand for 1-2 minutes. Observe the solution against a well-lit background.
-
Miscible: The mixture remains a single, clear, homogeneous phase.
-
Immiscible: Two distinct layers form.
-
Partially Soluble: The solution appears cloudy or turbid, or a second layer forms after adding a certain volume.
-
Causality: This method relies on the visual detection of a phase boundary.[6] If the intermolecular forces between the solvent and solute are strong enough to overcome the forces between the individual molecules, a single phase will form.
Quantitative Solubility Determination via Cloud Point Titration
This method is effective for determining the maximum solubility of a compound in a solvent at a specific temperature. It involves titrating a solution with an anti-solvent until the point of saturation is exceeded and the solution becomes turbid (the "cloud point").
Methodology:
-
System Preparation: Accurately weigh a known amount of this compound into a jacketed vessel maintained at a constant temperature by a circulating water bath.
-
Solvent Addition: Add a known volume of the solvent in which the alcohol is known to be soluble (e.g., hexane). Ensure the solution is clear and fully dissolved with gentle stirring.
-
Titration with Anti-Solvent: Slowly add a miscible anti-solvent (a liquid in which the alcohol is poorly soluble, e.g., water for a hexane solution) dropwise from a burette while continuously stirring the solution.
-
Cloud Point Detection: The endpoint is the first sign of persistent turbidity (cloudiness) in the solution. This indicates the formation of a second phase. A laser and photodetector can be used to determine this point with high precision.
-
Calculation: Record the volume of anti-solvent added. The solubility can be calculated based on the known concentrations and volumes of the three components at the cloud point. The experiment can be repeated at different temperatures to generate a solubility curve.
Caption: Experimental workflow for quantitative solubility determination using the cloud point method.
Implications for Research and Drug Development
A thorough understanding of the solubility of this compound is crucial for its practical application:
-
Reaction Medium: As a solvent, it can provide a suitable medium for organic reactions, especially where a moderately polar, protic environment is required. Its miscibility with a wide range of co-solvents allows for fine-tuning of the reaction environment's polarity.
-
Purification: Solubility differences are the basis for purification techniques like recrystallization and extraction. Knowing which solvents will readily dissolve the compound versus those that will precipitate it is key to designing effective separation protocols.
-
Formulation: In drug development, excipients and solvents must be compatible. Understanding the solubility of intermediates or related structural motifs helps in formulating liquid dosage forms and in predicting the behavior of active pharmaceutical ingredients (APIs) with similar functional groups.
By leveraging the theoretical principles and experimental data presented, researchers can make informed decisions, optimizing processes and accelerating development timelines.
References
- 1. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. CAS 464-07-3: 3,3-Dimethyl-2-butanol | CymitQuimica [cymitquimica.com]
- 6. Solvent Miscibility Table [sigmaaldrich.com]
- 7. britannica.com [britannica.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. iupac.org [iupac.org]
- 13. IUPAC-NIST Solubility Publication [srdata.nist.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. srdata.nist.gov [srdata.nist.gov]
- 16. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 17. csustan.edu [csustan.edu]
- 18. vapourtec.com [vapourtec.com]
An In-depth Technical Guide to the Health and Safety of 2,3-Dimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acknowledging the Data Gap
2,3-Dimethyl-2-butanol, a tertiary hexanol, is a valuable compound in various research and synthetic applications. However, a comprehensive understanding of its health and safety profile is hampered by a significant lack of detailed toxicological data. While its acute hazard as a flammable liquid is well-documented, in-depth studies on chronic toxicity, carcinogenicity, and metabolic fate are notably absent in publicly available literature. This guide, therefore, serves a dual purpose: to meticulously present the established health and safety information and to clearly delineate the existing data gaps, empowering researchers to conduct informed risk assessments. We will proceed by examining the known hazards, extrapolating potential biological interactions based on related structures, and providing robust protocols for safe handling and emergency response.
Section 1: Physicochemical Properties and Primary Hazards
A foundational aspect of risk assessment is understanding the intrinsic properties of a substance. These characteristics dictate its behavior under various laboratory conditions and are critical for implementing appropriate safety controls.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1] |
| CAS Number | 594-60-5 | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 120-121 °C | [3][4] |
| Melting Point | -14 °C | [3][4] |
| Flash Point | 29 °C (closed cup) | [2][4] |
| Density | 0.823 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.417 | [3][4] |
The most immediate and significant hazard associated with this compound is its flammability.[1][5] With a flash point of 29°C, it is classified as a flammable liquid and can form explosive mixtures with air.[1][5] Vapors are heavier than air and may travel to a source of ignition and flash back.[5] Therefore, all work with this compound must be conducted in a well-ventilated area, away from open flames, sparks, and other sources of ignition.[6]
Section 2: Toxicological Profile: Navigating the Unknowns
As previously stated, the toxicological data for this compound is sparse. The majority of Safety Data Sheets (SDS) indicate that the toxicological properties have not been thoroughly investigated.[7] This necessitates a cautious approach, treating the compound with a higher degree of care than its limited data might suggest.
Acute Toxicity
The primary routes of occupational exposure are inhalation, skin contact, and eye contact.[7]
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
To date, no specific oral or dermal LD50 values have been established. The only available quantitative data comes from an acute inhalation study on a structural isomer, 3,3-dimethyl-2-butanol, in rats. While not the exact compound, it provides the closest available insight into potential inhalation toxicity.
Chronic Toxicity, Carcinogenicity, and Mutagenicity
There is no available data on the chronic toxicity, carcinogenicity, or mutagenicity of this compound.[1][2] Leading health organizations such as IARC, NTP, and OSHA have not classified this compound as a carcinogen.[1]
Hypothesized Metabolic Pathway
While the specific metabolic pathway of this compound has not been elucidated, we can infer a probable route based on the metabolism of other secondary and tertiary alcohols. Alcohols are primarily metabolized in the liver by a series of enzymatic reactions.
It is likely that this compound undergoes oxidation, potentially mediated by cytochrome P450 enzymes in the liver.[6] This could be followed by conjugation reactions, such as glucuronidation, to form more water-soluble metabolites that can be readily excreted by the kidneys. It is crucial to emphasize that this is a hypothesized pathway, and further research is required for confirmation.
Section 3: Risk Assessment and Hierarchy of Controls
Given the known flammability and the unknown long-term health effects, a thorough risk assessment is paramount before commencing any work with this compound. The hierarchy of controls should be applied to minimize exposure.
Caption: Figure 1: Hierarchy of Controls.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for the safe use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[1]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also required.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]
Handling Procedures
-
Ventilation: Always handle this compound in a certified chemical fume hood.[8]
-
Ignition Sources: Ensure the work area is free of open flames, hot plates, and other potential ignition sources.[5]
-
Static Discharge: Take precautionary measures against static discharge. Use grounded equipment and containers.[5]
-
Personal Hygiene: Wash hands thoroughly after handling.[9]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Store separately from oxidizing agents and strong acids.[9]
Section 5: Emergency Procedures
In the event of an emergency, a clear and practiced response plan is critical to minimizing harm.
First Aid Measures
Table 2: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [1] |
Spill and Leak Response
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A water spray can be used to cool containers.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Caption: Figure 2: Emergency Response Workflow.
Conclusion: A Call for Further Research
This compound is a compound with clear utility in scientific research. However, the significant gaps in its toxicological profile demand a highly cautious and proactive approach to safety. This guide has synthesized the available data to provide a framework for its safe handling, storage, and emergency management. It is imperative that researchers not only adhere to these guidelines but also advocate for and contribute to further studies to fully characterize the health and safety profile of this and other under-documented laboratory chemicals. The principles of scientific integrity and responsibility compel us to not only advance our respective fields but also to ensure the well-being of those who conduct the research.
References
- 1. Acute inhalation toxicity of 3,3-dimethyl-2-butanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Solved If this compound was heated to reflux in the | Chegg.com [chegg.com]
- 4. geneseo.edu [geneseo.edu]
- 5. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 6. 2-Butanol metabolism by rat hepatic and pulmonary cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. quora.com [quora.com]
- 9. simmons.chemoventory.com [simmons.chemoventory.com]
Topic: Natural Occurrence and Biosynthetic Pathways of 2,3-Dimethyl-2-butanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current scientific understanding of 2,3-dimethyl-2-butanol, a tertiary hexanol. We will delve into its known natural sources, explore its putative biosynthetic origins by drawing parallels with related metabolic pathways, and detail the methodologies required for its detection and analysis in biological matrices. This document is intended to serve as a foundational resource for researchers in natural product chemistry, metabolic engineering, and drug development.
Introduction: Characterizing this compound
This compound (CAS 594-60-5), also known as thexyl alcohol, is a six-carbon tertiary alcohol.[1][2][3] Its unique structure, featuring a hydroxyl group on a quaternary carbon, imparts specific chemical properties such as a relatively high stability compared to primary and secondary alcohols. While its industrial applications are established, its role in biological systems is less understood, presenting a compelling area for scientific inquiry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [1][3] |
| Molecular Weight | 102.17 g/mol | [1][3] |
| Boiling Point | 120-121 °C | [4] |
| Melting Point | -14 °C | |
| Density | 0.823 g/mL at 25 °C | |
| CAS Number | 594-60-5 | [1][2][3] |
Part 1: Natural Occurrence
The identification of this compound in nature is currently limited, suggesting it is a less common or trace-level volatile compound. The primary documented natural source is pineapple fruit, where it likely contributes to the complex aroma profile.[5] Its presence as a volatile organic compound (VOC) in a fruit suggests a biological origin, likely as a byproduct of amino acid metabolism during ripening. Further research involving sensitive analytical techniques on a wider variety of plants, fruits, and microbial fermentations is necessary to establish a more comprehensive understanding of its distribution in nature.
Part 2: Biosynthetic Pathways - A Putative Model
While the specific enzymatic pathway leading to this compound has not been explicitly elucidated in the scientific literature, we can infer a highly probable biosynthetic route by examining the well-documented metabolism of branched-chain amino acids (BCAAs) in organisms like yeast (Saccharomyces cerevisiae).[6][7][8] The formation of "fusel alcohols," such as isobutanol (from valine) and isoamyl alcohol (from leucine), provides a robust template for proposing a pathway for this compound.
The Ehrlich Pathway: A Foundation for Fusel Alcohol Synthesis
The Ehrlich pathway is the primary mechanism by which yeasts and other microbes convert amino acids into higher alcohols.[6] This pathway involves three core steps:
-
Transamination: The amino group is removed from an amino acid, converting it into its corresponding α-keto acid. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs).[7][8]
-
Decarboxylation: The α-keto acid is decarboxylated to form an aldehyde with one less carbon. This step is performed by α-keto acid decarboxylases (KDCs).[7]
-
Reduction: The aldehyde is reduced to the corresponding fusel alcohol by alcohol dehydrogenases (ADHs).[7]
Proposed Biosynthesis of this compound from Valine
Given its six-carbon, branched structure, this compound is likely derived from the catabolism of a BCAA, most plausibly valine, with the addition of a methyl group. A plausible, though speculative, pathway could diverge from the standard valine catabolism that produces isobutanol.
The catabolism of valine begins with its conversion to α-ketoisovalerate.[9][10][11] This intermediate is a crucial branch point. In the proposed pathway, instead of direct decarboxylation, α-ketoisovalerate could undergo a condensation reaction with an activated methyl donor, such as S-adenosyl methionine (SAM) or potentially via an acetyl-CoA intermediate, followed by subsequent enzymatic modifications.
A more direct, albeit hypothetical, route could involve the following steps:
-
Transamination of Valine: The amino acid valine is converted to α-ketoisovalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Keto-Acid Chain Elongation: α-Ketoisovalerate undergoes a condensation reaction, possibly with acetyl-CoA, analogous to the first step of leucine biosynthesis, to form a six-carbon α-keto acid intermediate. This step would be catalyzed by an enzyme with α-isopropylmalate synthase-like activity.
-
Isomerization & Oxidative Decarboxylation: The resulting intermediate would likely undergo isomerization and oxidative decarboxylation to yield 3,3-dimethyl-2-ketobutanoate.
-
Reduction to Ketone: This keto-acid could be reduced to a ketone, 3,3-dimethyl-2-butanone (pinacolone).
-
Final Reduction to Alcohol: The ketone is then reduced by a dehydrogenase/reductase to form the final product, this compound. This final reduction step is critical for forming the tertiary alcohol.
This proposed pathway requires experimental validation, including the identification and characterization of the specific enzymes responsible for each step.
Caption: A proposed biosynthetic pathway for this compound from valine.
Part 3: Methodologies for Detection and Analysis
The detection and quantification of volatile compounds like this compound from complex biological matrices require sensitive and specific analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
This protocol provides a robust workflow for the extraction and analysis of this compound from a fruit or microbial culture sample.
Rationale: HS-SPME is a solvent-free extraction technique ideal for concentrating volatile and semi-volatile compounds from a sample's headspace. It minimizes matrix effects and improves detection limits. GC-MS provides excellent chromatographic separation and definitive identification based on mass spectra.
Materials:
-
Biological sample (e.g., homogenized pineapple tissue, yeast culture)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 2-methyl-2-pentanol)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-INNOWax)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 g of homogenized biological sample into a 20 mL headspace vial.
-
For liquid cultures, pipette 5 mL into the vial.
-
Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace ("salting out").
-
Spike the sample with a known concentration of the internal standard.
-
-
Extraction (HS-SPME):
-
Immediately seal the vial.
-
Place the vial in a heating block or autosampler incubator set to 50-60°C.
-
Incubate for 15 minutes to allow the sample to equilibrate.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes under agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption (typically 3-5 minutes).
-
Start the GC-MS run.
-
GC Conditions (Example):
-
Injector: Splitless mode.
-
Oven Program: Initial temperature 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 35-350.
-
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to an authentic standard.
-
Quantify the compound by comparing its peak area to that of the internal standard and using a calibration curve.
-
Caption: Workflow for the analysis of this compound in biological samples.
Conclusion and Future Directions
The study of this compound is an emerging field. While its presence in nature has been confirmed, its distribution appears to be limited based on current data. The primary challenge and opportunity for researchers lie in the elucidation of its biosynthetic pathway. The proposed model, based on the well-understood Ehrlich pathway, provides a logical starting point for investigation.
Future research should focus on:
-
Metabolomic Screening: Broader screening of plant and microbial VOCs to identify new natural sources of this compound.
-
Isotopic Labeling Studies: Using labeled precursors (e.g., ¹³C-valine) to trace the metabolic flux and confirm the carbon skeleton's origin.
-
Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes (transferases, decarboxylases, reductases) responsible for its synthesis.
-
Metabolic Engineering: Once the pathway is confirmed, engineering microorganisms for the biotechnological production of this compound could be explored.
This guide provides a framework for advancing our knowledge of this unique natural compound, with potential implications for flavor chemistry, biotechnology, and metabolic research.
References
- 1. scent.vn [scent.vn]
- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. thexyl alcohol, 594-60-5 [thegoodscentscompany.com]
- 6. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Improvement of Fusel Alcohol Production by Engineering of the Yeast Branched-Chain Amino Acid Aminotransaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: Valine, leucine and isoleucine degradation - Reference pathway [kegg.jp]
An In-depth Technical Guide to the Historical Context and Synthesis of 2,3-Dimethyl-2-butanol
Introduction
2,3-Dimethyl-2-butanol, a tertiary hexyl alcohol, represents a class of organic compounds that have been pivotal in the development of synthetic organic chemistry. Its deceptively simple structure belies a rich history intertwined with the advent of powerful carbon-carbon bond-forming reactions and the elucidation of complex reaction mechanisms. This technical guide provides a comprehensive exploration of the historical context surrounding the discovery and synthesis of this compound, offering in-depth analysis of seminal and contemporary synthetic methodologies. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, provides detailed, validated protocols, and is grounded in authoritative scientific literature.
I. Historical Perspective: The Dawn of Tertiary Alcohol Synthesis
The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard. While a specific date for the "discovery" of this compound is not prominently recorded, its first synthesis was made possible by the development of the organomagnesium halides, now famously known as Grignard reagents.
In 1900, Victor Grignard published his seminal work on the reaction of organomagnesium compounds with carbonyls to produce alcohols.[1][2] This reaction was a revolutionary step forward in organic synthesis, providing a robust and versatile method for forming carbon-carbon bonds. The synthesis of a tertiary alcohol like this compound is a classic application of this methodology. Prior to Grignard's discovery, the synthesis of sterically hindered alcohols was a significant challenge. His work, for which he was awarded the Nobel Prize in Chemistry in 1912, opened the door to the systematic preparation of a vast array of organic molecules.[3]
Parallel to the development of organometallic chemistry, the study of reaction mechanisms in organic chemistry was also rapidly advancing. The work of American chemist Frank C. Whitmore in the 1930s on carbocation rearrangements provided the theoretical framework to understand the outcomes of certain acid-catalyzed reactions.[1] His research into the behavior of branched alkyl systems under acidic conditions is directly relevant to one of the key synthetic routes to this compound, the acid-catalyzed hydration of specific alkenes. Whitmore's insights into hydride and alkyl shifts explained the formation of thermodynamically more stable products, a concept crucial for predicting and controlling the outcomes of such reactions.[1]
II. Foundational Synthesis: The Grignard Reaction
The Grignard reaction remains a cornerstone of organic synthesis and is a primary method for the preparation of this compound. The overall transformation involves the nucleophilic addition of an isopropyl Grignard reagent to acetone.
Reaction Scheme:
(CH₃)₂CHMgBr + (CH₃)₂CO → (CH₃)₂CHC(O⁻MgBr⁺)(CH₃)₂ (CH₃)₂CHC(O⁻MgBr⁺)(CH₃)₂ + H₃O⁺ → (CH₃)₂CHC(OH)(CH₃)₂ + Mg²⁺ + Br⁻ + H₂O
Mechanism of the Grignard Synthesis
The Grignard synthesis of this compound proceeds through a two-step mechanism: nucleophilic addition followed by acidic workup.
Caption: Mechanism of Grignard synthesis of this compound.
Experimental Protocol: Grignard Synthesis
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.[4]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 2.43 g | 0.10 |
| 2-Bromopropane | 123.00 | 12.3 g (9.1 mL) | 0.10 |
| Anhydrous diethyl ether | 74.12 | 50 mL | - |
| Acetone | 58.08 | 5.81 g (7.35 mL) | 0.10 |
| Saturated aq. NH₄Cl | - | 50 mL | - |
| 10% Sulfuric Acid | - | As needed | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried to exclude moisture.
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, place the magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add 10 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, place a solution of 2-bromopropane in 20 mL of anhydrous diethyl ether.
-
Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
In the dropping funnel, place a solution of acetone in 20 mL of anhydrous diethyl ether.
-
Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. A white precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing 50 mL of saturated aqueous ammonium chloride solution and ice. This will hydrolyze the magnesium alkoxide salt.
-
If a significant amount of magnesium remains, add 10% sulfuric acid dropwise until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by simple distillation.
-
The crude product can be purified by fractional distillation. Collect the fraction boiling at 119-121 °C.
-
Expected Yield: 60-70%
III. Alternative Synthesis: Acid-Catalyzed Hydration of Alkenes
An alternative and industrially relevant method for the synthesis of this compound is the acid-catalyzed hydration of an appropriate alkene. The most direct precursor is 2,3-dimethyl-2-butene. However, the hydration of 3,3-dimethyl-1-butene also yields this compound as the major product due to a carbocation rearrangement.
Reaction Scheme:
(CH₃)₂C=C(CH₃)₂ + H₂O --(H₂SO₄)--> (CH₃)₂CHC(OH)(CH₃)₂
or
(CH₃)₃CCH=CH₂ + H₂O --(H₂SO₄)--> (CH₃)₂CHC(OH)(CH₃)₂
Mechanism of Acid-Catalyzed Hydration with Rearrangement
The mechanism for the acid-catalyzed hydration of 3,3-dimethyl-1-butene involves a key 1,2-methyl shift, a classic example of a Whitmore rearrangement.[5]
Caption: Mechanism of acid-catalyzed hydration of 3,3-dimethyl-1-butene.
Experimental Protocol: Acid-Catalyzed Hydration
This protocol describes the hydration of 2,3-dimethyl-2-butene.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Dimethyl-2-butene | 84.16 | 8.42 g (11.8 mL) | 0.10 |
| Sulfuric Acid (conc.) | 98.08 | 5 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | 50 mL | - |
| Saturated sodium bicarbonate | - | 30 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, combine 50 mL of water and slowly add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Add the 2,3-dimethyl-2-butene to the cooled acid solution.
-
Stir the mixture vigorously at room temperature for 1-2 hours. The reaction can be monitored by gas chromatography to check for the disappearance of the starting material.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel. Two layers will be present.
-
Separate the organic layer (top layer).
-
Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether (if used for extraction) by simple distillation.
-
The crude product can be purified by fractional distillation, collecting the fraction boiling at 119-121 °C.
-
Expected Yield: 75-85%
IV. Comparative Analysis of Synthesis Methods
| Feature | Grignard Synthesis | Acid-Catalyzed Hydration |
| Starting Materials | Isopropyl halide, Magnesium, Acetone | Alkene, Water, Strong Acid |
| Key Transformation | Nucleophilic addition of organometallic reagent | Electrophilic addition |
| Reaction Conditions | Anhydrous, inert atmosphere for Grignard formation | Aqueous, acidic |
| Potential Side Reactions | Wurtz coupling, reduction of ketone | Polymerization of alkene, formation of ethers |
| Carbocation Rearrangement | Not applicable | Possible, depending on alkene substrate |
| Typical Yield | 60-70% | 75-85% |
| Advantages | High C-C bond forming efficiency, versatile | Atom economical, often higher yielding |
| Disadvantages | Moisture sensitive, requires careful handling | Risk of rearrangements, corrosive acid |
V. Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₆H₁₄O |
| Molar Mass | 102.17 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 120-121 °C |
| Melting Point | 9-10 °C |
| Density | 0.829 g/mL at 20 °C |
| CAS Number | 594-60-5 |
VI. Conclusion
The synthesis of this compound serves as an excellent case study in the evolution of synthetic organic chemistry. From its conceptual origins in the groundbreaking work of Victor Grignard to the nuanced understanding of carbocation rearrangements championed by Frank C. Whitmore, the preparation of this tertiary alcohol highlights fundamental principles that remain central to the field. The Grignard reaction offers a robust and reliable, albeit sensitive, method for its construction, while acid-catalyzed hydration provides a more atom-economical route, albeit one that requires careful consideration of potential rearrangements. For the modern researcher, the choice of synthetic route will depend on the available starting materials, desired scale, and the specific experimental context. This guide has provided the historical context, mechanistic understanding, and detailed protocols necessary to make an informed decision and to successfully synthesize this important tertiary alcohol.
VII. References
-
Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1324. --INVALID-LINK--
-
OperaChem. The publication of the man who hated chemistry. --INVALID-LINK-- (accessed Dec 13, 2023).
-
Whitmore, F. C. The Common Basis of Intramolecular Rearrangements. J. Am. Chem. Soc.1932 , 54 (8), 3274–3283. --INVALID-LINK--
-
University of Calgary. Ch 8 : Carbocations (review). --INVALID-LINK-- (accessed Dec 13, 2023).
-
Chemistry LibreTexts. Carbocation Rearrangements. --INVALID-LINK-- (accessed Dec 13, 2023).
-
ResearchGate. What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? --INVALID-LINK-- (accessed Dec 13, 2023).
-
Homework.Study.com. The dehydration of 3,3-dimethyl-2-butanol yields three different products. Write equations to... --INVALID-LINK-- (accessed Dec 13, 2023).
-
Brainly.com. For the acid-catalyzed hydration of 3,3-dimethyl-1-butene producing this compound, illustrate the. --INVALID-LINK-- (accessed Dec 13, 2023).
-
Sigma-Aldrich. This compound. --INVALID-LINK-- (accessed Dec 13, 2023).
-
NIST. 2-Butanol, 2,3-dimethyl-. --INVALID-LINK-- (accessed Dec 13, 2023).
-
Nobel Prize. The Nobel Prize in Chemistry 1912. --INVALID-LINK-- (accessed Dec 13, 2023).
References
Methodological & Application
Application Notes and Protocols for the Use of 2,3-Dimethyl-2-butanol as a Solvent in Organic Reactions
Introduction
In the continuous pursuit of more efficient, stable, and environmentally conscious chemical processes, the selection of an appropriate solvent is paramount. 2,3-Dimethyl-2-butanol, also known by the common names thexyl alcohol and isopropyldimethylcarbinol, is a tertiary alcohol that presents a unique combination of properties, making it a subject of increasing interest in organic synthesis.[1][2][3] As a branched tertiary alcohol, its structure confers distinct chemical characteristics, including high stability and specific reactivity patterns when compared to primary or secondary alcohols.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the physicochemical properties, strategic applications, and critical limitations of this compound as a reaction solvent. We will explore its advantages as a polar, protic medium, provide detailed protocols for its application, and crucially, delineate reaction classes where its use is contraindicated to ensure experimental success and safety.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective application. This compound is a clear, colorless liquid with a pleasant odor.[1] Its moderate boiling point is advantageous for conducting reactions at elevated temperatures while still allowing for convenient removal under reduced pressure. Its tertiary structure prevents oxidation to ketones, a common side reaction for secondary alcohols.[4][5]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O | [1][2] |
| Molecular Weight | 102.17 g/mol | [1][2] |
| CAS Number | 594-60-5 | [1] |
| Appearance | Clear, colorless liquid | [1][6] |
| Boiling Point | 120-121 °C (at 760 mmHg) | [1][7][8] |
| Melting Point | -14 °C | [1][7][8][9] |
| Density | 0.823 g/mL at 25 °C | [6][8] |
| Refractive Index | n20/D 1.417 | [8][10] |
| Water Solubility | 40.12 g/L at 25 °C | [1][6] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [9] |
Strategic Application as a Reaction Solvent
The utility of this compound as a solvent is dictated by its structure and polarity. As a polar, protic solvent, it can effectively solvate ions and participate in hydrogen bonding, which is beneficial for certain reaction mechanisms.
Advantages:
-
High Stability: Being a tertiary alcohol, it is resistant to oxidation, making it a robust solvent for reactions employing mild to moderate oxidizing agents where primary or secondary alcohols would be consumed.[1][4][5]
-
Polar Protic Nature: It can promote reactions that proceed through polar transition states or ionic intermediates, such as nucleophilic substitution reactions (specifically Sₙ1).[4]
-
Moderate Boiling Point: The boiling point of ~120 °C allows for a useful temperature range for many organic reactions, facilitating kinetics while minimizing solvent loss.
-
Green Chemistry Potential: Alcohols are often considered more desirable "green" solvents compared to halogenated or aromatic hydrocarbons due to their lower toxicity and potential for derivation from biological sources.[11]
Critical Limitations & Incompatibilities:
The most significant limitation of this compound stems from its acidic hydroxyl proton. This makes it fundamentally incompatible with a range of common and powerful reagents used in organic synthesis.
-
Strongly Basic and Nucleophilic Reagents: Reagents such as Grignard reagents (R-MgX), organolithiums (R-Li), sodium amide (NaNH₂), and lithium aluminum hydride (LiAlH₄) are strong bases. They will readily and irreversibly deprotonate the alcohol in a rapid acid-base reaction, quenching the reagent and rendering it inactive for its intended purpose.[12][13] This is a critical failure point in experimental design.
-
Acid-Catalyzed Dehydration: Under strong acidic conditions and heat, tertiary alcohols can undergo E1 elimination to form alkenes.[1][5][14] Therefore, its use as a solvent in acid-catalyzed reactions must be carefully evaluated to avoid unwanted side reactions involving the solvent itself.
Caption: Critical Incompatibility: Acid-base destruction of Grignard reagents by protic solvents.
Experimental Protocols
Protocol 1: General Procedure for Sₙ1 Solvolysis
The polar, protic nature of this compound makes it a suitable medium for facilitating Sₙ1 reactions, where the rate-determining step is the formation of a carbocation intermediate. The solvent helps to stabilize this charged intermediate. This protocol describes a general procedure for the solvolysis of a tertiary alkyl halide.
Materials:
-
Tertiary alkyl halide (e.g., tert-butyl chloride)
-
This compound (reagent grade, dried over molecular sieves if necessary)
-
Weak, non-nucleophilic base (e.g., calcium carbonate, to neutralize liberated acid)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Charging: To the flask, add this compound (10 volumes relative to the substrate, e.g., 50 mL for 5 g of substrate). Add a stoichiometric equivalent of a weak base like calcium carbonate.
-
Substrate Addition: Add the tertiary alkyl halide (1.0 eq) to the solvent mixture.
-
Reaction Execution: Gently heat the mixture to a moderate temperature (e.g., 60-80 °C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the calcium salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) to remove the bulk of the solvent, followed by a wash with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product (thexyl ether).
-
Purification: Purify the crude product by flash column chromatography or distillation as required.
Causality Note: The choice of a tertiary alcohol as the solvent is deliberate. It is polar enough to stabilize the carbocation intermediate of the Sₙ1 mechanism but is sterically hindered, which disfavors competing Sₙ2 pathways.
Caption: Experimental workflow for a general Sₙ1 solvolysis reaction.
Safety and Handling
This compound is a flammable liquid and vapor.[2][15] All handling should be performed in a well-ventilated fume hood, away from open flames and other ignition sources.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Handling: Avoid breathing vapors.[15] Ensure all containers are kept tightly closed when not in use.[16] Ground and bond containers when transferring material to prevent static discharge.[16]
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[16]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][16]
-
Skin Contact: Immediately wash off with soap and plenty of water.[9][15]
-
Eye Contact: Flush eyes with water as a precaution for at least 15 minutes.[9][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][15]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[9][15]
Conclusion
This compound is a specialized solvent with a valuable, albeit niche, role in the organic chemistry laboratory. Its stability against oxidation and its polar, protic nature make it a suitable choice for specific applications, such as Sₙ1 reactions. However, its utility is sharply defined by its critical incompatibility with strong bases and nucleophiles, a limitation that must be respected to avoid catastrophic reaction failure. By understanding both its strengths and weaknesses, researchers can strategically leverage this compound to achieve desired chemical transformations safely and effectively.
References
- 1. Buy this compound | 594-60-5 [smolecule.com]
- 2. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound | CAS#:594-60-5 | Chemsrc [chemsrc.com]
- 8. This compound 98 594-60-5 [sigmaaldrich.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. thexyl alcohol, 594-60-5 [thegoodscentscompany.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Alcohol Reactivity [www2.chemistry.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 15. simmons.chemoventory.com [simmons.chemoventory.com]
- 16. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Kinetic Studies of 2,3-Dimethyl-2-butanol
Introduction: 2,3-Dimethyl-2-butanol as a Model Substrate for E1 Elimination Kinetics
For researchers, scientists, and professionals in drug development, understanding reaction kinetics is fundamental to predicting product formation, optimizing reaction conditions, and elucidating mechanistic pathways. This compound serves as an exemplary substrate for investigating unimolecular elimination (E1) reactions. As a tertiary alcohol, its acid-catalyzed dehydration proceeds readily under relatively mild conditions to form a stable tertiary carbocation intermediate. This characteristic makes it an ideal model for studying the principles of carbocation chemistry, including rearrangement phenomena, and for developing robust analytical protocols to monitor reaction progress.
The acid-catalyzed dehydration of this compound is a classic example of an E1 reaction, which typically follows a multi-step mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄), forming a good leaving group (water). The departure of the water molecule is the rate-determining step, resulting in the formation of a tertiary carbocation. This intermediate can then undergo deprotonation from an adjacent carbon to form an alkene. Due to the structure of this compound, two primary alkene products are expected: the more substituted and thermodynamically more stable 2,3-dimethyl-2-butene (Zaitsev's product), and the less substituted 2,3-dimethyl-1-butene (Hofmann product).
This application note provides a comprehensive guide to utilizing this compound in kinetic studies. It details the underlying reaction mechanism, provides step-by-step experimental protocols for conducting the reaction and monitoring its progress using gas chromatography (GC), and outlines the data analysis workflow for determining the reaction's rate law and rate constant.
Reaction Mechanism and Kinetics
The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism, which is characterized by a two-step process involving a carbocation intermediate. The rate of this reaction is dependent only on the concentration of the substrate (this compound), exhibiting first-order kinetics.
Rate Law: Rate = k[this compound]
Where:
-
Rate is the rate of the reaction.
-
k is the rate constant.
-
[this compound] is the concentration of the substrate.
The mechanism can be visualized as follows:
GC-MS Analysis of 2,3-Dimethyl-2-butanol and its Derivatives: A Comprehensive Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the analysis of 2,3-Dimethyl-2-butanol, a tertiary alcohol, using Gas Chromatography-Mass Spectrometry (GC-MS). Tertiary alcohols present unique analytical challenges, including resistance to oxidation and propensity for dehydration under thermal stress. This document outlines protocols for both direct analysis and analysis following derivatization, a critical step for improving chromatographic performance and analytical sensitivity. We delve into the causality behind methodological choices, from sample preparation and derivatization strategies to the optimization of GC-MS parameters and the interpretation of mass spectral data. This application note is designed to equip researchers, particularly those in drug development and chemical analysis, with the expertise to develop robust and reliable analytical methods for this compound and its derivatives.
Introduction and Analytical Challenges
This compound (also known as thexyl alcohol) is a C6 tertiary alcohol with the chemical formula (CH₃)₂CHC(OH)(CH₃)₂.[1][2] Its structure features a bulky isopropyl group adjacent to the hydroxyl-bearing carbon, which imparts significant steric hindrance. This compound and its derivatives are relevant as intermediates in organic synthesis and can be found in various industrial and research applications.
The analysis of tertiary alcohols like this compound by GC-MS is not trivial. The primary challenges include:
-
Poor Chromatographic Behavior: The polar hydroxyl group can interact with active sites in the GC inlet and column, leading to peak tailing and reduced resolution.[3]
-
Thermal Instability: Tertiary alcohols are susceptible to dehydration (loss of a water molecule) in the hot GC inlet, forming corresponding alkenes. This can result in the analyte not being detected in its original form, or in quantitative inaccuracies.
-
Low Volatility: While this compound itself is reasonably volatile (boiling point 120-121 °C), its derivatives or related non-volatile precursors may require derivatization to be amenable to GC analysis.[1]
To overcome these issues, derivatization is often employed. This process chemically modifies the analyte to make it more suitable for GC analysis by replacing the active, polar hydrogen of the hydroxyl group with a non-polar functional group.[3][4]
Experimental Workflow Overview
The analytical process can be divided into several key stages, from sample receipt to final data interpretation. The choice between direct analysis and derivatization depends on the sample matrix, required sensitivity, and the specific analytical question being addressed.
Caption: Overall experimental workflow for GC-MS analysis.
Protocol 1: Direct Analysis of this compound
This protocol is suitable for relatively clean samples where the concentration of the analyte is high enough to be detected without derivatization.
3.1. Sample Preparation
-
Solvent Selection: Use a high-purity solvent in which the sample is soluble. Dichloromethane or ethyl acetate are common choices.
-
Dilution: Accurately dilute the sample to a concentration within the expected linear range of the instrument (e.g., 1-100 µg/mL).
-
Internal Standard (Optional but Recommended): Add an internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but different retention time, like 2-methyl-2-pentanol) to improve quantitative accuracy.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial.
3.2. GC-MS Instrumentation and Parameters
The choice of GC column is critical. A mid-polarity column is often a good starting point for analyzing alcohols.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC / Thermo Scientific TRACE 1310 or equivalent | Standard, reliable platforms for routine analysis. |
| MS System | Agilent 5977B MSD / Thermo Scientific ISQ 7000 or equivalent | Provides robust electron ionization (EI) and sensitive detection. |
| Column | DB-624, DB-WAX, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | Mid-polar to polar columns are well-suited for separating polar compounds like alcohols and minimizing peak tailing.[5][6] |
| Inlet Temperature | 200 °C (or as low as possible) | A lower inlet temperature minimizes the risk of thermal degradation (dehydration) of the tertiary alcohol. |
| Injection Volume | 1 µL | Standard volume for split/splitless injection. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading for high-concentration samples. Use splitless for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) | A starting temperature below the solvent boiling point ensures good peak shape. The ramp rate allows for effective separation of volatile components.[7] |
| MS Source Temp | 230 °C | Standard temperature for EI sources. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupoles. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 35-300 | Captures the molecular ion and key fragment ions of the analyte and potential derivatives. |
Protocol 2: Derivatization via Silylation
Silylation is a robust method for derivatizing alcohols.[4] It replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This process increases volatility and thermal stability, and reduces polarity, resulting in sharper, more symmetrical peaks.[3] For sterically hindered tertiary alcohols, a strong silylating agent, often with a catalyst, is required.
4.1. Silylation Reagents
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and common silylating agent.
-
Trimethylchlorosilane (TMCS): Often used as a catalyst (e.g., 1% in BSTFA) to enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.
-
Solvent: A dry, aprotic solvent like Pyridine, Acetonitrile, or Dichloromethane. Pyridine can also act as an HCl scavenger.
Caption: Silylation reaction of an alcohol with BSTFA.
4.2. Step-by-Step Silylation Protocol
-
Prepare Sample: In a 2 mL autosampler vial, add a known amount of the sample (or an aliquot of a sample extract dried under nitrogen).
-
Add Solvent: Add 100 µL of dry pyridine or acetonitrile.
-
Add Reagent: Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is a good starting point.
-
Cap and Mix: Immediately cap the vial tightly and vortex for 30 seconds.
-
React: Heat the vial at 60-70 °C for 30-60 minutes.[8] Reaction time and temperature may need optimization depending on the specific derivative.
-
Cool: Allow the vial to cool to room temperature before analysis.
-
Analyze: Inject the derivatized sample into the GC-MS using the parameters outlined in section 3.2. The oven temperature program may be adjusted to account for the different volatility of the TMS-ether derivative.
Mass Spectral Fragmentation Analysis
Accurate identification relies on understanding the fragmentation patterns generated by electron ionization (EI).
5.1. Fragmentation of Underivatized this compound
The mass spectrum of a tertiary alcohol often shows a weak or absent molecular ion (M⁺) peak.[9][10] The fragmentation is dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.
-
Molecular Ion (M⁺): m/z = 102.17 (C₆H₁₄O) - often very low in abundance or absent.[11]
-
Alpha-Cleavage: The most favorable alpha-cleavage involves the loss of the largest alkyl group (the isopropyl radical, •CH(CH₃)₂), which is a stable secondary radical.
-
[M - 43]⁺: m/z = 59. This corresponds to the [C₃H₇O]⁺ ion, [HOC(CH₃)₂]⁺. This is typically the base peak for tertiary alcohols of this type.[12]
-
-
Loss of Methyl Radical: Loss of a methyl radical (•CH₃) from the tertiary carbon.
-
[M - 15]⁺: m/z = 87. This corresponds to the [C₅H₁₁O]⁺ ion.
-
-
Dehydration: Loss of a water molecule.
-
[M - 18]⁺•: m/z = 84. This corresponds to the [C₆H₁₂]⁺• radical cation of the resulting alkene.
-
Caption: Key EI fragmentation pathways for this compound.
5.2. Predicted Fragmentation of the TMS Derivative
The TMS derivative will have a molecular weight of 174.35 g/mol (C₉H₂₂OSi).
-
Molecular Ion (M⁺): m/z = 174. The molecular ion is typically more stable and observable than in the underivatized alcohol.
-
[M - 15]⁺: m/z = 159. Loss of a methyl group (•CH₃), a very common fragmentation for TMS derivatives.
-
[M - 43]⁺: m/z = 131. Loss of the isopropyl group (•C₃H₇) via alpha-cleavage. This is expected to be a major fragment.
-
Key TMS Fragments: Look for characteristic ions like m/z = 73 [(CH₃)₃Si]⁺ and m/z = 75 [(CH₃)₂SiOH]⁺.
Data Analysis and Quantification
-
Identification: The primary identification is achieved by comparing the acquired mass spectrum of a chromatographic peak with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[2] The retention time must also match that of an authentic standard.
-
Quantification: For accurate quantification, an internal standard method is preferred. A calibration curve is generated by analyzing a series of standards of known concentrations. The peak area ratio of the analyte (or its derivative) to the internal standard is plotted against the concentration ratio.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak | Analyte degradation in inlet; insufficient derivatization; concentration too low. | Lower inlet temperature; optimize derivatization (increase time/temp/reagent); use splitless injection or concentrate the sample. |
| Peak Tailing | Active sites in the inlet liner or column; column contamination. | Use a deactivated liner (e.g., Siltek); perform column maintenance (bake-out or trim); switch to the derivatization protocol. |
| Extra peaks in chromatogram | Sample matrix interference; derivatization byproducts; contaminated solvent/reagent. | Run a solvent blank and a reagent blank; optimize sample cleanup (e.g., SPE); check purity of reagents. |
| Poor reproducibility | Inconsistent injection volume; incomplete derivatization reaction; sample instability. | Check autosampler performance; ensure derivatization reaction goes to completion by optimizing conditions; analyze samples promptly after preparation. |
Conclusion
The successful GC-MS analysis of this compound requires a careful consideration of its chemical properties as a sterically hindered tertiary alcohol. While direct analysis is feasible for simpler, high-concentration samples, derivatization via silylation offers a superior method for achieving the robust chromatography, sensitivity, and accuracy required in demanding research and development environments. By understanding the principles of derivatization chemistry, optimizing instrumental parameters to minimize thermal degradation, and correctly interpreting the resulting mass spectra, reliable and reproducible data can be achieved.
References
- 1. 2,3-ジメチル-2-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: A Detailed Protocol for the Acid-Catalyzed Dehydration of 2,3-Dimethyl-2-butanol to Synthesize Alkenes
Abstract
This application note provides a comprehensive guide for the acid-catalyzed dehydration of 2,3-dimethyl-2-butanol, a classic experiment in organic chemistry that demonstrates key principles of elimination reactions, carbocation stability, and regioselectivity. The protocol details the synthesis of a mixture of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene (tetramethylethylene), with a focus on the E1 elimination mechanism and the application of Zaitsev's rule. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both a robust experimental procedure and a thorough theoretical framework.
Introduction: Theoretical Framework
The dehydration of alcohols is a fundamental method for the synthesis of alkenes.[1][2] This elimination reaction involves the removal of a water molecule from an alcohol, typically facilitated by a strong acid catalyst and heat.[1][2][3] The specific substrate, this compound, is a tertiary alcohol, and its dehydration proceeds readily under relatively mild conditions compared to secondary or primary alcohols.[1][2][3][4][5] This increased reactivity is attributed to the stability of the tertiary carbocation intermediate formed during the reaction.[3][6]
The E1 Elimination Mechanism
The acid-catalyzed dehydration of secondary and tertiary alcohols, including this compound, follows the E1 (Elimination, unimolecular) mechanism.[3][4][5][7] This is a two-step process:
-
Protonation and Formation of a Carbocation: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄).[1][3][4] This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). The protonated alcohol then dissociates, losing a molecule of water to form a tertiary carbocation. This step is the slow, rate-determining step of the reaction.[1][3]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta-carbon) to the carbocation.[3] The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst in the process.[3]
Regioselectivity and Zaitsev's Rule
The deprotonation step can occur at different beta-carbons, leading to the formation of constitutional isomers. In the case of this compound, there are two types of beta-protons, leading to two possible alkene products: 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene.
The regiochemical outcome of this elimination reaction is governed by Zaitsev's Rule . This rule states that when multiple elimination products are possible, the major product will be the most substituted (and therefore most stable) alkene.[8][9][10] Alkene stability increases with the number of alkyl groups attached to the double-bonded carbons.
-
2,3-Dimethyl-2-butene: A tetrasubstituted alkene.
-
2,3-Dimethyl-1-butene: A disubstituted alkene.
According to Zaitsev's rule, 2,3-dimethyl-2-butene is the more stable alkene and is therefore expected to be the major product of the reaction.[11][12][13]
Experimental Design and Rationale
Choice of Acid Catalyst
While both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can catalyze this reaction, phosphoric acid is generally preferred.[1][14][15][16] Concentrated sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions, including oxidation of the alcohol to carbon dioxide and polymerization, resulting in a "messy" reaction with charring.[15][16] Phosphoric acid is a weaker, non-oxidizing acid that provides a cleaner reaction with higher yields of the desired alkene products.[1][14][15]
Reaction Conditions
The dehydration of tertiary alcohols can be achieved under milder conditions (lower temperatures) than primary or secondary alcohols.[1][5][6] The reaction is typically performed at a temperature sufficient to distill the lower-boiling alkene products as they are formed. This application of Le Châtelier's principle shifts the equilibrium towards the products, maximizing the yield.
Detailed Experimental Protocol
This protocol outlines the dehydration of this compound using phosphoric acid, followed by purification and characterization of the resulting alkene mixture.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Starting alcohol |
| Phosphoric Acid (H₃PO₄) | 85% aqueous solution | Fisher Scientific | Catalyst |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR | Drying agent |
| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - | For neutralization of residual acid |
| Boiling Chips | - | - | To ensure smooth boiling |
Equipment
-
50 mL Round-bottom flask
-
Fractional distillation apparatus (including a Vigreux column, distillation head, condenser, and receiving flask)
-
Heating mantle with a stirrer
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Ice bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Step-by-Step Procedure
Reaction Setup and Dehydration:
-
Place 10.0 g of this compound into a 50 mL round-bottom flask.
-
Cool the flask in an ice-water bath.
-
Slowly and with constant swirling, add 5 mL of 85% phosphoric acid to the cooled alcohol.
-
Add a few boiling chips to the flask.
-
Assemble a fractional distillation apparatus using the round-bottom flask as the distillation pot. Wrap the Vigreux column with glass wool or aluminum foil for insulation.
-
Use a pre-weighed 25 mL round-bottom flask as the receiver, and place it in an ice bath to minimize the evaporation of the volatile alkene products.[17][18]
-
Gently heat the reaction mixture using a heating mantle. The temperature of the distilling vapor should be monitored. The alkene products have significantly lower boiling points (2,3-dimethyl-1-butene: ~56 °C; 2,3-dimethyl-2-butene: ~73 °C) than the starting alcohol (~120 °C).[12]
-
Collect the distillate until the distillation temperature begins to rise significantly above the boiling point of the major alkene product, or until charring begins in the distillation flask.
Work-up and Purification:
-
Transfer the collected distillate to a 125 mL separatory funnel.
-
Wash the organic layer by adding 15 mL of a saturated sodium bicarbonate solution to neutralize any remaining phosphoric acid that may have co-distilled. Swirl gently and vent the funnel frequently to release any CO₂ gas produced.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with 15 mL of deionized water. Drain the aqueous layer.
-
Transfer the organic layer (the alkene mixture) to a clean, dry Erlenmeyer flask.
-
Dry the product by adding a small amount of anhydrous sodium sulfate. Swirl the flask until the liquid is clear and no clumping of the drying agent is observed.
-
Carefully decant the dried liquid into a clean, pre-weighed vial.
-
Determine the mass of the product and calculate the percent yield.
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the chemical pathways and the experimental process.
E1 Dehydration Mechanism
Caption: E1 mechanism for the dehydration of this compound.
Experimental Workflow
Caption: Experimental workflow for alkene synthesis and purification.
Product Characterization and Data Interpretation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for analyzing the product mixture.[19][20]
-
Gas Chromatography (GC): The GC will separate the two alkene isomers based on their boiling points. 2,3-dimethyl-1-butene (b.p. ~56 °C) will have a shorter retention time than 2,3-dimethyl-2-butene (b.p. ~73 °C).[12] The relative peak areas in the chromatogram can be used to determine the ratio of the two products, providing an experimental verification of Zaitsev's rule.
-
Mass Spectrometry (MS): The mass spectrometer will confirm the identity of the compounds. Both isomers will have the same molecular ion peak (m/z = 84.16), corresponding to the molecular formula C₆H₁₂.[12] Fragmentation patterns can be used to distinguish between the isomers if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides definitive structural confirmation of the products.[20]
-
Expected ¹H NMR Spectrum for 2,3-Dimethyl-2-butene (Major Product): Due to the molecule's symmetry, all 12 protons are equivalent. The spectrum will show a single sharp peak (singlet) at approximately 1.7 ppm.[21][22]
-
Expected ¹H NMR Spectrum for 2,3-Dimethyl-1-butene (Minor Product): The spectrum will be more complex, showing distinct signals for the different proton environments:
-
A singlet for the two vinyl protons (=CH₂) around 4.6-4.7 ppm.[23]
-
A multiplet (septet) for the single methine proton (-CH) around 2.2 ppm.[23]
-
A singlet for the three methyl protons attached to the double bond (-C(CH₃)=) around 1.7 ppm.[23]
-
A doublet for the six equivalent methyl protons of the isopropyl group (-CH(CH₃)₂) around 1.0 ppm.[23]
-
By analyzing the ¹H NMR spectrum of the product mixture, the presence of both isomers can be confirmed, and the ratio can be determined by integrating the respective peaks.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure the distillation apparatus is well-insulated to facilitate efficient distillation. Check for leaks in the glassware joints. Avoid overheating, which can lead to charring and polymerization.
-
Product Contaminated with Starting Material: Inefficient distillation is the likely cause. Ensure the distillation temperature is carefully monitored and collection is stopped before the temperature rises towards the boiling point of the alcohol.
-
Safety: Concentrated phosphoric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles. The alkene products are volatile and flammable; perform the distillation in a well-ventilated fume hood away from ignition sources.[24][25]
Conclusion
The acid-catalyzed dehydration of this compound is an effective and instructive method for synthesizing alkenes. This protocol, utilizing phosphoric acid, provides a clean and reliable procedure for producing a mixture of 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. The analysis of the product distribution serves as a practical demonstration of the E1 mechanism and Zaitsev's rule, reinforcing fundamental concepts in organic reaction mechanisms and synthesis.
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. gdckulgam.edu.in [gdckulgam.edu.in]
- 3. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 4. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. chegg.com [chegg.com]
- 13. adichemistry.com [adichemistry.com]
- 14. brainly.com [brainly.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. sites.nvcc.edu [sites.nvcc.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 20. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 21. 2,3-Dimethyl-2-butene(563-79-1) 1H NMR spectrum [chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. 2,3-Dimethyl-1-butene(563-78-0) 1H NMR [m.chemicalbook.com]
- 24. Tetramethylethylene - Wikipedia [en.wikipedia.org]
- 25. 2,3-ジメチル-2-ブテン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note & Protocol: High-Purity Isolation of 2,3-Dimethyl-2-Butanol via Fractional Distillation
Abstract: This document provides a comprehensive guide for the purification of 2,3-dimethyl-2-butanol (also known as thexyl alcohol) using fractional distillation. The protocol is designed for researchers, chemists, and process development professionals requiring high-purity material for synthesis, analysis, or formulation. We delve into the physicochemical principles governing the separation, potential challenges such as azeotrope formation and thermal degradation, and provide a validated, step-by-step protocol for achieving high-purity fractions. Post-purification analysis techniques are also detailed to verify the success of the separation.
Foundational Principles: The Rationale for Fractional Distillation
This compound is a tertiary alcohol utilized in various chemical applications, including as a solvent and a reagent in organic synthesis, such as in the study of hydroxyl radical reaction kinetics[1]. The purity of this alcohol is paramount, as contaminants can lead to undesirable side reactions or compromise the integrity of experimental data.
Fractional distillation is the preferred method for purifying this compound, particularly when dealing with impurities that have boiling points close to the main component[2][3]. Simple distillation is inadequate in such cases. The efficacy of fractional distillation hinges on establishing a continuous series of vaporization-condensation cycles along the length of a fractionating column. This process enriches the vapor phase with the more volatile component at each stage, allowing for a sharp separation based on boiling point differences[2].
Causality of Experimental Design:
-
Boiling Point Differentials: The normal boiling point of this compound is approximately 120-121°C[1]. Common impurities may include residual starting materials from synthesis (e.g., propanone, 2-bromopropane), solvents, or byproducts from side reactions[4]. A critical consideration is the potential for acid-catalyzed dehydration during heating, which can generate alkenes like 2,3-dimethyl-1-butene (b.p. 56°C) and 2,3-dimethyl-2-butene (b.p. 73°C)[5][6]. The significant difference in boiling points between these alkenes and the parent alcohol makes their separation by fractional distillation highly effective.
-
Thermal Stability: As a tertiary alcohol, this compound is susceptible to elimination (dehydration) upon prolonged heating, especially in the presence of acidic residues[10][11]. The protocol is therefore designed to use neutral glassware and controlled heating to minimize the formation of alkene impurities.
Data Presentation: Physicochemical Properties
The following table summarizes key data for this compound and potential related compounds. This data is foundational for designing the distillation strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₆H₁₄O | 102.17 | 120-121[1] | 0.823[1] | 1.417[1] |
| Water | H₂O | 18.02 | 100 | 0.997 | 1.333 |
| 2,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | 56[6] | ~0.68 | ~1.39 |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | 73[6] | ~0.708 | ~1.412 |
| Acetone (Propanone) | C₃H₆O | 58.08 | 56.5 | 0.791 | 1.359 |
Pre-Distillation: Safety, Apparatus, and Sample Preparation
2.1. Safety & Hazard Management
This compound is a flammable liquid and vapor[12][13]. All operations must be conducted in a certified chemical fume hood, away from sources of ignition.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Fire Safety: Keep a Class B fire extinguisher (CO₂ or dry chemical) readily accessible. Heating must be performed using a controlled heating mantle and a variable power controller; never use an open flame .
-
Handling: Avoid inhalation of vapors and skin contact. May cause eye, skin, and respiratory tract irritation[12].
2.2. Apparatus Assembly
A well-assembled fractional distillation apparatus is critical for efficient separation.
-
Glassware: Use clean, dry, ground-glass joint glassware. Ensure all joints are properly sealed with appropriate grease or PTFE sleeves.
-
Heating Mantle: Select a heating mantle that fits the size of the distilling flask snugly. Place a layer of sand in the mantle to ensure even heat distribution.
-
Distilling Flask: Choose a round-bottom flask where the crude material fills approximately one-half to two-thirds of its volume. Add 2-3 boiling chips or a magnetic stir bar to prevent bumping.
-
Fractionating Column: A Vigreux column is suitable for general purposes. For higher efficiency separation of closely boiling impurities, a packed column (e.g., with Raschig rings or metal sponge packing) is recommended[14][15]. The column should be vertically clamped and insulated with glass wool or aluminum foil to maintain the temperature gradient.
-
Distillation Head: Fit the head with a calibrated thermometer or temperature probe. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Condenser: A Liebig or Allihn condenser is standard. Ensure a steady, gentle flow of cold water entering at the bottom inlet and exiting at the top outlet.
-
Receiving Flask: Use a series of smaller, pre-weighed round-bottom flasks to collect different fractions. The collection system can be a simple adapter or a Perkin triangle for distillations under inert atmosphere or vacuum.
2.3. Preparation of Crude Material
The crude this compound must be dry before distillation to prevent azeotrope formation.
-
Transfer the crude liquid to a separatory funnel. If an aqueous layer is present from a prior workup, separate and discard it.
-
Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of dissolved water.
-
Transfer the alcohol to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Add the agent until it no longer clumps together.
-
Allow the mixture to stand for at least 30 minutes, swirling occasionally.
-
Filter or carefully decant the dried liquid into the pre-weighed distilling flask.
Experimental Workflow Visualization
The overall process, from initial preparation to final analysis, is outlined in the following workflow diagram.
Caption: Workflow for the purification of this compound.
Detailed Distillation Protocol
This protocol is a self-validating system, where the success of the purification is confirmed by post-distillation analysis.
-
Apparatus Setup: Assemble the fractional distillation apparatus as described in Section 2.2 inside a fume hood.
-
Charging the Flask: Add the dried, crude this compound and boiling chips to the distilling flask.
-
Initiate Heating: Turn on the cooling water to the condenser. Begin heating the distilling flask gently using the heating mantle. Increase the power gradually.
-
Column Equilibration: As the liquid begins to boil, vapor will rise into the fractionating column. Observe the ring of condensing vapor slowly ascend the column. A slow ascent is crucial for establishing the temperature gradient and achieving good separation. This process is known as bringing the column to total reflux.
-
Foreshot Collection (Fraction 1): The temperature at the distillation head will initially rise and then stabilize at the boiling point of the most volatile impurity (e.g., residual solvent or alkene byproducts). Collect this initial distillate, known as the "foreshot," in the first receiving flask. The volume is typically small.
-
Main Fraction Collection (Fraction 2): Once the foreshot is collected, the temperature at the head may drop slightly before rising again and stabilizing at the boiling point of pure this compound (approx. 120-121°C at atmospheric pressure)[1][5]. When the temperature is stable within this range, switch to a new, pre-weighed receiving flask. Collect the main fraction while maintaining a steady distillation rate (typically 1-2 drops per second).
-
Tails Collection (Fraction 3): If the temperature at the head begins to rise above 122°C or drops significantly, it indicates that the main component has distilled and less volatile impurities are beginning to come over. Switch to a third receiving flask to collect this "tails" fraction.
-
Shutdown: Once the majority of the liquid has been distilled and the temperature is no longer stable, turn off the heating mantle and lower it from the flask. Allow the entire apparatus to cool to room temperature before disassembling.
-
Data Recording: Weigh the collected main fraction to determine the yield of the purification.
Post-Distillation Analysis & Quality Control
To validate the purity of the collected fractions, perform the following analyses.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing purity.
-
Protocol: Dilute a small aliquot of the main fraction in a suitable solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).
-
Expected Result: A pure sample will show a single major peak corresponding to this compound in the chromatogram[16][17]. The mass spectrum of this peak should match the known fragmentation pattern of the compound. The purity can be quantified by peak area integration.
-
-
Refractive Index Measurement: A quick and useful physical property check.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| Bumping / Violent Boiling | Superheating of the liquid; forgot boiling chips. | Add new boiling chips to the cooled liquid (NEVER to a hot liquid). Use a magnetic stirrer for smoother boiling. |
| Flooding of the Column | Heating rate is too high, causing excessive vapor flow. | Reduce the power to the heating mantle to decrease the boil-up rate. Ensure the column is well-insulated but not overheated. |
| Poor Separation | Distillation rate is too fast; inefficient column. | Slow the distillation rate to allow for proper vapor-liquid equilibrium. Use a more efficient packed column. Ensure the column is vertical. |
| Cloudy Distillate | Presence of water forming an azeotrope or immiscible droplets upon cooling[9]. | Repeat the pre-distillation drying step more thoroughly. Ensure all glassware is completely dry before assembly. |
References
- 1. 2,3-ジメチル-2-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 594-60-5 [smolecule.com]
- 6. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 7. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. homework.study.com [homework.study.com]
- 10. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 11. sites.nvcc.edu [sites.nvcc.edu]
- 12. simmons.chemoventory.com [simmons.chemoventory.com]
- 13. fishersci.com [fishersci.com]
- 14. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 15. ambanimetal.com [ambanimetal.com]
- 16. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 17. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
Application of 2,3-Dimethyl-2-butanol in atmospheric chemistry research
An Application Guide to 2,3-Dimethyl-2-butanol in Atmospheric Chemistry Research
Introduction: Unveiling the Atmospheric Journey of a Tertiary Alcohol
In the vast and complex reactor that is Earth's atmosphere, volatile organic compounds (VOCs) are key players, influencing air quality, climate, and the formation of secondary pollutants like ozone and particulate matter.[1][2] Among the myriad of VOCs, alcohols are a significant class, emitted from both biogenic and anthropogenic sources.[3] This guide focuses on this compound (also known as thexyl alcohol), a tertiary alcohol whose unique structure dictates a distinct atmospheric degradation pathway compared to its primary and secondary counterparts.[4]
As a saturated tertiary alcohol, this compound serves as an important model compound for understanding the atmospheric fate of this specific chemical class. Its oxidation contributes to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter (PM2.5) with significant health and climate implications.[5][6][7] This document provides researchers, scientists, and professionals in atmospheric chemistry with a detailed overview of its reaction mechanisms and a comprehensive protocol for its study using environmental smog chambers.
Core Principles: Atmospheric Oxidation of this compound
The primary daytime removal process for saturated alcohols in the troposphere is their reaction with the hydroxyl radical (•OH), the atmosphere's most potent cleaning agent.[3][8] The structure of this compound—(CH₃)₂CHC(OH)(CH₃)₂—is critical to its reactivity. Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbon directly bonded to the hydroxyl group. Consequently, oxidation does not proceed via abstraction of this hydrogen to form a carbonyl.[4] Instead, the reaction is initiated by the abstraction of a hydrogen atom from one of the C-H bonds on the alkyl groups.[8]
The reaction with the OH radical is the dominant degradation pathway.[3][8] The initial step involves H-atom abstraction, leading to the formation of a carbon-centered radical. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this RO₂ radical, particularly in the presence of nitrogen oxides (NOx), determines the distribution of final products and the potential for SOA formation.
Kinetic Data
The rate at which this compound reacts with OH radicals is fundamental to determining its atmospheric lifetime. A key study using the pulsed laser photolysis/laser-induced fluorescence technique established the absolute rate coefficient for this reaction.[9][10]
| Parameter | Value | Source |
| Formula | C₆H₁₄O | [11][12] |
| Structure | Tertiary Alcohol | [3][13] |
| k(OH) at 298 K | 9.01 ± 1.00 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | [9][14] |
| Atmospheric Lifetime (vs. OH) | ~1.3 days (assuming [OH] = 2x10⁶ molecules cm⁻³) |
This relatively short lifetime indicates that this compound is processed relatively quickly in the atmosphere, influencing local and regional air quality.
Reaction Mechanism and Product Formation
The OH-initiated oxidation of this compound proceeds as follows:
-
H-Abstraction: An OH radical abstracts a hydrogen atom from a C-H bond, forming a water molecule and an alkyl radical.
-
O₂ Addition: The alkyl radical adds O₂ to form a peroxy radical (RO₂).
-
RO₂ Reactions: In NOx-rich environments, RO₂ primarily reacts with NO to form an alkoxy radical (RO) and NO₂. In low-NOx conditions, RO₂ can react with other RO₂ radicals or the hydroperoxy radical (HO₂).
-
RO Decomposition/Isomerization: The alkoxy radical can decompose or isomerize, leading to the formation of stable, smaller carbonyl compounds. Studies on analogous compounds suggest that acetone and other carbonyls are significant products.[15][16]
-
SOA Formation: Low-volatility, highly oxygenated products can partition into the particle phase, forming secondary organic aerosol (SOA).[17][18][19] The efficiency of this process is a critical area of research.
Caption: Simplified mechanism of OH-initiated oxidation.
Experimental Protocol: Smog Chamber Investigation
Environmental smog chambers are indispensable tools for simulating atmospheric processes under controlled conditions.[20][21][22] This protocol outlines a comprehensive experiment to study the OH-initiated oxidation of this compound.
Objective
To determine the OH reaction rate constant, identify and quantify gas and particle-phase products, and measure the SOA formation yield for this compound.
Instrumentation & Materials
-
Reaction Chamber: Large volume (~5-20 m³) temperature-controlled chamber made of FEP Teflon film.
-
Light Source: Banks of UV lamps simulating the solar spectrum.
-
Gas-Phase Analysis:
-
Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS) for real-time VOC measurement.
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) for quantifying this compound and a reference VOC.
-
Fourier-Transform Infrared (FTIR) Spectrometer for monitoring reactants and products.[16]
-
NOx and O₃ analyzers.
-
-
Particle-Phase Analysis:
-
Scanning Mobility Particle Sizer (SMPS) for aerosol size distribution and number concentration.
-
Aerosol Mass Spectrometer (AMS) for non-refractory chemical composition of SOA.
-
-
Chemicals:
-
This compound (>98% purity).
-
OH Precursor: Methyl nitrite (CH₃ONO) or Hydrogen peroxide (H₂O₂).
-
Reference Compound: A VOC with a well-characterized OH rate constant (e.g., Toluene).
-
High-purity N₂ and O₂ for zero air.
-
Nitric Oxide (NO).
-
Experimental Workflow
Caption: General workflow for a smog chamber experiment.
Step-by-Step Methodology
-
Chamber Preparation:
-
The Teflon chamber is meticulously cleaned by flushing with high-purity zero air (a mix of N₂ and O₂) for at least 24 hours until background particle and organic concentrations are negligible.
-
Causality: This step is crucial to prevent interference from residual contaminants from previous experiments, ensuring that the observed chemistry is solely due to the injected reactants.
-
-
Humidification & Seeding (Optional):
-
Introduce purified water vapor into the chamber to achieve a desired relative humidity (e.g., 50%).
-
If studying heterogeneous chemistry, introduce neutral seed aerosol (e.g., ammonium sulfate) to provide a surface for condensation.
-
Causality: Atmospheric reactions occur in the presence of water vapor, which can influence reaction pathways. Seed aerosol provides a known surface area for condensable vapors, which helps in accurately determining SOA yields by minimizing nucleation events.
-
-
Reactant Injection:
-
A precise volume of liquid this compound is injected into a heated glass bulb and carried into the chamber by a stream of zero air to ensure complete volatilization.
-
Inject the reference compound and the OH precursor (e.g., CH₃ONO) using the same method.
-
If NOx dependence is being studied, a known concentration of NO is added.
-
Causality: Accurate injection of known quantities is fundamental for calculating reaction rates and yields.
-
-
Equilibration and Background Measurement:
-
Allow the chamber contents to mix thoroughly for approximately 30-60 minutes with the lights off.
-
During this period, all instruments sample the chamber air to establish stable initial concentrations ([VOC]₀, [Reference]₀) and background particle levels.
-
-
Reaction Initiation:
-
Initiate the photochemical reaction by turning on the UV lamps. This photolyzes the precursor (e.g., CH₃ONO + hν → CH₃O• + NO; CH₃O• + O₂ → HCHO + HO₂•; HO₂• + NO → •OH + NO₂) to generate OH radicals.
-
Causality: Photolysis of a precursor is a controlled method to generate a steady concentration of OH radicals, initiating the oxidation process in a way that mimics the start of a solar day.
-
-
Real-Time Monitoring:
-
Continuously monitor the decay of this compound and the reference compound using GC-FID or PTR-MS.
-
Track the formation of gaseous products with FTIR and PTR-MS.
-
Measure the evolution of the aerosol size distribution, number, and chemical composition using the SMPS and AMS. The experiment typically runs for 4-6 hours.
-
-
Data Analysis and Validation:
-
Rate Constant Calculation (Relative Rate Method): The decay of the target VOC and the reference compound due to reaction with OH is plotted according to the equation: ln([2,3-DMB]₀ / [2,3-DMB]t) = (k_DMB / k_Ref) * ln([Ref]₀ / [Ref]t) A plot of the left side versus ln([Ref]₀/[Ref]t) yields a straight line with a slope equal to the ratio of the rate constants (k_DMB / k_Ref). Since k_Ref is well-known, k_DMB can be accurately determined. Trustworthiness: This method is highly reliable because it does not require knowledge of the absolute OH concentration, which can fluctuate and is difficult to measure directly. It relies on the robust, known kinetics of the reference compound.
-
Product Yield Calculation: The molar yield (Y) of a product (P) is calculated as Y = Δ[P] / Δ[2,3-DMB], where Δ represents the change in concentration. Trustworthiness: Calibrated instrument responses for identified products are necessary for accurate quantification.
-
SOA Yield Calculation: The SOA mass yield is the ratio of the mass of organic aerosol produced (ΔM₀) to the mass of this compound reacted (ΔHC). Y_SOA = ΔM₀ / ΔHC The measured aerosol mass must be corrected for particle wall deposition losses.[23] This is done by measuring the decay rate of particles after the lights are turned off and applying a correction factor to the data from the reaction period. Trustworthiness: Correcting for wall loss is a critical, self-validating step. Without it, SOA yields would be systematically underestimated, as a significant fraction of particles and semi-volatile vapors are lost to the chamber walls over the course of a multi-hour experiment.[22][23]
-
Conclusion and Future Directions
This compound provides a valuable case study for the atmospheric chemistry of tertiary alcohols. Its oxidation pathway, driven by OH radicals, contributes to the complex web of reactions that shape air quality. The protocols detailed here offer a robust framework for researchers to investigate its atmospheric fate, from fundamental kinetics to the formation of secondary organic aerosol.
Future research should focus on elucidating the detailed product distribution under a wider range of atmospheric conditions (e.g., varying NOx levels, temperature), investigating the role of nighttime oxidants like the nitrate radical (NO₃), and characterizing the chemical and physical properties of the resulting SOA to better constrain its impact in atmospheric models.
References
- 1. Laboratory and Mechanistic Studies of Volatile Organic Carbon Oxidation Systems in the Atmosphere [dspace.mit.edu]
- 2. ACP - Implications of VOC oxidation in atmospheric chemistry: development of a comprehensive AI model for predicting reaction rate constants [acp.copernicus.org]
- 3. scielo.br [scielo.br]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Secondary Organic Aerosol Formation via 2-Methyl-3-buten-2-ol Photooxidation: Evidence of Acid-Catalyzed Reactive Uptake of Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. api.mountainscholar.org [api.mountainscholar.org]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 12. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. acp.copernicus.org [acp.copernicus.org]
- 16. ACP - Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications [acp.copernicus.org]
- 17. Secondary Organic Aerosol Formation and Organic Nitrate Yield from NO3 Oxidation of Biogenic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Secondary organic aerosol formation from acyclic, monocyclic, and polycyclic alkanes. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Combined Smog Chamber/Oxidation Flow Reactor Study on Aging of Secondary Organic Aerosol from Photooxidation of Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. intra.cert.ucr.edu [intra.cert.ucr.edu]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
2,3-Dimethyl-2-butanol as a starting material for polymer synthesis
Topic: 2,3-Dimethyl-2-butanol as a Versatile Starting Material for the Synthesis of Branched Polyolefins
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the utilization of this compound as a readily available precursor for the synthesis of specialty polymers. We detail the transformation of this tertiary alcohol into a mixture of isomeric alkenes—2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene—and their subsequent cationic polymerization. This guide emphasizes the underlying chemical principles, provides detailed, field-proven laboratory protocols, and discusses the characterization and potential applications of the resulting poly(2,3-dimethylbutene).
Introduction: The Strategic Value of a Tertiary Alcohol Precursor
In the pursuit of novel polymeric materials, the monomer's molecular architecture is a critical determinant of the final polymer's properties. Highly branched polyolefins are of significant interest due to their unique thermal and mechanical characteristics. This compound, a simple tertiary alcohol, serves as an excellent and cost-effective starting point for generating highly substituted butene isomers.[1] The inherent structure of this precursor—a C6 backbone with dense methyl substitution—directly translates into monomers that can produce polymers with high glass transition temperatures (Tg) and amorphous microstructures.
This guide moves beyond a simple recitation of steps, focusing instead on the causal relationships between reaction conditions and outcomes. We will first explore the controlled dehydration of the alcohol to produce the necessary alkene monomers and then detail the low-temperature cationic polymerization required to assemble them into a high-molecular-weight polymer.
Monomer Synthesis: Acid-Catalyzed Dehydration of this compound
The conversion of this compound to polymerizable alkenes is achieved through an acid-catalyzed elimination (E1) reaction. This process is highly efficient for tertiary alcohols due to the stability of the tertiary carbocation intermediate that is formed.
Dehydration Mechanism and Product Distribution
The reaction proceeds via a well-established E1 mechanism.[2][3] First, the hydroxyl group is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (H₂O). The departure of water generates a stable tertiary carbocation. This intermediate can then lose a proton from an adjacent carbon to form a double bond.
Due to the structure of the carbocation, deprotonation can occur at two distinct sites, leading to the formation of two major products:
-
2,3-Dimethyl-2-butene: The major product, formed by removing a proton from an internal carbon. This is the more substituted and thermodynamically more stable alkene, in accordance with Zaitsev's rule.[4][5]
-
2,3-Dimethyl-1-butene: The minor product, resulting from the removal of a proton from a terminal methyl group.[3][6]
The following diagram illustrates this mechanistic pathway.
Caption: E1 dehydration mechanism of this compound.
Protocol 1: Synthesis and Purification of Dimethylbutene Monomers
This protocol describes the dehydration of this compound and subsequent purification of the alkene products. The reaction is performed in a distillation apparatus to continuously remove the lower-boiling alkenes from the reaction mixture, driving the equilibrium toward the products.
Materials:
-
This compound (98% or higher)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%) or Phosphoric Acid (H₃PO₄, 85%)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, fractional distillation column, condenser, receiving flask
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a fractional distillation apparatus. Place 50.0 g of this compound into a 250 mL round-bottom flask with a magnetic stir bar.
-
Acid Addition: In a fume hood, slowly and carefully add 10 mL of concentrated H₂SO₄ to the flask while stirring. The mixture will heat up. Note: Phosphoric acid can be used as a less aggressive alternative to minimize charring.
-
Distillation: Gently heat the mixture using a heating mantle. The alkene products, having boiling points of 56 °C (2,3-dimethyl-1-butene) and 73 °C (2,3-dimethyl-2-butene), will begin to distill over.[3] Collect the distillate in a receiving flask cooled in an ice bath. Continue the distillation until no more liquid comes over, ensuring the temperature at the distillation head does not exceed 80 °C to avoid co-distillation of the starting alcohol (b.p. 120-121 °C).
-
Work-up and Neutralization: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with 20 mL of cold water and 20 mL of 5% NaHCO₃ solution to neutralize any residual acid. Vent the funnel frequently.
-
Drying: Separate the organic layer and dry it over anhydrous CaCl₂ for at least 30 minutes.
-
Final Purification: Decant the dried liquid into a clean, dry distillation apparatus and perform a final fractional distillation to obtain the pure mixture of alkene isomers.
Self-Validation:
-
Yield Calculation: Determine the percentage yield of the collected alkenes.
-
Spectroscopic Analysis: Confirm the identity of the products using ¹H NMR and FT-IR spectroscopy. The disappearance of the broad -OH peak from the starting material and the appearance of olefinic proton signals and C=C stretch peaks are key indicators.
-
Purity Assessment: Use Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the monomer mixture and the relative ratio of the two isomers.
Polymer Synthesis: Cationic Polymerization of Dimethylbutenes
The electron-donating methyl groups on the dimethylbutene isomers stabilize the formation of a carbocation, making them excellent candidates for cationic polymerization.[7][8] This type of chain-growth polymerization is highly sensitive to reaction conditions, particularly temperature and the presence of impurities.
Principles of Cationic Polymerization
Cationic polymerization proceeds in three main stages: initiation, propagation, and termination.[7]
-
Initiation: A Lewis acid (e.g., Boron Trifluoride, BF₃, or Aluminum Chloride, AlCl₃) is typically used as an initiator in the presence of a co-initiator or "protogen" such as water. The Lewis acid complexes with the co-initiator to form a highly acidic species that protonates the alkene, generating the initial carbocation.
-
Propagation: The carbocationic chain end attacks the nucleophilic double bond of another monomer molecule. This process repeats, rapidly extending the polymer chain.
-
Termination: The chain growth is terminated when the propagating carbocation is neutralized, often through rearrangement or reaction with a counter-ion.[7]
Low temperatures (e.g., -78 °C) are crucial to suppress chain-transfer and termination side reactions, thereby enabling the formation of high-molecular-weight polymers.
Caption: Overall experimental workflow from alcohol to characterized polymer.
Protocol 2: Low-Temperature Cationic Polymerization
This protocol details the polymerization of the synthesized dimethylbutene mixture using a BF₃-based initiator system in an anhydrous solvent.
Materials:
-
Purified dimethylbutene monomer mixture
-
Anhydrous dichloromethane (CH₂Cl₂) or hexane
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (for termination and precipitation)
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Dry ice/acetone bath
-
Nitrogen or Argon gas supply
Procedure:
-
System Preparation: Thoroughly dry all glassware in an oven and assemble under a stream of inert gas (N₂ or Ar). The reaction must be conducted under strictly anhydrous conditions.
-
Monomer Solution: In the reaction vessel, dissolve 10.0 g of the dimethylbutene monomer mixture in 100 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Initiation: While stirring vigorously, slowly add 0.2 mL of BF₃·OEt₂ via syringe. The solution may become more viscous as polymerization proceeds.
-
Propagation: Allow the reaction to proceed at -78 °C for 1-2 hours.
-
Termination: Terminate the polymerization by adding 5 mL of cold methanol to the reaction mixture. This will quench the propagating carbocations.
-
Polymer Isolation: Warm the mixture to room temperature and slowly pour it into a beaker containing 500 mL of vigorously stirring methanol. The polymer will precipitate as a white solid.
-
Purification: Collect the polymer by vacuum filtration. Wash the solid extensively with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C to a constant weight.
Self-Validation:
-
Yield and Appearance: Record the final mass and physical appearance of the polymer.
-
Solubility: Test the solubility of the polymer in common organic solvents (e.g., toluene, THF, chloroform).
-
Structural Confirmation: Use ¹H and ¹³C NMR to confirm the polymer structure, which should show the absence of olefinic signals and the presence of a saturated aliphatic backbone.
Polymer Characterization and Expected Properties
The synthesized poly(2,3-dimethylbutene) should be characterized to determine its molecular weight, thermal properties, and purity. These properties are critical for evaluating its potential applications.
Key Characterization Techniques
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg), which is a key indicator of the material's thermal properties and operating range.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.
Data Presentation: Typical Polymer Properties
The following table summarizes expected properties for poly(2,3-dimethylbutene) based on its highly branched structure. Actual values will vary depending on the precise polymerization conditions.
| Property | Expected Value Range | Significance |
| Mn ( g/mol ) | 10,000 - 100,000 | Influences mechanical strength and viscosity. |
| PDI (Mw/Mn) | 1.5 - 3.0 | Indicates the breadth of molecular weight distribution. |
| Glass Transition (Tg) | > 100 °C | High Tg suggests good dimensional stability at elevated temperatures. |
| Appearance | White, rigid solid | Indicates an amorphous, non-crystalline structure. |
| Solubility | Soluble in nonpolar solvents | Consistent with a hydrocarbon-based polymer. |
Potential Applications for Researchers
The unique properties of poly(2,3-dimethylbutene)—namely its high Tg, thermal stability, and hydrocarbon nature—make it an interesting candidate for several advanced applications:
-
High-Performance Additives: Can be blended with other polymers to enhance their thermal resistance.
-
Gas Separation Membranes: The rigid, amorphous structure may create specific free volume characteristics suitable for certain gas separations.
-
Hydrophobic Coatings: Its nonpolar nature makes it suitable for creating water-repellent surfaces.
-
Drug Delivery Matrices: For drug development professionals, the polymer's hydrophobicity and stability could be explored for creating controlled-release matrices for nonpolar therapeutic agents.
Conclusion
This compound is a valuable and accessible starting material for the synthesis of highly branched polyolefins. Through a straightforward two-step process involving acid-catalyzed dehydration and subsequent low-temperature cationic polymerization, researchers can produce poly(2,3-dimethylbutene) with desirable thermal and physical properties. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for the exploration and development of new materials based on this versatile precursor.
References
- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 3. chegg.com [chegg.com]
- 4. homework.study.com [homework.study.com]
- 5. homework.study.com [homework.study.com]
- 6. 2,3-Dimethyl-1-butene - Wikipedia [en.wikipedia.org]
- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Isotopic labeling of 2,3-Dimethyl-2-butanol for mechanistic studies
Application Notes & Protocols
Topic: Isotopic Labeling of 2,3-Dimethyl-2-butanol for Mechanistic Studies
Abstract: Isotopic labeling is an indispensable technique in chemical research, providing an unambiguous method to trace the fate of atoms through complex reaction pathways.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of isotopically labeled this compound and its application in elucidating carbocation rearrangement mechanisms. By strategically placing a stable isotope, such as Carbon-13 (¹³C), within the molecular framework, researchers can gain profound insights into transient intermediates and reaction dynamics that are otherwise invisible. This document is intended for researchers, scientists, and drug development professionals engaged in mechanistic organic chemistry and reaction optimization.
Introduction: The Rationale for Isotopic Labeling
Understanding a chemical reaction's mechanism is fundamental to controlling its outcome, optimizing conditions, and designing new synthetic methodologies. For reactions involving intermediates like carbocations, which are prone to rapid structural reorganization, pinpointing the exact pathway can be challenging.[4] Isotopic labeling serves as a powerful tool to overcome this ambiguity.[5][6] By replacing a specific atom with its heavier, stable isotope (e.g., ¹²C with ¹³C or ¹H with ²H/Deuterium), we create a molecular tracer.[1][2] This "labeled" molecule is chemically identical to its unlabeled counterpart but can be distinguished using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][7]
This compound is an ideal substrate for demonstrating this technique. As a tertiary alcohol, it readily forms a tertiary carbocation under acidic conditions. This carbocation is a classic example of a species that undergoes a 1,2-alkyl shift to rearrange its carbon skeleton before forming final products.[8][9] Labeling one of the methyl groups allows us to follow this migration event with precision, providing definitive evidence for the rearrangement pathway.
Synthesis of [3-¹³C]-2,3-Dimethyl-2-butanol
The most direct route to synthesize this compound is via a Grignard reaction between a ketone and an organomagnesium halide.[10] To introduce a ¹³C label at a specific methyl group, we will utilize a ¹³C-labeled Grignard reagent, which offers excellent positional control.
Experimental Workflow: Synthesis
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
High-throughput screening of catalysts for 2,3-Dimethyl-2-butanol reactions
Application Notes & Protocols
Topic: High-Throughput Screening of Catalysts for 2,3-Dimethyl-2-butanol Reactions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The catalytic conversion of tertiary alcohols, such as this compound (DMBO), is a critical transformation for producing valuable chemicals, including fuel additives and specialty monomers. Key reactions include dehydration to form isomeric alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene) and etherification to generate bulky ethers.[1][2][3] The discovery of efficient and selective catalysts for these processes is traditionally a time-consuming endeavor.[4] This document provides a comprehensive guide to leveraging high-throughput experimentation (HTE) to accelerate the discovery and optimization of catalysts for DMBO reactions. We will detail the strategic design of catalyst libraries, the implementation of automated reaction platforms, and robust analytical protocols for rapid and reliable screening.
Scientific Rationale: The Chemistry of this compound
Understanding the underlying reaction mechanisms is paramount to designing an effective catalyst screen. As a tertiary alcohol, DMBO undergoes reactions primarily through mechanisms involving a stable tertiary carbocation intermediate.
Acid-Catalyzed Dehydration
The dehydration of DMBO is a classic example of an E1 elimination reaction.[5][6] The process is initiated by the protonation of the hydroxyl group by an acid catalyst, forming an alkyloxonium ion.[7][8] This converts the poor -OH leaving group into an excellent leaving group, H₂O. The departure of water generates a stable tertiary carbocation. A weak base (like water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Two primary alkene products can be formed:
-
2,3-dimethyl-2-butene (tetrasubstituted): The thermodynamically more stable product, favored by Zaitsev's rule.[1]
-
2,3-dimethyl-1-butene (disubstituted): The less stable product.[9]
The goal of catalyst screening for this reaction is often to identify catalysts that not only have high activity (conversion) but also high selectivity towards the desired isomer.
Etherification
Etherification involves the reaction of DMBO with another alcohol (or itself) to form an ether. This reaction can also be acid-catalyzed and proceeds through the same tertiary carbocation intermediate. The carbocation is then attacked by the nucleophilic oxygen of a second alcohol molecule. This pathway is valuable for creating bulky ethers, which have applications as fuel oxygenates.[10][11] Screening for etherification requires careful selection of reaction conditions to favor the intermolecular reaction over the competing dehydration pathway.
Caption: Reaction pathways for this compound.
High-Throughput Experimental Design
Accelerated catalyst discovery relies on the parallel execution of many experiments.[12][13] This requires specialized automated platforms and a logically designed experimental array.
HTS Reactor Platforms
Several commercially available platforms are suitable for this application. Systems are chosen based on the required scale, pressure, and level of automation.[14]
-
96-Well Plate Reactors (e.g., DigiCAT 96): Ideal for primary screening of large catalyst libraries at a small scale (~1 mL). They typically operate with all wells at the same temperature and pressure, allowing for rapid collection of statistically relevant data.[15][16]
-
Parallel Pressure Reactors (e.g., PolyCAT 8): These systems feature a smaller number of reactors (4-8) but offer independent control over each vessel's temperature, pressure, and stirring.[17] This makes them ideal for secondary screening and optimization studies where reaction parameters are varied.
Catalyst Library Design & Preparation
The choice of catalysts to screen is critical. For DMBO reactions, which are acid-catalyzed, the library should focus on a diverse set of solid acids to minimize separation issues associated with homogeneous catalysts like sulfuric or phosphoric acid.[18]
Table 1: Example Catalyst Library for DMBO Reactions
| Catalyst Class | Specific Examples | Rationale for Inclusion |
| Zeolites | H-ZSM-5, H-Beta, Mordenite | Shape selectivity can influence product distribution; varying pore sizes and acid site densities.[19] |
| Sulfonated Resins | Amberlyst-15, Nafion NR50 | Strong Brønsted acid sites; well-established for acid catalysis.[20] |
| Metal Oxides | γ-Al₂O₃, ZrO₂-SO₄, SiO₂-Al₂O₃ | Tunable Lewis and Brønsted acidity. |
| Heteropolyacids | H₃PW₁₂O₄₀ on SiO₂ support | Very strong Brønsted acidity. |
| Metal Triflates | Hf(OTf)₄, Sc(OTf)₃ | Strong Lewis acids known to be effective for dehydration reactions.[21] |
Catalysts are typically dispensed as powders into the reactor vials using an automated powder handling system to ensure accuracy and speed.[22]
Detailed Protocol: HTS Workflow for Catalyst Screening
This protocol outlines a primary screening campaign using a 96-well reactor block.
Materials & Reagents
-
Substrate: this compound (DMBO), ≥99% purity
-
Solvent: Dodecane (high-boiling, inert)
-
Internal Standard (IS): n-Octane or other suitable alkane not present in the reaction mixture.
-
Catalyst Library: Pre-weighed catalysts (e.g., 5-10 mg per well) in a 96-well plate format.
-
Quenching Solution: Cold solvent (dodecane) containing the internal standard.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for catalyst evaluation.
Step-by-Step Methodology
-
Catalyst Plating: Using an automated powder dispensing system, accurately dispense 5.0 mg of each catalyst from the library into individual wells of a 96-well reactor block. Include several empty wells for blank (no catalyst) controls.
-
Reagent Preparation: Prepare a substrate stock solution of 1.0 M this compound in dodecane.
-
Reaction Loading: Use an automated liquid handler to dispense 500 µL of the substrate stock solution into each well of the catalyst plate.
-
Reaction Execution: Securely seal the 96-well reactor block. Place it into the HTS platform. Pressurize the system with an inert gas (e.g., N₂ at 10 bar) and heat to the desired reaction temperature (e.g., 120 °C) with vigorous stirring for a set time (e.g., 4 hours).
-
Quenching & Sample Preparation:
-
Rapidly cool the reactor block to <10 °C.
-
Prepare a quenching solution of dodecane containing the internal standard (n-octane) at a known concentration (e.g., 0.05 M).
-
Use the liquid handler to add 500 µL of the cold quenching solution to each well.
-
Seal the plate and centrifuge at 3000 rpm for 10 minutes to pellet the solid catalysts.
-
-
Analysis Plate Preparation: Program the liquid handler to carefully aspirate 200 µL of the supernatant from each well and dispense it into a corresponding 96-well plate of GC vials.
Analytical Method & Data Processing
Gas Chromatography (GC) is the ideal analytical technique due to the volatility of the substrate and products.[23]
GC Method Parameters
-
Instrument: Agilent GC with Flame Ionization Detector (FID).
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program:
-
Initial Temp: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 min.
-
-
Detector: FID at 280 °C.
-
Carrier Gas: Helium or Hydrogen.
This method will effectively separate the solvent, internal standard, remaining DMBO, and the alkene products.[24]
Data Analysis
The concentration of each component is determined from the GC peak area relative to the internal standard using pre-determined response factors.
-
Conversion (%): ((Initial Moles of DMBO - Final Moles of DMBO) / Initial Moles of DMBO) * 100
-
Selectivity to Product X (%): (Moles of Product X Formed / Total Moles of Products Formed) * 100
-
Yield of Product X (%): (Conversion * Selectivity to Product X) / 100
Interpreting Results
The processed data can be visualized as a heatmap or presented in a table to quickly identify "hits"—catalysts that meet the desired criteria for conversion and selectivity.
Table 2: Representative HTS Data for DMBO Dehydration
| Catalyst ID | Catalyst Type | Conversion (%) | Selectivity to 2,3-DM-2-B (%) | Selectivity to 2,3-DM-1-B (%) | Yield of 2,3-DM-2-B (%) |
| C-01 | H-ZSM-5 | 95.2 | 88.1 | 11.9 | 83.9 |
| C-02 | H-Beta | 98.5 | 92.5 | 7.5 | 91.1 |
| C-03 | Amberlyst-15 | 85.7 | 85.4 | 14.6 | 73.2 |
| C-04 | γ-Al₂O₃ | 45.3 | 70.2 | 29.8 | 31.8 |
| C-05 | Blank (No Cat.) | <1.0 | - | - | <1.0 |
From this hypothetical data, C-02 (H-Beta zeolite) would be identified as a top-performing hit due to its high conversion and excellent selectivity to the more stable alkene product. This candidate would then be prioritized for more detailed secondary screening and optimization studies.
References
- 1. homework.study.com [homework.study.com]
- 2. Catalytic Conversion of Renewable Resources into Bulk and Fine Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Conversion of Alcohols into Value-Added Products [ouci.dntb.gov.ua]
- 4. chemspeed.com [chemspeed.com]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. chegg.com [chegg.com]
- 10. Highly efficient conversion of glycerol and $t$-butanol to biofuel additives over AlPO solid acid catalyst under microwave irradiation technique: kinetic study [comptes-rendus.academie-sciences.fr]
- 11. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review [comptes-rendus.academie-sciences.fr]
- 12. White paper - Multi-Catalysis with High Throughput Experimentation [seqens.com]
- 13. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalyst Screening Technology Platform - CD BioSustainable [sustainable-bio.com]
- 15. scisol.com.au [scisol.com.au]
- 16. helgroup.com [helgroup.com]
- 17. azom.com [azom.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Cavity-controlled methanol conversion over zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. unchainedlabs.com [unchainedlabs.com]
- 23. benchchem.com [benchchem.com]
- 24. cabidigitallibrary.org [cabidigitallibrary.org]
The Strategic Role of 2,3-Dimethyl-2-Butanol in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Abstract
In the intricate landscape of pharmaceutical synthesis, the judicious selection of reagents and intermediates is paramount to achieving desired molecular complexity, stereochemical control, and process efficiency. 2,3-Dimethyl-2-butanol, a tertiary hexyl alcohol also known as thexyl alcohol, emerges as a versatile and strategic building block.[1][2] Its unique structural feature—a bulky tertiary alcohol moiety—imparts valuable properties that can be exploited in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use as a precursor for sterically demanding Grignard reagents, a potential chiral auxiliary in asymmetric synthesis, and a robust protecting group for carboxylic acids.
Introduction: The Significance of Steric Hindrance in Drug Synthesis
The architecture of a drug molecule dictates its interaction with biological targets. Often, the introduction of sterically bulky groups is a deliberate design element to enhance selectivity, improve metabolic stability, or modulate pharmacokinetic properties. This compound, with its highly branched structure, serves as an excellent scaffold for introducing such steric hindrance.[3] This document will elucidate the practical applications of this valuable reagent, providing researchers and drug development professionals with the foundational knowledge and protocols to leverage its unique characteristics.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 120-121 °C | |
| Melting Point | -14 °C | |
| Density | 0.823 g/mL at 25 °C | |
| Refractive Index | n20/D 1.417 | |
| Solubility | Soluble in organic solvents, slightly soluble in water. |
Safety Profile: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Application in Grignard Reactions for Carbon-Carbon Bond Formation
The synthesis of this compound itself can be achieved via a Grignard reaction, highlighting the utility of this class of reactions in constructing tertiary alcohols.[5] Conversely, the corresponding alkyl halide derived from this compound can be used to form a sterically hindered Grignard reagent, a powerful tool for introducing the bulky thexyl group into a target molecule.
Workflow for Grignard Reagent Preparation and Reaction
Caption: Workflow for the preparation and use of a thexyl Grignard reagent.
Protocol 1: Synthesis of a Tertiary Alcohol using Thexylmagnesium Chloride
This protocol outlines the preparation of thexylmagnesium chloride and its subsequent reaction with a model ketone, acetone, to yield a highly branched tertiary alcohol.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Acetone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Preparation of Thexyl Chloride: In a fume hood, cautiously add thionyl chloride (1.2 eq) dropwise to a stirred, ice-cooled solution of this compound (1.0 eq) in a suitable solvent like dichloromethane. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with ice-water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄. Remove the solvent under reduced pressure to obtain crude thexyl chloride, which can be purified by distillation.
-
Formation of Thexylmagnesium Chloride: Set up an oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 eq) to the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of thexyl chloride (1.0 eq) in anhydrous diethyl ether. Add a small amount of the thexyl chloride solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a grayish color), gently warm the flask. Once initiated, add the remaining thexyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel. A precipitate will form. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Workup and Purification: Carefully pour the reaction mixture over a mixture of ice and saturated aqueous NH₄Cl solution. Stir until all the solids have dissolved. Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Potential Application as a Chiral Auxiliary in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[6] The bulky nature of the thexyl group makes this compound a potential candidate for development as a chiral auxiliary, particularly in reactions such as asymmetric alkylation or aldol additions. While not a commercially established chiral auxiliary, the following protocol illustrates the general principles of its potential application.
Conceptual Workflow for Asymmetric Alkylation
References
- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Continuous-Flow Synthesis Utilizing 2,3-Dimethyl-2-butanol
Introduction: The Strategic Value of 2,3-Dimethyl-2-butanol in Modern Synthesis
This compound, a tertiary hexyl alcohol, serves as a versatile building block in organic synthesis. Its unique structural features, particularly the sterically hindered tertiary alcohol group, make it a key precursor for the generation of valuable alkenes and other functionalized molecules. Traditional batch processing of reactions involving tertiary alcohols can be plagued by challenges such as poor heat management in exothermic reactions, difficulty in controlling reaction times, and the potential for side product formation.
Flow chemistry, or continuous-flow processing, offers a robust solution to these challenges. By conducting reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time.[1] This enhanced control leads to improved reaction yields, higher selectivity, and inherently safer processes, particularly for reactions that are highly exothermic or involve unstable intermediates.[2][3]
These application notes provide detailed protocols for two key transformations of this compound using continuous-flow technology: acid-catalyzed dehydration to produce valuable alkene isomers and a proposed protocol for its continuous oxidation. The methodologies are designed to be reproducible and scalable, offering a blueprint for researchers and drug development professionals to leverage the advantages of flow chemistry.[4]
Application 1: Continuous-Flow Catalytic Dehydration of this compound
The acid-catalyzed dehydration of this compound is a classic E1 elimination reaction that yields two primary alkene products: the thermodynamically more stable tetrasubstituted alkene, 2,3-dimethyl-2-butene, and the less stable vinyl alkene, 2,3-dimethyl-1-butene.[5] Flow chemistry offers a significant advantage in this transformation by enabling precise temperature control to influence selectivity and by allowing for the use of solid-supported catalysts for simplified product purification.
Causality of Experimental Choices
The selection of a continuous stirred-tank reactor (CSTR) setup for this process is inspired by successful applications in the dehydration of other alcohols.[6] This configuration ensures excellent mixing and uniform temperature distribution, which is critical for achieving consistent product ratios. The use of a solid-supported acid catalyst, such as Amberlyst-15, is a strategic choice to facilitate a heterogeneous reaction. This simplifies downstream processing, as the catalyst is contained within the reactor, eliminating the need for aqueous workups to remove a homogeneous acid catalyst.
The choice of reaction temperature is a critical parameter in controlling the product distribution. Higher temperatures generally favor the formation of the more stable internal alkene (Saytzeff product), while carefully controlled lower temperatures can potentially increase the proportion of the terminal alkene (Hofmann product), although the Saytzeff product is expected to be major. The back-pressure regulator is essential for maintaining the reaction mixture in the liquid phase, even at temperatures above the boiling point of the products, which allows for a wider operational window.
Experimental Workflow Diagram
Caption: Workflow for continuous-flow dehydration of this compound.
Detailed Protocol: Dehydration of this compound
Materials:
-
This compound (99%)
-
1,4-Dioxane (Anhydrous, 99.8%)
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Nitrogen (for inert atmosphere)
-
Standard glassware and syringes
Equipment:
-
HPLC pump capable of handling organic solvents
-
Packed-bed reactor column (e.g., 10 cm length, 4.6 mm inner diameter)
-
Column heater or oven
-
Back-pressure regulator (BPR)
-
Collection vessel
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Catalyst Packing: Carefully pack the reactor column with Amberlyst-15 resin. Ensure the packing is uniform to avoid channeling of the flow.
-
System Assembly: Assemble the flow chemistry setup as depicted in the workflow diagram. The system should be purged with nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: Prepare a 1.0 M solution of this compound in anhydrous 1,4-dioxane. Degas the solution by sparging with nitrogen for 15 minutes.
-
System Priming: Prime the HPLC pump and the entire flow system with the 1,4-dioxane solvent at a low flow rate (e.g., 0.1 mL/min) to ensure all lines are filled and free of air bubbles.
-
Reaction Initiation:
-
Set the reactor temperature to the desired value (e.g., 120 °C).
-
Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent and products in the liquid phase (e.g., 10 bar).
-
Once the system has reached the set temperature, switch the pump inlet to the reagent solution.
-
Set the desired flow rate to control the residence time.
-
-
Steady State and Collection: Allow the system to reach a steady state (typically 3-5 reactor volumes) before collecting the product. Collect the effluent from the BPR in a cooled vessel.
-
Analysis: Analyze the collected samples by GC-MS to determine the conversion of the starting material and the relative ratio of the alkene isomers.
-
System Shutdown: Upon completion, switch the pump back to the pure solvent to flush the reactor system. Once flushed, the heating can be turned off and the pressure can be slowly released.
Quantitative Data Summary
The following table presents hypothetical, yet expected, results based on the principles of acid-catalyzed dehydration and typical performance of flow reactors for similar transformations.
| Parameter | Value |
| Substrate Concentration | 1.0 M in 1,4-Dioxane |
| Catalyst | Amberlyst-15 |
| Reactor Volume | 1.66 mL |
| Temperature | 120 °C |
| Pressure | 10 bar |
| Flow Rate | 0.166 mL/min |
| Residence Time | 10 min |
| Conversion | >95% |
| Selectivity (2,3-dimethyl-2-butene) | ~85% |
| Selectivity (2,3-dimethyl-1-butene) | ~15% |
Application 2: Proposed Protocol for Continuous-Flow Oxidation of this compound
The oxidation of tertiary alcohols is generally challenging due to the absence of a hydrogen atom on the carbinol carbon. However, under certain conditions, oxidative cleavage can occur. Flow chemistry provides a safe and efficient platform to explore such challenging reactions, especially those involving strong oxidants.[7] This proposed protocol outlines a potential pathway for the oxidation of this compound to acetone and tert-butyl alcohol via oxidative C-C bond cleavage using an immobilized oxidant.
Rationale for the Proposed Method
This protocol utilizes a solid-supported oxidizing agent, such as polymer-bound permanganate or a packed bed of manganese dioxide, within a flow reactor. This approach offers several advantages:
-
Enhanced Safety: Immobilizing the oxidant minimizes the risks associated with handling and mixing strong oxidizing agents in batch.[2]
-
Simplified Purification: The product stream is free of the oxidant and its reduced byproducts, simplifying downstream workup.
-
Precise Control: The residence time and temperature can be finely tuned to optimize for the desired cleavage reaction while minimizing potential side reactions.
Logical Relationship Diagram
Caption: Logical flow of the proposed continuous oxidation process.
Detailed Protocol: Oxidative Cleavage of this compound
Materials:
-
This compound (99%)
-
Acetonitrile (Anhydrous, HPLC grade)
-
Manganese dioxide (activated, for column use)
-
Inert support (e.g., Celite)
Equipment:
-
HPLC pump
-
Packed-bed reactor column
-
Column heater
-
Back-pressure regulator
-
Collection vessel
-
GC-MS and/or NMR for analysis
Procedure:
-
Catalyst Packing: Prepare a packed bed by mixing activated manganese dioxide with an inert support like Celite (1:1 w/w) and packing it into the reactor column.
-
System Assembly: Assemble the flow chemistry system as in the previous application.
-
Reagent Preparation: Prepare a 0.5 M solution of this compound in anhydrous acetonitrile.
-
System Priming: Prime the system with pure acetonitrile.
-
Reaction Initiation:
-
Heat the reactor to the desired temperature (e.g., 80 °C).
-
Set the back-pressure regulator (e.g., 5 bar).
-
Introduce the reagent solution at a flow rate calculated to achieve the desired residence time (e.g., 15 minutes).
-
-
Steady State and Collection: After reaching a steady state, collect the product stream in a cooled vessel.
-
Analysis: Analyze the collected fractions using GC-MS to identify the products (acetone and tert-butyl alcohol) and quantify the conversion of the starting material. 1H NMR can also be used for structural confirmation.
-
System Shutdown: Flush the system with pure acetonitrile before shutting down the heater and depressurizing.
Anticipated Results and Discussion
| Parameter | Anticipated Value |
| Substrate Concentration | 0.5 M in Acetonitrile |
| Oxidant | Packed Bed of MnO2 |
| Temperature | 80 °C |
| Residence Time | 15 min |
| Expected Conversion | Moderate (e.g., 40-60%) |
| Major Products | Acetone, tert-Butyl alcohol |
It is anticipated that this protocol would yield a mixture of acetone and tert-butyl alcohol. The conversion is expected to be moderate, as oxidative C-C bond cleavage is a relatively slow process. Optimization of temperature, residence time, and the choice of immobilized oxidant would be crucial for improving the yield and efficiency of this transformation.
Conclusion
The application of continuous-flow chemistry to reactions involving this compound presents a compelling opportunity to enhance synthetic efficiency, safety, and control. The detailed protocol for the acid-catalyzed dehydration demonstrates a practical and scalable method for producing valuable alkene isomers. The proposed protocol for oxidative cleavage provides a framework for exploring more challenging transformations of tertiary alcohols in a safe and controlled manner. By embracing these advanced processing technologies, researchers and drug development professionals can unlock new possibilities in chemical synthesis and accelerate the development of novel molecules.
References
- 1. Flow Chemistry [organic-chemistry.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Best Practices in Reporting Flow Chemistry - ChemistryViews [chemistryviews.org]
- 5. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Electrochemical Reactions of 2,3-Dimethyl-2-butanol
Introduction
2,3-Dimethyl-2-butanol, also known as thexyl alcohol, is a tertiary alcohol with a compact and sterically hindered structure.[1][2] In conventional organic chemistry, tertiary alcohols are notably resistant to oxidation. This resilience stems from the absence of a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group), which prevents the straightforward formation of a carbonyl group without cleaving a carbon-carbon bond.[3][4][5]
Organic electrochemistry offers a powerful and sustainable alternative to traditional chemical reagents, utilizing electrons as traceless oxidants or reductants.[6] This approach enables reactions under mild conditions and can activate substrates that are inert to conventional methods. For this compound, electrochemical techniques provide a unique pathway to induce reactivity, primarily through oxidative C-C bond cleavage.[6][7] This process not only overcomes the inherent stability of tertiary alcohols but also opens avenues for novel synthetic transformations.
This guide provides an in-depth exploration of the electrochemical behavior of this compound. It is designed for researchers, scientists, and drug development professionals, offering foundational principles, detailed experimental protocols for both analytical and preparative-scale studies, and insights into the practical application of these reactions.
Section 1: Fundamental Electrochemical Behavior
The Challenge: Resistance to Direct Electrochemical Oxidation
Similar to their behavior with chemical oxidants, tertiary alcohols like this compound exhibit significant resistance to direct electro-oxidation on many common catalysts. Studies on butanol isomers have shown that tertiary butanol can be electrochemically inactive on platinum (Pt) and palladium (Pd) electrodes under conditions where primary and secondary isomers are readily oxidized.[8][9] This inactivity is attributed to the high energy required to break a C-C bond compared to the more facile C-H bond cleavage that initiates the oxidation of primary and secondary alcohols.
The Predominant Pathway: Anodic C-C Bond Cleavage
The most significant electrochemical reaction for this compound is the oxidative cleavage of the C-C bond adjacent to the carbinol carbon. When a sufficiently high anodic potential is applied, the molecule can undergo a single electron transfer (SET) to the anode. This process does not require a specific catalytic surface but is rather a function of the applied potential overcoming the molecule's ionization energy. This electrochemical strategy represents a sustainable and efficient method for C-C bond activation, avoiding the need for expensive transition metal catalysts or harsh chemical oxidants.[6][7][10][11]
Proposed Reaction Mechanism
Mechanistic investigations suggest that the anodic cleavage of the C(OH)-C bond proceeds through a radical-mediated pathway.[7][11] The process is initiated by the removal of a single electron from the oxygen atom of the hydroxyl group, forming a radical cation intermediate. This unstable intermediate rapidly undergoes fragmentation through C-C bond scission to yield a stable ketone (acetone) and a tertiary carbocation or radical, depending on the specific pathway and reaction conditions.
Caption: Proposed radical-mediated pathway for anodic C-C cleavage.
Section 2: Experimental Design & Key Parameters
A successful electrochemical experiment relies on the careful selection of the cell components and reaction parameters. The causality behind each choice is critical for obtaining reproducible and meaningful results.
Electrochemical Cell Setup
A three-electrode configuration is standard for most electrochemical analyses, including cyclic voltammetry and controlled-potential electrolysis. This setup allows for precise control over the working electrode's potential relative to a stable reference electrode, while the current flows between the working and counter electrodes. For preparative scale synthesis, a divided cell, where the anodic and cathodic compartments are separated by a porous frit or an ion-exchange membrane, is often necessary to prevent the products formed at one electrode from reacting at the other.
Selection of Materials
| Component | Material Choice | Rationale & Field Insights |
| Working Electrode | Glassy Carbon, Platinum (Pt), Boron-Doped Diamond (BDD) | Glassy Carbon is cost-effective and has a wide potential window, making it ideal for initial CV screening. Platinum is a classic choice, but its catalytic activity can sometimes complicate reactions. BDD offers a very wide solvent window and is resistant to fouling, making it excellent for studying high-potential oxidative processes. |
| Counter Electrode | Platinum Wire, Graphite Rod | The counter electrode simply completes the circuit. Its primary requirement is to be inert under the reaction conditions and have a surface area larger than the working electrode to not limit the current. Platinum wire is common but expensive; a graphite rod is a highly effective and economical alternative. |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl), Saturated Calomel Electrode (SCE) | The reference electrode provides a stable potential against which the working electrode is controlled. Ag/AgCl is widely used. It is crucial to report potentials against a known standard (e.g., Fc/Fc⁺) for inter-lab comparability, as reference potentials can drift. |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | An aprotic solvent with a high dielectric constant is preferred to dissolve the supporting electrolyte and stabilize charged intermediates. MeCN is a common choice for its wide potential window and chemical stability. |
| Supporting Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF₆), Tetrabutylammonium perchlorate (TBAPClO₄) | The electrolyte provides conductivity to the solution. TBAPF₆ is highly favored due to the electrochemical inertness of both its cation and anion over a broad potential range, ensuring that the observed currents are from the analyte of interest. |
Section 3: Protocols for Electrochemical Analysis
The following protocols provide step-by-step methodologies for investigating and utilizing the electrochemical reactions of this compound.
References
- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrochemical oxidative cleavage of C(OH)–C bonds for sustainable synthesis of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 10. Electrochemical oxidative cleavage of C(OH)–C bonds for sustainable synthesis of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dimethyl-2-butanol Yield in Grignard Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address the common challenges encountered during the Grignard synthesis of 2,3-dimethyl-2-butanol. Our focus is on providing causal explanations and field-proven solutions to empower you to maximize your reaction yields and purity.
The synthesis of this compound is a classic example of a Grignard reaction, a powerful method for forming carbon-carbon bonds.[1][2] It involves the nucleophilic addition of an isopropyl Grignard reagent to acetone. While straightforward in principle, the reaction is notoriously sensitive to experimental conditions, and low yields are a frequent challenge. This guide is structured to help you navigate these complexities.
I. Reaction Overview: Synthesis Pathway
The synthesis proceeds in two primary stages:
-
Formation of the Grignard Reagent: Isopropyl bromide reacts with magnesium metal in an anhydrous ether solvent to form isopropylmagnesium bromide.
-
Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, this compound.[3][4][5][6]
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My Grignard reaction fails to initiate. The solution remains clear, and there's no sign of reaction. What's wrong?
Answer: Failure to initiate is the most frequent hurdle in Grignard synthesis. The primary causes are almost always an inactive magnesium surface or the presence of moisture.[7]
-
Cause A: Inactive Magnesium Surface: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the metal from reacting with the alkyl halide.[8]
-
Solution 1 (Mechanical Activation): Before starting, place the magnesium turnings in a dry flask and gently crush them with a dry glass rod under an inert atmosphere. This exposes a fresh, unoxidized metal surface.[9]
-
Solution 2 (Chemical Activation): Add a small crystal of iodine (I₂) to the flask with the magnesium and a small amount of ether. The iodine etches the oxide layer. The reaction has initiated when the characteristic purple/brown color of the iodine disappears. A few drops of 1,2-dibromoethane can also be used as an effective initiator.[7][10]
-
-
Cause B: Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by any protic source, especially water.[11][12][13][14] The reaction R-MgX + H₂O → R-H + Mg(OH)X is irreversible and consumes your reagent as it forms.[11]
-
Solution 1 (Glassware): All glassware must be rigorously dried, either in an oven at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (dry nitrogen or argon).[7][15]
-
Solution 2 (Solvent): Use anhydrous grade ether or tetrahydrofuran (THF). If the solvent's quality is uncertain, it should be freshly distilled from a suitable drying agent like sodium/benzophenone.[16][17]
-
Solution 3 (Reagents): Ensure your isopropyl bromide and acetone are also anhydrous.
-
Question 2: The reaction initiated, but my final yield of this compound is very low. What are the likely side reactions?
Answer: Low yields are typically due to competing side reactions that consume either the Grignard reagent or the acetone starting material.
Caption: Competing reaction pathways in the synthesis of this compound.
| Side Reaction | Description | Cause | Recommended Solution |
| Enolization | The Grignard reagent acts as a base, removing an acidic α-proton from acetone to form an enolate. This enolate does not lead to the desired alcohol.[18] | Sterically hindered Grignard reagent; high reaction temperature. | Add the acetone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and favor nucleophilic addition.[7] |
| Reduction | A hydride is transferred from the β-carbon of the isopropyl Grignard reagent to the acetone carbonyl, reducing it to isopropanol.[18] | Bulky Grignard reagents and sterically hindered ketones. | Maintaining a low temperature during the addition of acetone can help minimize this pathway. |
| Wurtz Coupling | The Grignard reagent (R-MgX) reacts with the unreacted isopropyl bromide (R-X) to form a dimer (R-R), in this case, 2,3-dimethylbutane.[7][18] | High local concentration of isopropyl bromide; high temperature during Grignard formation. | Add the isopropyl bromide solution dropwise to the magnesium suspension to maintain a low halide concentration. Avoid excessive heating; a gentle reflux is sufficient.[7] |
| Quenching | The Grignard reagent reacts with any trace amounts of water or other protic impurities. | Inadequate drying of glassware, solvents, or reagents. | Rigorously follow all anhydrous procedures as described in the answer to Question 1.[11][13][19] |
Question 3: My workup procedure results in a thick emulsion or solid precipitate that is difficult to separate. How can I improve product isolation?
Answer: A problematic workup is often due to the formation of insoluble magnesium salts (Mg(OH)₂ and Mg(OH)Br). The goal is to quench the reaction and dissolve these salts in the aqueous phase for efficient extraction.
-
Standard Workup: Slowly and carefully pour the reaction mixture over a beaker of crushed ice. Then, add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid, strong enough to protonate the alkoxide and hydrolyze the magnesium salts to form soluble complexes, but not so strong as to cause dehydration of the tertiary alcohol product.[18]
-
Alternative Workup: For more stubborn emulsions, a dilute acid like 10% sulfuric acid or hydrochloric acid can be used, but this must be done cautiously and at low temperatures (ice bath) to prevent acid-catalyzed dehydration of the this compound product into alkenes (e.g., 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene).[20]
-
Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product. Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous drying agent (like anhydrous MgSO₄ or Na₂SO₄), and then remove the solvent.[15][21]
III. Frequently Asked Questions (FAQs)
Q1: Why is anhydrous ether or THF the required solvent for Grignard reactions? A1: Ethers are essential for two main reasons. First, they are aprotic solvents, meaning they lack acidic protons that would otherwise react with and destroy the Grignard reagent.[12][17] Second, the lone pairs of electrons on the ether's oxygen atom coordinate with the magnesium atom, solvating and stabilizing the Grignard reagent in solution, which is crucial for its reactivity.[16][22]
Q2: What is the optimal stoichiometry for this reaction? A2: To ensure the complete consumption of the limiting reagent, a slight excess of the other reactants is often used. A typical stoichiometry is:
-
Magnesium: ~1.1 to 1.2 equivalents relative to isopropyl bromide.
-
Isopropyl Bromide: 1.0 equivalent (often the limiting reagent for the first step).
-
Acetone: ~0.9 to 1.0 equivalent relative to the formed Grignard reagent to ensure the Grignard is not the limiting factor in the second step. Using a large excess of the Grignard reagent can sometimes lead to more side products during workup.[23]
Q3: How can I visually confirm that my Grignard reagent has formed? A3: Successful formation is typically indicated by several visual cues: the disappearance of the shiny magnesium metal, the solution turning cloudy and greyish-brown, and often a gentle, spontaneous refluxing of the ether solvent as the reaction initiates due to its exothermic nature.[18]
IV. Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield of this compound.
Step 1: Preparation of Isopropylmagnesium Bromide
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Protect all openings with drying tubes (e.g., filled with CaCl₂).
-
Reagents: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine.
-
Initiation: Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium. Add ~10% of your total isopropyl bromide (1.0 eq) solution (dissolved in anhydrous ether) from the dropping funnel.
-
Formation: If the reaction does not start spontaneously (disappearance of iodine color, bubbling), gently warm the flask with a heat gun. Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle, steady reflux.[18]
-
Completion: After the addition is complete, stir the resulting cloudy grey mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.
Step 2: Reaction with Acetone
-
Cooling: Cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition: Add a solution of anhydrous acetone (0.95 eq) in anhydrous diethyl ether to the dropping funnel. Add the acetone solution dropwise to the stirred Grignard reagent, ensuring the temperature remains below 10 °C. A white precipitate of the magnesium alkoxide will form.[20]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Step 3: Workup and Purification
-
Quenching: Slowly pour the reaction mixture into a separate beaker containing a well-stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine all organic layers. Wash once with saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: Purify the crude liquid product by fractional distillation to obtain pure this compound.
V. References
-
Filo. (2023, October 7). Why do we need anhydrous ether to form a grignard reagent?
-
askIITians. (2025, July 18). Why is ether used as a solvent during Grignard reactions?
-
Benchchem. Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
-
Quora. (2018, January 5). Why is anhydrous ether used in preparation of the Grignard reagent?
-
Benchchem. A Technical Guide to Fundamental Reactions Involving Acetone as a Reagent.
-
Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
-
Quora. (2022, October 7). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?
-
Vedantu. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE.
-
Brainly. (2023, February 24). [FREE] When performing a Grignard reaction, it is very important that the reaction be free from acetone (a -.
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions : r/chemistry.
-
askIITians. (2025, March 4). How do Grignard reagent react with an acetone?
-
Grignard Synthesis of Triphenylmethanol.
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
-
Benchchem. Optimizing reaction conditions for the synthesis of tertiary alcohols.
-
Vedantu. How do Grignard reagent react with an acetone class 12 chemistry CBSE.
-
Quora. (2017, October 16). What happens when acetone is treated with a Grignard reagent?
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
-
Filo. (2024, September 30). Acetone reacts with Grignard reagent to form (a) 3 ^ { \circ } alcohol (b...
-
Filo. (2023, September 23). How do Grignard reagent react with an acetone?
-
ResearchGate. (2025, August 6). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents.
-
Chegg.com. (2021, November 28). Solved During the Grignard reaction, I obtained a low.
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
-
Chemistry Steps. The Grignard Reaction Mechanism.
-
ResearchGate. (2014, February 26). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane?
-
The Grignard Reaction.
-
Master Organic Chemistry. Addition of Grignard reagents to ketones to give tertiary alcohols.
-
Brainly.com. (2020, January 22). [FREE] Hoping to synthesize 3,3-dimethyl-2-butanol, an inexperienced student reacted 3,3-dimethyl-1-butene with -.
-
Khan Academy. Synthesis of alcohols using Grignard reagents I (video).
-
Chemistry Stack Exchange. (2015, August 18). Synthesizing 2-methyl-2-butanol.
-
Google Patents. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol.
-
ACS Publications. The Grignard Reagents | Organometallics.
-
Benchchem. Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-1-butanol via Grignard Reaction.
-
Google Patents. US4410743A - Process for the preparation of 2,3-dimethylbutane-2,3-diol.
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
-
Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents.
-
PrepChem.com. Preparation of 3-methyl-2-butanol.
-
Filo. (2024, October 3). How is butanol formed from grignards reagent.
-
ResearchGate. (2025, August 10). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. How do Grignard reagent react with an acetone class 12 chemistry CBSE [vedantu.com]
- 3. Acetone reacts with Grignard reagent to form (a) 3 ^ { \circ } alcohol (b.. [askfilo.com]
- 4. How do Grignard reagent react with an acetone? | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. askfilo.com [askfilo.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 17. quora.com [quora.com]
- 18. benchchem.com [benchchem.com]
- 19. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 23. rsc.org [rsc.org]
Side reactions and impurity formation in 2,3-Dimethyl-2-butanol synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and impurity formations encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.
Core Synthesis Pathways and Challenges
The synthesis of this compound, a tertiary alcohol, is most commonly approached via two primary routes: the Grignard reaction and the acid-catalyzed hydration of an alkene. Both pathways, while effective, are susceptible to specific side reactions that can complicate purification and reduce yield. The primary challenges stem from the inherent reactivity of the carbocation intermediates formed in acidic media and the basicity of organometallic reagents.
This guide will focus on troubleshooting issues arising from these pathways, particularly the formation of elimination and rearrangement byproducts.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My final product is contaminated with significant amounts of alkenes. What is causing this and how can I prevent it?
Answer: The presence of alkenes, primarily 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene , is the most common issue in syntheses performed under acidic conditions. This is due to a competing E1 elimination reaction.[1][2]
-
Root Cause Analysis: The synthesis of this compound via acid-catalyzed hydration of an alkene proceeds through a tertiary carbocation intermediate. This same intermediate is a precursor for elimination (E1) and substitution (Sɴ1) reactions.[3] While the Sɴ1 pathway leads to the desired alcohol product, the E1 pathway results in the formation of alkenes.
-
Causality: The competition between Sɴ1 and E1 is highly dependent on reaction conditions.[4][5]
-
Temperature: Higher temperatures significantly favor elimination over substitution because elimination reactions generally have a higher positive entropy change (more molecules are formed).[5][6]
-
Acid Choice: Using acids with strongly nucleophilic counter-ions (like HCl or HBr) can favor substitution. Conversely, acids with weakly nucleophilic counter-ions (like H₂SO₄ or H₃PO₄), which are commonly used for hydration, are less likely to participate in substitution, allowing the weaker nucleophile (water) to react and making the competing elimination more prominent.[4]
-
-
Troubleshooting & Optimization:
-
Control Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating during both the reaction and the workup.
-
Acid Concentration: Use dilute acid solutions for hydration. High concentrations of strong, non-nucleophilic acids like sulfuric acid will strongly promote dehydration.
-
Purification Strategy: If alkene formation is unavoidable, they can typically be removed by fractional distillation due to their lower boiling points compared to the alcohol product.
-
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 102.18 | 120-121 |
| 2,3-Dimethyl-2-butene | 84.16 | 73[1] |
| 2,3-Dimethyl-1-butene | 84.16 | 56[1] |
Question 2: I started with 3,3-dimethyl-1-butene to synthesize 3,3-dimethyl-2-butanol, but my main product is this compound. Why did this rearrangement occur?
Answer: This is a classic example of a carbocation rearrangement, specifically a 1,2-methyl shift. The reaction proceeds through a more stable carbocation intermediate than the one initially formed.[7][8]
-
Mechanistic Explanation:
-
Initial Protonation: The acid catalyst (H⁺) protonates the double bond of 3,3-dimethyl-1-butene according to Markovnikov's rule, forming a secondary carbocation.[7]
-
Rearrangement: This secondary carbocation is adjacent to a quaternary carbon. A methyl group from the quaternary carbon shifts with its pair of electrons to the positively charged carbon.
-
Formation of a More Stable Carbocation: This 1,2-methyl shift results in the formation of a much more stable tertiary carbocation.
-
Nucleophilic Attack: The nucleophile (water) then attacks this more stable tertiary carbocation, and after deprotonation, yields this compound as the major product.[9]
-
-
Logical Flow of Carbocation Rearrangement:
Carbocation rearrangement in alkene hydration. -
Mitigation Strategy: Avoiding carbocation rearrangements in acid-catalyzed hydrations is challenging. If 3,3-dimethyl-2-butanol is the required product, an alternative synthetic route that does not involve a carbocation intermediate, such as hydroboration-oxidation of 3,3-dimethyl-1-butene, should be considered.
Question 3: My Grignard synthesis of this compound has a very low yield. What are the likely causes?
Answer: Low yields in Grignard reactions are almost always due to the presence of protic substances or improper reagent activation/addition. Grignard reagents are potent nucleophiles but also very strong bases.[10][11]
-
Root Cause Analysis:
-
Moisture Contamination: The most common culprit is water. Grignard reagents react rapidly with even trace amounts of water in the glassware or solvents, which protonates the carbanion and renders it inactive. The desired starting material (e.g., isopropylmagnesium bromide) is consumed to form propane.
-
Acidic Functional Groups: The substrate (e.g., acetone) or solvent must not contain acidic protons, such as those from alcohols or carboxylic acids.[11]
-
Atmospheric CO₂ and O₂: Exposure to air can be problematic. Grignard reagents react with carbon dioxide to form carboxylates and with oxygen in radical side reactions.[10]
-
Improper Magnesium Activation: The reaction between the alkyl halide and magnesium turnings can be difficult to initiate. An oxide layer on the magnesium surface can prevent the reaction from starting.
-
-
Troubleshooting & Optimization:
-
Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried immediately before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[12]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with H₂O, CO₂, and O₂.[13]
-
Magnesium Activation: If the reaction is slow to start, crush the magnesium turnings, add a small crystal of iodine, or add a few drops of 1,2-dibromoethane to activate the surface.
-
Controlled Addition: Add the alkyl halide slowly to the magnesium suspension to maintain a gentle reflux and avoid side reactions from localized high concentrations. The subsequent addition of the ketone to the formed Grignard reagent should also be controlled and done at a reduced temperature (e.g., using an ice bath).[12]
-
Frequently Asked Questions (FAQs)
Q1: Can I use H₂SO₄ for a Grignard reaction workup? A1: Yes, but with caution. A dilute, cold solution of sulfuric acid is often used during the workup to protonate the intermediate alkoxide and dissolve the magnesium salts (Mg(OH)X). However, using concentrated H₂SO₄ or performing the workup at elevated temperatures can cause dehydration of the final alcohol product to form alkenes.[1][14] A safer alternative for the workup is often a saturated aqueous solution of ammonium chloride (NH₄Cl), which is acidic enough to protonate the alkoxide but is less likely to cause dehydration.[15]
Q2: How can I detect the common impurities in my final product? A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. It can separate the volatile impurities (alkenes, unreacted starting materials) from the product and provide mass spectra for definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for identifying and quantifying impurities based on their unique chemical shifts and integration values.
Q3: My synthesis starts from 2,3-dimethyl-2,3-butanediol (pinacol). Instead of the diol, I'm getting a ketone. What happened? A3: You have inadvertently performed a Pinacol Rearrangement . In the presence of acid and heat, vicinal diols like pinacol undergo a dehydration and rearrangement to form a ketone, in this case, pinacolone (3,3-dimethyl-2-butanone).[16][17][18] This is a well-known named reaction and is a completely different pathway from the synthesis of this compound.[14] To avoid this, you must use a synthetic route that does not start with a vicinal diol under acidic conditions.
Experimental Protocol: Acid-Catalyzed Hydration of 2,3-Dimethyl-2-Butene
This protocol outlines a standard laboratory procedure. Warning: This procedure involves strong acids and flammable organic compounds. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
2,3-dimethyl-2-butene
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of deionized water. Place the flask in an ice bath and stir.
-
Acid Addition: Slowly and carefully add 10 mL of concentrated sulfuric acid to the cold water. Caution: Always add acid to water, never the other way around. Allow the dilute acid solution to cool.
-
Alkene Addition: Slowly add 10 g (approx. 14.2 mL) of 2,3-dimethyl-2-butene to the cold, stirring acid solution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours. The reaction is mildly exothermic.
-
Workup - Neutralization: Transfer the reaction mixture to a separatory funnel. Two layers should be visible. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Vent the separatory funnel frequently to release CO₂ gas pressure. Continue adding until effervescence ceases.
-
Extraction: Separate the organic layer (top layer). Wash the organic layer twice with 20 mL portions of deionized water.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps.
-
Purification: Decant or filter the dried organic liquid into a distillation flask. Purify the crude this compound by simple or fractional distillation, collecting the fraction that boils at approximately 120-121 °C.
-
Workflow Visualization:
Experimental workflow for alcohol synthesis.
References
- 1. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. brainly.com [brainly.com]
- 8. homework.study.com [homework.study.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. CN101696153B - Preparation method of 3,3-dimethyl-1-butanol - Google Patents [patents.google.com]
- 14. Pinacol pinacolone rearrangement ppt. | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. homework.study.com [homework.study.com]
- 17. synarchive.com [synarchive.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Preventing carbocation rearrangements in 2,3-Dimethyl-2-butanol reactions
A Guide to Preventing Carbocation Rearrangements and Controlling Product Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding reactions with 2,3-dimethyl-2-butanol, with a specific focus on preventing carbocation rearrangements to achieve desired product outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I performed an acid-catalyzed dehydration of this compound expecting to get 2,3-dimethyl-1-butene, but my GC analysis shows the major product is 2,3-dimethyl-2-butene. Why is this happening?
This is a classic and expected outcome due to the underlying reaction mechanism. The acid-catalyzed dehydration of tertiary alcohols like this compound proceeds through an E1 (Elimination, Unimolecular) pathway.[1][2] The key feature of this mechanism is the formation of a carbocation intermediate.[3][4] While the initial carbocation forms at the tertiary position, the reaction conditions allow for rearrangements to form more stable products.
In this specific case, the reaction favors the formation of the more substituted, and therefore more thermodynamically stable, alkene. This is governed by Zaitsev's Rule , which states that in an elimination reaction, the major product will be the more stable alkene with the more substituted double bond.[2][5][6] 2,3-dimethyl-2-butene is a tetrasubstituted alkene, making it more stable than the disubstituted 2,3-dimethyl-1-butene.
Here is a diagram illustrating the E1 mechanism and the formation of the major product:
Caption: E1 Dehydration of this compound.
Q2: In a similar reaction with 3,3-dimethyl-2-butanol, I'm seeing a rearranged product, 2,3-dimethyl-2-butene, as the major product. What is the mechanism for this rearrangement?
This is a prime example of a carbocation rearrangement, specifically a 1,2-methyl shift. The acid-catalyzed dehydration of 3,3-dimethyl-2-butanol initially forms a secondary carbocation, which is less stable than a tertiary carbocation. To achieve greater stability, a methyl group from the adjacent quaternary carbon migrates with its pair of bonding electrons to the positively charged carbon.[7] This rearranges the carbon skeleton and forms a more stable tertiary carbocation, which then undergoes deprotonation to yield the major product, 2,3-dimethyl-2-butene.[8][9]
The driving force for this rearrangement is the thermodynamic favorability of the more stable tertiary carbocation intermediate.[10]
Caption: 1,2-Methyl Shift in the Dehydration of 3,3-Dimethyl-2-butanol.
Troubleshooting Guides: How to Prevent Carbocation Rearrangements
The key to preventing these unwanted rearrangements is to avoid the formation of a carbocation intermediate altogether. This can be achieved by employing reaction conditions that favor an E2 (Elimination, Bimolecular) mechanism.
Method 1: Conversion to a Tosylate Followed by E2 Elimination
This is a robust, two-step method that provides excellent control over the regioselectivity of the elimination.
Causality: The hydroxyl group (-OH) is a poor leaving group.[11] By converting it to a tosylate (-OTs), you create an excellent leaving group.[12] The subsequent reaction with a strong, sterically hindered base promotes a concerted E2 elimination, where the proton is abstracted and the leaving group departs in a single step, bypassing the carbocation intermediate.[11][13]
Experimental Protocol:
Step 1: Tosylation of this compound
-
Dissolve this compound in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl) to the solution with stirring.
-
Allow the reaction to proceed at 0 °C for several hours until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup to remove the pyridinium hydrochloride salt and isolate the tosylate product.
Step 2: E2 Elimination
-
Dissolve the purified tosylate in a suitable solvent (e.g., THF or DMSO).
-
Add a strong, bulky base such as potassium tert-butoxide (t-BuOK).[14][15] The steric bulk of the base will favor abstraction of the less sterically hindered proton, leading to the formation of the Hofmann (less substituted) product, 2,3-dimethyl-1-butene, as the major product.[16]
-
Heat the reaction mixture to drive the elimination to completion.
-
Isolate and purify the desired alkene product via distillation or chromatography.
Data Summary: Expected Product Distribution
| Reaction Condition | Mechanism | Major Product | Minor Product |
| H₂SO₄/heat | E1 | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene |
| 1. TsCl, Pyridine2. t-BuOK | E2 | 2,3-Dimethyl-1-butene | 2,3-Dimethyl-2-butene |
Method 2: Dehydration using Phosphorus Oxychloride (POCl₃) and Pyridine
This is an effective one-pot method for achieving an E2-style dehydration.[17]
Causality: Phosphorus oxychloride (POCl₃) reacts with the alcohol to form a chlorophosphate intermediate, which is a good leaving group.[17] Pyridine acts as both a solvent and a base, abstracting a proton in an E2 manner to facilitate the elimination of the chlorophosphate and formation of the alkene.[3] This concerted mechanism avoids the formation of a carbocation.
Experimental Protocol:
-
Cool a solution of this compound in excess pyridine to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux to ensure the reaction goes to completion.
-
After cooling, pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute acid to remove pyridine, followed by a bicarbonate solution and brine.
-
Dry the organic layer, remove the solvent, and purify the resulting alkene.
Caption: E2-Based Experimental Workflows to Avoid Carbocation Rearrangement.
Driving the Reaction to Completion
For equilibrium-limited dehydration reactions, Le Chatelier's principle can be exploited to maximize the yield of the alkene product.[18][19][20] Since the alkene products typically have lower boiling points than the starting alcohol, they can be removed from the reaction mixture by distillation as they are formed.[21] This continuous removal of a product shifts the equilibrium to the right, favoring further product formation.[18]
References
- 1. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Dehydration Of Alcohols - Ochemstudy [ochemstudy.wikidot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jove.com [jove.com]
- 6. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. brainly.com [brainly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chegg.com [chegg.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. homework.study.com [homework.study.com]
- 12. orgosolver.com [orgosolver.com]
- 13. homework.study.com [homework.study.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. brainly.com [brainly.com]
- 19. m.youtube.com [m.youtube.com]
- 20. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 21. Dehydration of an alcohol [cs.gordon.edu]
Troubleshooting low conversion rates in 2,3-Dimethyl-2-butanol dehydration
Welcome to the technical support center for the acid-catalyzed dehydration of 2,3-dimethyl-2-butanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this elimination reaction. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot suboptimal results, and provide detailed protocols to ensure the successful synthesis of the desired alkene products, primarily 2,3-dimethyl-2-butene.
Troubleshooting Guide: Low Conversion Rates and Impurities
Low conversion rates and the presence of impurities are common hurdles in the dehydration of this compound. This section provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of alkene products with significant unreacted this compound. | 1. Insufficient reaction temperature: The endothermic nature of the dehydration reaction requires adequate heat to proceed at an optimal rate.[1] 2. Inadequate acid catalyst concentration: The catalyst is essential for protonating the hydroxyl group to form a good leaving group (water).[2][3] 3. Premature termination of the reaction: Insufficient reaction time will not allow the equilibrium to favor the product. | 1. Optimize reaction temperature: Gently heat the reaction mixture to a temperature that allows for the distillation of the alkene products (boiling point of 2,3-dimethyl-2-butene is approximately 73°C) while minimizing the co-distillation of the starting alcohol (boiling point ~120°C).[4][5] 2. Ensure appropriate catalyst concentration: Use concentrated phosphoric acid or sulfuric acid. Phosphoric acid is often preferred as it leads to fewer side reactions.[2][6][7] 3. Monitor reaction progress: Continue the reaction until the distillation of the alkene product ceases. |
| Presence of unexpected alkene isomers in the product mixture. | Carbocation rearrangement: The initially formed tertiary carbocation can undergo rearrangement to form other, sometimes more stable, carbocations, leading to a mixture of alkene isomers.[8][9][10][11] Specifically, a 1,2-methyl shift can occur.[12] | Control reaction temperature: Lower reaction temperatures can sometimes suppress rearrangement reactions. Catalyst choice: While not always eliminating rearrangements, the choice of acid catalyst and its concentration can influence the product distribution. |
| Product is contaminated with the acid catalyst. | Carryover during distillation: Vigorous boiling or too high of a distillation temperature can lead to the entrainment of the non-volatile acid catalyst in the distillate. | Careful distillation: Maintain a steady and controlled distillation rate. Ensure the vapor temperature does not significantly exceed the boiling point of the desired alkene. Post-distillation workup: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any residual acid.[13] |
| Final product is wet (contains water). | Co-distillation of water: Water is a byproduct of the reaction and can co-distill with the alkene. Incomplete drying: Insufficient or inefficient use of a drying agent. | Separatory funnel wash: After the bicarbonate wash, wash the organic layer with brine to remove the bulk of the water. Use of a drying agent: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or calcium chloride.[14][15] |
| Low isolated yield after purification. | Loss of volatile product: The alkene products are volatile and can be lost during transfers and workup steps if not handled properly.[16][17] Inefficient separation: Poor technique during separatory funnel extractions can lead to loss of the organic layer. | Chill the receiving flask: Place the receiving flask for the distillation in an ice bath to minimize the loss of the volatile alkene product.[15][16] Proper extraction technique: Ensure clear separation of the aqueous and organic layers in the separatory funnel and carefully drain the lower aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the acid-catalyzed dehydration of this compound?
The acid-catalyzed dehydration of this compound proceeds through an E1 (unimolecular elimination) mechanism.[4][8][18] This is a three-step process:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen of the hydroxyl group attacks a proton (H+) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This is a fast equilibrium step that converts the poor leaving group (-OH) into a good leaving group (H₂O).[2][3][8][18]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation. This is the slow, rate-determining step of the reaction.[2][18]
-
Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the pi bond of the alkene.[2][18]
Q2: Which acid catalyst, sulfuric acid or phosphoric acid, is better for this dehydration?
Both concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used as catalysts for this reaction.[6][7] However, phosphoric acid is generally the preferred catalyst .[2] The reason for this is that concentrated sulfuric acid is a strong oxidizing agent and can lead to undesirable side reactions, such as oxidation of the alcohol to carbon dioxide and the formation of sulfur dioxide.[6][7] These side reactions not only reduce the yield of the desired alkene but also complicate the purification process. Phosphoric acid is not a strong oxidizing agent and typically gives a cleaner reaction.[2][6][7]
Q3: What are the expected major and minor products of this reaction, and why?
The dehydration of this compound can yield more than one alkene product due to the presence of different types of beta-protons that can be eliminated. The major product is predicted by Saytzeff's (or Zaitsev's) Rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[19]
-
Major Product: 2,3-Dimethyl-2-butene: This is the tetrasubstituted alkene, formed by removing a proton from the tertiary carbon at position 3.
-
Minor Product: 2,3-Dimethyl-1-butene: This is the disubstituted alkene, formed by removing a proton from one of the methyl groups at position 2.
Q4: How can I effectively purify the alkene product?
A combination of distillation and extraction is typically used for purification.
-
Distillation: The alkene products have significantly lower boiling points than the starting alcohol.[18] Therefore, the product can be distilled from the reaction mixture as it is formed. This also serves to shift the reaction equilibrium towards the products, increasing the overall yield.[14][20]
-
Washing: The collected distillate should be washed with a saturated solution of sodium bicarbonate to neutralize any residual acid catalyst.[13] A subsequent wash with brine (saturated NaCl solution) will help to remove the bulk of the dissolved water.
-
Drying: The organic layer should be dried over an anhydrous drying agent like sodium sulfate or calcium chloride to remove any remaining traces of water.[14][15]
-
Final Distillation (Optional): For very high purity, a final fractional distillation of the dried product can be performed.
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of this compound
-
To a round-bottom flask, add this compound and a catalytic amount of concentrated phosphoric acid (approximately 20% by volume of the alcohol).
-
Add a few boiling chips to ensure smooth boiling.
-
Set up a simple distillation apparatus, ensuring the receiving flask is cooled in an ice bath.
-
Gently heat the reaction mixture to initiate the distillation of the alkene product. Maintain the distillation temperature below 95°C to minimize co-distillation of the unreacted alcohol.[13]
-
Continue the distillation until no more product is collected.
-
Proceed with the purification protocol as described above.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Product Mixture
GC-MS is an excellent technique to determine the composition and purity of your product.[21][22]
-
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar column (e.g., SE-30) is suitable for separating the alkene isomers.[4][5]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 200°C).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure separation of all components.
-
Carrier Gas: Helium is a common carrier gas.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.
-
Mass Range: Scan a mass range that includes the molecular ions of the expected products and starting material (e.g., m/z 35-150).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to 2,3-dimethyl-2-butene, 2,3-dimethyl-1-butene, and any unreacted starting material by comparing their retention times and mass spectra to known standards or library data.
-
Determine the relative abundance of each component by integrating the peak areas in the chromatogram.
-
References
- 1. researchgate.net [researchgate.net]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. youtube.com [youtube.com]
- 4. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 5. Solved 19. The dehydration ofthis compound with | Chegg.com [chegg.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
- 13. studylib.net [studylib.net]
- 14. Dehydration of an alcohol [cs.gordon.edu]
- 15. sites.nvcc.edu [sites.nvcc.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. readchemistry.com [readchemistry.com]
- 19. studymind.co.uk [studymind.co.uk]
- 20. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 21. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 22. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
Technical Support Center: Byproduct Identification in the Dehydration of 2,3-Dimethyl-2-Butanol
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are performing the acid-catalyzed dehydration of 2,3-dimethyl-2-butanol. While this reaction is a classic example of an E1 elimination, achieving high purity of the desired alkene product requires a nuanced understanding of potential side reactions and byproduct formation. This document serves as a troubleshooting resource, providing in-depth answers to common experimental challenges, from mechanistic uncertainties to analytical difficulties. Our goal is to equip you with the expertise to not only identify but also control the products of your reaction, ensuring the integrity and success of your synthesis.
Part 1: Core Reaction & Mechanistic Insights
This section addresses the fundamental principles governing the dehydration of this compound, including the expected products and the mechanism by which they form.
Q1: What are the primary products expected from the acid-catalyzed dehydration of this compound?
When this compound, a tertiary alcohol, is heated in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), it undergoes an elimination reaction to yield a mixture of two primary alkene isomers.[1][2]
-
Major Product: 2,3-Dimethyl-2-butene (also known as tetramethylethylene) is the primary and most stable product.[2][3][4]
-
Minor Product: 2,3-Dimethyl-1-butene is the minor, less stable product formed in the reaction.[2][5]
The predominance of the more substituted alkene is governed by Saytzeff's Rule (also spelled Zaitsev's Rule), which posits that in elimination reactions, the most stable, most highly substituted alkene is the favored product.[1][6][7]
Q2: What is the underlying mechanism for the dehydration of this tertiary alcohol?
The dehydration of secondary and tertiary alcohols in the presence of a strong, non-nucleophilic acid proceeds via the E1 (Elimination, Unimolecular) mechanism .[8][9][10] This is a two-step process involving a carbocation intermediate.
Step 1: Protonation of the Alcohol The hydroxyl (-OH) group is a poor leaving group. The acid catalyst protonates the oxygen atom, converting the hydroxyl group into an alkyloxonium ion, which is an excellent leaving group (H₂O).[6][9][11]
Step 2: Formation of a Carbocation The protonated alcohol dissociates, and the leaving group (water) departs, forming a tertiary carbocation. This step is the slow, rate-determining step of the reaction.[8][11]
Step 3: Deprotonation to Form the Alkene A weak base, typically water or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon.[11][12] The electrons from the C-H bond then form the π-bond of the alkene. The removal of a proton from different beta-carbons leads to the formation of isomeric products.
Caption: The E1 mechanism for the dehydration of this compound.
Part 2: Troubleshooting Byproduct Formation
Unwanted side products can complicate purification and reduce yields. This section focuses on identifying and understanding the formation of common and unexpected byproducts.
Q3: My product mixture shows unexpected peaks. Could carbocation rearrangement be the cause?
This is an excellent diagnostic question. Carbocation rearrangements (via hydride or alkyl shifts) are a common source of unexpected byproducts in many alcohol dehydrations, occurring when a less stable carbocation can rearrange to a more stable one.[13][14]
However, in the specific case of This compound , the initially formed carbocation is already tertiary and highly stable. There is no adjacent position to which a hydride or methyl shift would produce a more stable carbocation. Therefore, byproducts from carbocation rearrangement are not expected in this reaction.
To illustrate this important concept, consider the dehydration of a structural isomer, 3,3-dimethyl-2-butanol . This reaction is known to produce rearranged products.[14][15][16]
Caption: Contrast: Carbocation rearrangement in 3,3-dimethyl-2-butanol.
Q4: Besides the minor alkene isomer, what other byproducts might form and how can I minimize them?
Several other byproducts can arise depending on the reaction conditions.
-
Di-tert-amyl Ether: At lower temperatures, the E1 reaction competes with an SN1 (Substitution, Nucleophilic, Unimolecular) reaction .[11] Here, a molecule of the starting alcohol acts as a nucleophile and attacks the carbocation intermediate, forming a protonated ether. Subsequent deprotonation yields a symmetric ether.
-
Polymers: The acidic conditions that catalyze the dehydration can also catalyze the polymerization of the alkene products. The carbocation intermediate can be attacked by an alkene molecule, initiating a chain reaction that forms oligomers or polymers.
-
Mitigation: Distill the alkene products as they are formed. This removes them from the acidic environment, preventing further reactions.[18] Using a fractional distillation setup is highly effective.
-
-
Oxidation Products (CO₂, SO₂): Concentrated sulfuric acid is a strong oxidizing agent. At high temperatures, it can oxidize the alcohol, leading to charring (formation of carbon) and the production of carbon dioxide (CO₂) and sulfur dioxide (SO₂).[19]
-
Mitigation: Use concentrated phosphoric acid (H₃PO₄) as the catalyst instead of sulfuric acid.[2] Phosphoric acid is a much weaker oxidizing agent and produces a cleaner reaction.
-
| Byproduct | Formation Mechanism | Key Mitigation Strategy |
| 2,3-Dimethyl-1-butene | E1 Elimination (Hofmann pathway) | Thermodynamically controlled; cannot be fully eliminated but ratio can be optimized. |
| Di-tert-amyl Ether | SN1 Substitution | Maintain adequate reaction temperature (typically >50°C). |
| Polymers | Acid-catalyzed polymerization | Distill the alkene products from the reaction mixture as they form. |
| CO₂, SO₂, Carbon | Oxidation by H₂SO₄ | Use a non-oxidizing acid catalyst like H₃PO₄. |
Part 3: Experimental & Analytical Guide
This section provides a general protocol for the reaction and a troubleshooting guide for the most common analytical technique used to assess the product mixture: Gas Chromatography (GC).
Protocol 1: Dehydration of this compound using Phosphoric Acid
This protocol is a guideline and should be adapted based on available equipment and safety protocols.
-
Apparatus Setup: Assemble a simple or fractional distillation apparatus. Ensure all glassware is dry. Place a few boiling chips in the reaction flask.
-
Reagent Addition: In an ice bath, cautiously add 10 mL of this compound to the reaction flask. Slowly, and with swirling, add 5 mL of 85% phosphoric acid.
-
Heating and Distillation: Heat the reaction mixture gently using a heating mantle. The alkene products are volatile (see table below). Collect the distillate that comes over between 55°C and 75°C.
-
Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a small amount of 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous drying agent (e.g., sodium sulfate). Swirl and let it sit for 10-15 minutes.
-
Isolation: Carefully decant or filter the dried liquid product into a pre-weighed vial for analysis.
| Compound | IUPAC Name | M.W. ( g/mol ) | B.P. (°C) |
| Major Product | 2,3-Dimethyl-2-butene | 84.16 | 73 |
| Minor Product | 2,3-Dimethyl-1-butene | 84.16 | 56 |
Troubleshooting Gas Chromatography (GC) Analysis
GC is the ideal method for separating and quantifying the volatile alkene products. However, obtaining a clean, well-resolved chromatogram can be challenging.
Caption: A logical workflow for troubleshooting common GC issues.
Q5: My GC chromatogram shows poor separation between the two alkene isomers. How can I improve resolution?
Poor resolution between 2,3-dimethyl-1-butene (B.P. 56°C) and 2,3-dimethyl-2-butene (B.P. 73°C) is a common issue.
-
Optimize Temperature Program: Avoid running the analysis isothermally. Start with a lower initial oven temperature (e.g., 40-50°C) and use a slow temperature ramp (e.g., 5-10°C/min). This will enhance the separation between the more volatile minor product and the major product.
-
Select the Right Column: While a standard non-polar column (like one with a polydimethylsiloxane phase) can work, separating isomers with similar boiling points may require a column with a different selectivity.[22] A mid-polarity column might offer better resolution.
-
Adjust Carrier Gas Flow: Ensure your carrier gas flow rate is optimized for your column's dimensions to achieve maximum efficiency.
Q6: I am observing significant peak tailing, especially for the starting alcohol. What is the cause?
Peak tailing is often caused by unwanted interactions between polar analytes and "active sites" within the GC system.[23] Alcohols are particularly susceptible to this.
-
Active Sites: These are areas in the sample flow path (e.g., the inlet liner, column surface) that contain exposed silanol groups (-Si-OH) which can form hydrogen bonds with polar molecules like your unreacted alcohol.
-
Solutions:
-
Use a Deactivated Inlet Liner: Ensure you are using a liner that has been chemically treated to cap these active sites.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove contaminants and ensure a uniform stationary phase.[23]
-
Check for Contamination: Peak tailing can also result from the accumulation of non-volatile residues in the inlet or at the head of the column.[24] Regular maintenance, including replacing the septum and cleaning the inlet, is crucial.[25]
-
References
- 1. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 2. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 3. gauthmath.com [gauthmath.com]
- 4. homework.study.com [homework.study.com]
- 5. sarthaks.com [sarthaks.com]
- 6. byjus.com [byjus.com]
- 7. gauthmath.com [gauthmath.com]
- 8. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 11. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. sarthaks.com [sarthaks.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. brainly.com [brainly.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. Tetramethylethylene - Wikipedia [en.wikipedia.org]
- 21. 2,3-Dimethyl-2-butene | C6H12 | CID 11250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. benchchem.com [benchchem.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purification of 2,3-Dimethyl-2-butanol
Welcome to the technical support guide for the purification of 2,3-Dimethyl-2-butanol (CAS 594-60-5). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this tertiary alcohol in high purity. The inherent chemical properties of this compound, particularly its susceptibility to acid-catalyzed dehydration, present unique purification hurdles. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to address these specific issues.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My final product shows two significant impurity peaks on the GC analysis, both with shorter retention times than the main product. What are they and how can I remove them?
Answer: These early-eluting peaks are almost certainly the alkene byproducts of a dehydration reaction: 2,3-dimethyl-1-butene (boiling point: ~56 °C) and 2,3-dimethyl-2-butene (boiling point: ~73 °C).[1] this compound, as a tertiary alcohol, is highly prone to elimination (dehydration) in the presence of acid, which is often used as a catalyst in its synthesis or can be present as a residual impurity.[2][3] The major alkene product is typically the more substituted and thermodynamically stable 2,3-dimethyl-2-butene.[3]
Causality & Solution: The significant difference in boiling points between the alcohol product (~120-121 °C) and these alkene impurities allows for effective separation using fractional distillation .[4] A simple distillation is often insufficient due to the potential for co-distillation if the impurity concentration is high.
Corrective Action Plan:
-
Neutralize First: Before distilling, wash your crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) followed by a water wash. This step is critical to neutralize any residual acid catalyst, which would otherwise promote further dehydration upon heating during distillation.
-
Dry Thoroughly: After washing, dry the organic layer with an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[5]
-
Perform Fractional Distillation: Set up a fractional distillation apparatus with an efficient fractionating column (e.g., a Vigreux or packed column). Heat the distillation flask gently. The alkene impurities will distill first at their respective lower boiling points. Monitor the temperature at the still head; collect the fractions that come over at ~56 °C and ~73 °C separately. The temperature will then plateau before rising sharply towards the boiling point of this compound (~120 °C). Discard the intermediate fraction and collect the pure product once the temperature stabilizes at its boiling point.[4][6]
Question 2: During my distillation, the mixture in the distilling flask turned yellow/brown, and the impurity profile worsened. What caused this?
Answer: This is a classic sign of product decomposition, specifically acid-catalyzed dehydration occurring during the distillation process. Even trace amounts of an acid catalyst (e.g., H₂SO₄, H₃PO₄) remaining from the synthesis step can cause the alcohol to eliminate water and form alkenes when heated.[1][3] The discoloration is often due to polymerization or other side reactions of the newly formed, reactive alkenes at high temperatures.
Causality & Solution: The thermal energy supplied during distillation provides the activation energy for the elimination reaction, which is readily catalyzed by acid. The solution is to remove the acid before heating.
Preventative Measures:
-
Mandatory Neutralization Wash: Never proceed directly to distillation from an acidic reaction workup. Always perform a wash with a weak base like 5% sodium bicarbonate solution to quench any remaining acid. Check the pH of the final aqueous wash to ensure it is neutral or slightly basic.
-
Use of Vacuum Distillation (Optional): If the product is particularly sensitive, distillation under reduced pressure can lower the boiling point, reducing the thermal stress on the molecule and minimizing decomposition.
Question 3: My final product is clear and shows no alkene impurities by GC, but my NMR spectrum shows a broad peak around 1.5-2.0 ppm, and the product appears slightly cloudy. What is this impurity?
Answer: The symptoms you describe strongly indicate the presence of water . The cloudiness is due to the formation of a separate water phase, as this compound has limited solubility in water.[7] The broad peak in the ¹H NMR is the signal from residual water. A significant challenge is that alcohols can form azeotropes with water, which are constant-boiling mixtures that cannot be separated by simple distillation.[8][9][10] For instance, the structurally similar 2-methyl-2-butanol forms an azeotrope with water, making complete separation by distillation alone difficult.[8]
Causality & Solution: Water can be introduced during the aqueous workup or absorbed from the atmosphere. Because of azeotrope formation, it can co-distill with your product. The most reliable way to remove water is through chemical drying before the final distillation.
Corrective Action Plan:
-
Effective Pre-Drying: Before distillation, treat the crude alcohol with a suitable anhydrous drying agent. Anhydrous sodium carbonate is a good choice as it is basic and will also neutralize trace acidity, but magnesium sulfate or calcium chloride are also effective.[5] Allow sufficient contact time (e.g., 30 minutes with stirring) for the agent to sequester the water.
-
Decant or Filter: Carefully decant or filter the liquid to remove the drying agent before charging the distillation flask.
-
Azeotropic Distillation (Advanced): For very stubborn cases, one could add a solvent like benzene or toluene that forms a lower-boiling ternary azeotrope with water and the alcohol. The water is removed with the initial distillate fractions as the azeotrope, "breaking" the alcohol-water azeotrope and leaving dry alcohol behind. This is an advanced technique and requires careful management of fractions.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What are the key physical properties I need to know for purification?
-
A: Knowing the boiling points of your target compound and potential impurities is crucial for designing a purification strategy, particularly for distillation. See the data table below for a summary.
-
-
Q: Why is fractional distillation required instead of simple distillation?
-
A: Fractional distillation provides significantly better separation for liquids with close boiling points.[4] It achieves this by creating a series of condensation-vaporization cycles on the surface of the column packing or indentations (in a Vigreux column).[6] Each cycle enriches the vapor in the more volatile component. While the boiling points of this compound (~120 °C) and its main alkene impurities (~56-73 °C) are quite different, fractional distillation ensures a much sharper separation and higher purity of the final product, especially when removing the last traces of impurities.[1]
-
-
Q: What is the typical synthetic route for this compound, and how does it influence impurities?
-
A: A common laboratory synthesis involves the Grignard reaction between isopropyl magnesium bromide and acetone.[11] Potential impurities from this route include unreacted starting materials and side products from the Grignard reagent. Another route is the hydrogenation of pinacolone.[7] However, the most common source of impurities is the acid-catalyzed dehydration that can occur during workup or purification if conditions are not carefully controlled.[1][2]
-
-
Q: What are the best analytical methods to confirm the purity of my final product?
-
A: A combination of techniques is recommended for full characterization:
-
Gas Chromatography (GC): Ideal for determining purity as a percentage and quantifying volatile impurities like alkenes and residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities if they are present in sufficient concentration (>1%).
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the alcohol's hydroxyl (-OH) group (a broad peak around 3200-3600 cm⁻¹) and the absence of the C=C stretch (around 1640-1680 cm⁻¹) from alkene impurities.
-
-
Section 3: Experimental Protocols
Protocol 1: Pre-Distillation Neutralization and Drying
This protocol is designed to remove acidic residues and water from crude this compound prior to final purification.
Steps:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and invert it gently, venting frequently to release any CO₂ gas that may form. Once pressure release is minimal, shake the funnel for 1-2 minutes.
-
Allow the layers to separate completely and drain the lower aqueous layer.
-
Add an equal volume of deionized water to the organic layer in the funnel. Shake for 1 minute and drain the aqueous layer. This is a "brine wash" and helps to remove dissolved water from the organic layer.
-
Drain the washed organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) in portions until the drying agent no longer clumps together and flows freely when the flask is swirled. This indicates the product is dry.
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Carefully decant or filter the dry liquid into a round-bottom flask suitable for distillation.
Protocol 2: Purification by Fractional Distillation
This protocol describes the final purification step to isolate this compound from non-volatile impurities and lower-boiling contaminants.
Apparatus Setup:
-
Set up a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a still head with a thermometer, a condenser, and a receiving flask.[12]
-
Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[5]
-
Use boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.
Steps:
-
Charge the distillation flask with the dry, crude this compound from Protocol 1. The flask should not be more than two-thirds full.
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor line (ring of condensate) as it slowly rises up the fractionating column. A slow, gradual rise is key to good separation.[4]
-
The first fraction to distill will be the low-boiling alkene impurities. The head temperature will hold steady around 56-73 °C during this time.[1] Collect this fraction in a separate receiving flask and label it as "Forerun/Impurities."
-
Once all the low-boiling impurities have been removed, the temperature at the still head will drop briefly before rising sharply.
-
Change the receiving flask to a clean, pre-weighed flask.
-
Collect the main fraction when the temperature stabilizes at the boiling point of this compound (120-121 °C at atmospheric pressure). Record the stable temperature range.
-
Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling. Weigh the receiving flask to determine the yield of the purified product.
Section 4: Data & Visualization
Physical Properties of this compound and Key Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | C₆H₁₄O | 102.18 | 120-121[13] | 0.823 |
| 2,3-Dimethyl-1-butene | C₆H₁₂ | 84.16 | ~56[1] | ~0.678 |
| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | ~73[1] | ~0.708 |
| Water | H₂O | 18.02 | 100 | 0.997 |
Purification Workflow Diagram
This diagram illustrates the logical flow of the purification process, highlighting where different classes of impurities are removed.
Caption: Workflow for the purification of this compound.
Section 5: References
-
Homework.Study.com. (n.d.). What alkene will be produced when this compound is dehydrated? Retrieved from --INVALID-LINK--
-
Homework.Study.com. (n.d.). Give the structures for the alkenes produced by the dehydration of this compound with conc.H_2SO_4. Which is the major product? Retrieved from --INVALID-LINK--
-
Chegg.com. (2017, December 12). Solved 19. The dehydration of this compound with... Retrieved from --INVALID-LINK--
-
YouTube. (2017, May 23). Dehydration of 2-methyl-2-butanol. Retrieved from --INVALID-LINK--
-
Quora. (2022, December 25). What is the alkene obtained from the dehydration of 2,3,3-Trimethyl-2-butanol? Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--
-
NIST. (n.d.). 2-Butanol, 2,3-dimethyl-. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, February 26). What are the equations for the synthesis of dimethyl 2 butanol from propanone and 2 bromopropane? Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Azeotrope tables. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). analytical methods for characterizing (2R)-2,3-dimethylbutanoic acid. Retrieved from --INVALID-LINK--
-
ACS Publications. (2024, December 13). Liquid–Liquid Equilibrium for the Extraction of 2-Methyl-2-butanol from Water with Six Solvents at 308.2 K under 101.3 kPa: Experimental and Theoretical Analysis. Journal of Chemical & Engineering Data. Retrieved from --INVALID-LINK--
-
cdn. (n.d.). azeotropic data for binary mixtures. Retrieved from --INVALID-LINK--
-
Molbase. (n.d.). 3,3-DIMETHYL-2-BUTANOL 464-07-3 wiki. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98%. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound, 98% 25 mL. Retrieved from --INVALID-LINK--
-
YouTube. (2024, September 10). Fractional Distillation — LearnStalk Chemistry. Retrieved from --INVALID-LINK--
-
Advances in Chemistry. (n.d.). AZEOTROPIC DATA- II. Retrieved from --INVALID-LINK--
-
Chegg.com. (2020, May 8). Part 2: Elimination of an Alcohol 9. Why did you... Retrieved from --INVALID-LINK--
-
YouTube. (2016, June 7). Carrying out a fractional distillation. Retrieved from --INVALID-LINK--
-
Ventilazione Industriale. (n.d.). azeotropic data for binary mixtures. Retrieved from --INVALID-LINK--
-
Chemdad. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN101696153B - Preparation method of 3,3-dimethyl-1-butanol. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Non-ideal Mixtures (Azeotropes). Retrieved from --INVALID-LINK--
References
- 1. chegg.com [chegg.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. Purification [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Mitigating Emulsion Formation in 2,3-Dimethyl-2-Butanol Reaction Workups
Welcome to the technical support guide for managing reaction workups involving 2,3-dimethyl-2-butanol. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with phase separation, specifically the formation of stable emulsions. As a tertiary alcohol, this compound is a common substrate for reactions such as acid-catalyzed dehydration to form alkenes (2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene).[1] While the reaction itself is straightforward, the subsequent aqueous workup can often lead to the formation of persistent emulsions, complicating product isolation and reducing yields.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causal mechanisms behind emulsion formation and provide validated protocols to both prevent their occurrence and effectively break them when they arise.
Section 1: Understanding the Root Cause
Q1: What exactly is an emulsion, and why is it a common problem in the workup of this compound reactions?
An emulsion is a stable mixture of two or more immiscible liquids (like oil and water) where one liquid is dispersed in the other as microscopic droplets.[2] In the context of a chemical workup, this typically involves droplets of an organic solution suspended in an aqueous layer, or vice-versa, resulting in a cloudy, milky, or thick layer that refuses to separate.[3]
The formation of this stable dispersion is not spontaneous; it requires energy (e.g., from shaking a separatory funnel) and the presence of an emulsifying agent .[4] This agent is a substance that has affinity for both the organic and aqueous phases, positioning itself at the interface of the droplets and lowering the interfacial tension, which prevents the droplets from coalescing.
In the workup of a this compound reaction, several species can act as emulsifying agents:
-
Unreacted Starting Material: The hydroxyl group of the alcohol can hydrogen-bond with water, while its alkyl backbone is soluble in the organic phase.
-
Reaction Byproducts: Minor polymerization or side-reactions can generate amphiphilic molecules.
-
Finely Dispersed Solids: Insoluble salts formed during the neutralization of an acid catalyst can accumulate at the interface and physically stabilize the emulsion.[5]
Caption: The formation of a stable emulsion from two immiscible phases.
Section 2: Proactive Strategies - Prevention is the Best Cure
It is always more efficient to prevent an emulsion than to break one.[6] A few strategic adjustments to your standard workup protocol can significantly reduce the likelihood of emulsion formation.
Q2: How can I modify my workup to prevent an emulsion from forming?
A2: Prevention hinges on minimizing the energy input during extraction and increasing the polarity difference between the two phases.
-
Gentle Mixing: Do not vigorously shake the separatory funnel. Instead, gently swirl the mixture or slowly invert the funnel 5-10 times.[6] This reduces the shear forces that create fine droplets while still allowing for sufficient surface area contact for extraction to occur.
-
Solvent Management (Especially with THF): If your reaction solvent is water-miscible, such as Tetrahydrofuran (THF), it can act as a bridge between the organic and aqueous layers, promoting emulsion. The best practice is to remove the THF via rotary evaporation before the workup. The resulting residue can then be redissolved in a water-immiscible solvent like ethyl acetate or dichloromethane for extraction.[7][8]
-
Pre-emptive "Salting Out": Before adding your organic reaction mixture, add solid sodium chloride (NaCl) or a saturated NaCl solution (brine) to the aqueous wash solution.[3] This significantly increases the ionic strength of the aqueous layer, making it more polar. This reduces the solubility of organic components in the aqueous phase and begins the dehydration of the solvent shell around the droplets, discouraging emulsion formation from the start.
References
- 1. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 2. youtube.com [youtube.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. biotage.com [biotage.com]
- 5. Workup [chem.rochester.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Effect of reaction parameters on the selectivity of 2,3-Dimethyl-2-butanol dehydration
Welcome to the technical support guide for the acid-catalyzed dehydration of 2,3-dimethyl-2-butanol. This document is designed for researchers and chemists to provide in-depth insights, practical protocols, and robust troubleshooting advice for controlling the selectivity of this classic elimination reaction. Our goal is to move beyond simple procedural steps and explain the causal relationships that govern experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the fundamental principles governing the reaction. Understanding these concepts is critical for effective troubleshooting and experimental design.
Q1: What is the underlying mechanism of the acid-catalyzed dehydration of this compound?
A1: This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.[1][2] It is a stepwise process initiated by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[3]
-
Protonation of the Alcohol: The lone pair of electrons on the hydroxyl (-OH) group's oxygen atom attacks a proton (H⁺) from the acid. This converts the poor leaving group, a hydroxide ion (⁻OH), into an excellent leaving group, a water molecule (H₂O).[4][5]
-
Formation of a Carbocation: The protonated alcohol, an alkyloxonium ion, spontaneously loses the water molecule. The electrons from the C-O bond move to the oxygen, neutralizing it and forming a stable tertiary carbocation intermediate.[2][6] The formation of this stable carbocation is the rate-determining step of the reaction.
-
Deprotonation to Form Alkenes: A weak base (like water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a carbon atom adjacent to the positively charged carbon. The electrons from that C-H bond then move to form a new π bond between the carbons, resulting in an alkene and regenerating the acid catalyst.[2][6]
Q2: This reaction yields a mixture of products. What are they, and which one is favored?
A2: The dehydration of this compound can produce two constitutional isomers: 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene .[3][7]
The major product is 2,3-dimethyl-2-butene . This outcome is predicted by Saytzeff's Rule (also spelled Zaitsev's Rule), which states that in an elimination reaction, the more highly substituted (and therefore more thermodynamically stable) alkene will be the major product.[4][8][9] 2,3-dimethyl-2-butene is a tetrasubstituted alkene, whereas 2,3-dimethyl-1-butene is a disubstituted alkene, making the former significantly more stable.[4][8]
Caption: E1 mechanism for the dehydration of this compound.
Q3: Why doesn't a carbocation rearrangement occur in this reaction, as is common in other alcohol dehydrations?
A3: Carbocation rearrangements, such as hydride or alkyl shifts, occur when a less stable carbocation can rearrange to form a more stable one. For example, in the dehydration of 3,3-dimethyl-2-butanol, an initial secondary carbocation rapidly undergoes a methyl shift to form a more stable tertiary carbocation.[10][11] However, in the dehydration of this compound, the loss of water directly forms a tertiary carbocation . This is already a highly stable intermediate, and there is no adjacent position that could form a more stable carbocation. Therefore, no rearrangement occurs.[6]
Section 2: Troubleshooting Guide
Even well-established reactions can present challenges. This guide provides a structured approach to identifying and resolving common experimental issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Alkene Yield | 1. Insufficient Heat: The reaction temperature was too low to overcome the activation energy for elimination. Tertiary alcohols require temperatures in the range of 25-80°C. 2. Catalyst Inactivity: The acid catalyst was too dilute or has degraded. 3. Premature Collection: The distillation was stopped before the reaction was complete or before the product could distill over. | 1. Verify & Increase Temperature: Monitor the reaction temperature closely. If no product is forming, gradually increase the heat using a heating mantle.[12] 2. Check Catalyst Concentration: Use concentrated (9M or higher) H₂SO₄ or 85% H₃PO₄. 3. Monitor Distillation: Continue heating until a significant portion (e.g., about half) of the initial volume has been distilled, or until the temperature at the still head drops.[13] |
| Product is Contaminated with Unreacted Alcohol | 1. Incomplete Reaction: Reaction time or temperature was insufficient. 2. Inefficient Distillation: The boiling points of the alcohol (120°C) and the major product (73°C) are different, but co-distillation can occur.[3] | 1. Increase Reaction Time/Temp: Ensure the reaction proceeds long enough under sufficient heat. 2. Improve Separation: Use a fractional distillation column to better separate the lower-boiling alkenes from the higher-boiling starting material.[13] A subsequent simple distillation of the collected product can further purify it.[13] |
| Product is Contaminated with Diethyl Ether | Reaction Temperature Too Low: At lower temperatures, the bimolecular dehydration pathway (an SN2-type reaction) can compete with the E1 pathway, leading to ether formation instead of alkenes. | Increase Reaction Temperature: Ensure the reaction is heated sufficiently to strongly favor the E1 elimination pathway over the competing substitution pathway.[2] |
| Unexpected Product Ratio (Higher % of Minor Product) | 1. Kinetic vs. Thermodynamic Control: While unlikely to be the dominant factor here, very low temperatures could slightly favor the kinetically faster, but less stable, product. 2. Analytical Error: The Gas Chromatography (GC) integration may be inaccurate. | 1. Ensure Thermodynamic Conditions: Running the reaction at a higher temperature ensures the system has enough energy to reach thermodynamic equilibrium, favoring the more stable Saytzeff product. 2. Verify GC Method: Check GC parameters (injection volume, temperature program) and ensure baseline integration of peaks is correct.[14] |
Section 3: Experimental Protocol & Workflow
This section provides a validated, step-by-step methodology for performing the dehydration and analyzing the products.
Part A: Dehydration Reaction and Distillation
-
Setup: Assemble a simple or fractional distillation apparatus using a round-bottom flask as the reaction vessel. Use a heating mantle as the heat source and place the receiving flask in an ice-water bath to minimize evaporation of the volatile alkene products.[13][15]
-
Reagents: In the round-bottom flask, combine 10.2 g (0.1 mol) of this compound with 5 mL of 9 M sulfuric acid. Caution: Add the acid slowly while cooling the flask in an ice bath to control the initial exothermic reaction.[13]
-
Reaction & Distillation: Add a few boiling chips and begin heating the mixture. The alkene products will begin to form and distill as they are produced.[15]
-
Collection: Collect the distillate that boils in the range of 55-75°C. The lower boiling point corresponds to 2,3-dimethyl-1-butene (BP 56°C) and the higher to 2,3-dimethyl-2-butene (BP 73°C).[3] Cease distillation when about half the initial volume remains or the distillation temperature rises sharply and then falls.[13]
Part B: Product Workup and Analysis
-
Neutralization: Transfer the collected distillate to a separatory funnel. Wash the organic layer with a small amount of 5% sodium bicarbonate solution to neutralize any residual acid catalyst.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) to remove dissolved water.[13]
-
Analysis by Gas Chromatography (GC):
-
Inject a small sample (e.g., 1 µL) of the final product into a gas chromatograph.[14]
-
The products will separate based on their boiling points. The first peak to elute will be the lower-boiling 2,3-dimethyl-1-butene . The second, larger peak will be the higher-boiling 2,3-dimethyl-2-butene .[3][16]
-
The relative amounts of the two products can be determined by integrating the area under each peak.[17]
-
Caption: General experimental workflow for alkene synthesis and analysis.
References
- 1. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chegg.com [chegg.com]
- 4. byjus.com [byjus.com]
- 5. adichemistry.com [adichemistry.com]
- 6. youtube.com [youtube.com]
- 7. homework.study.com [homework.study.com]
- 8. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 9. gauthmath.com [gauthmath.com]
- 10. sarthaks.com [sarthaks.com]
- 11. Solved 6. Acid-catalyzed dehydration of | Chegg.com [chegg.com]
- 12. brainly.com [brainly.com]
- 13. sites.nvcc.edu [sites.nvcc.edu]
- 14. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Dehydration of 2-butanol Lab Report | Augusta University - Edubirdie [edubirdie.com]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to the Dehydration of 2,3-Dimethyl-2-butanol and Other Tertiary Alcohols
This guide provides an in-depth comparison of the acid-catalyzed dehydration of 2,3-dimethyl-2-butanol with other common tertiary alcohols, namely tert-butanol and 2-methyl-2-butanol. It is intended for researchers, scientists, and professionals in drug development who utilize alkene synthesis in their work. The focus is on the underlying mechanisms, product distributions, and experimental considerations that differentiate these seemingly similar reactions.
Foundational Principles: The E1 Dehydration of Tertiary Alcohols
The acid-catalyzed dehydration of tertiary alcohols is a classic example of an E1 (unimolecular elimination) reaction. This process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), which then departs as a water molecule.[3][4] The departure of water results in the formation of a carbocation intermediate.[5][6] This formation of the carbocation is the slow, rate-determining step of the reaction.[6] Finally, a weak base, often a water molecule or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon, leading to the formation of an alkene.[5]
The rate of dehydration for alcohols is directly related to the stability of the carbocation intermediate formed.[7][8] Tertiary carbocations are the most stable due to the electron-donating inductive effect and hyperconjugation of the attached alkyl groups.[9][10][11][12][13] Consequently, tertiary alcohols dehydrate more readily and under milder conditions than secondary and primary alcohols.[5][14][15]
Dehydration of this compound: A Case Study
The dehydration of this compound provides a straightforward illustration of the E1 mechanism and the application of Zaitsev's rule.
Mechanism:
-
Protonation: The hydroxyl group of this compound is protonated by the acid catalyst.
-
Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation.
-
Deprotonation and Alkene Formation: A base removes a proton from an adjacent carbon atom. In this case, there are two types of beta-hydrogens that can be removed, leading to two possible alkene products.[16]
According to Zaitsev's rule , in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product.[17] In the dehydration of this compound, the removal of a proton from the more substituted beta-carbon (C3) results in the formation of the tetrasubstituted alkene, 2,3-dimethyl-2-butene , which is the major product.[18] Removal of a proton from one of the less substituted methyl groups (C1) yields the disubstituted alkene, 2,3-dimethyl-1-butene , as the minor product.[19]
Comparative Analysis with Other Tertiary Alcohols
To understand the nuances of tertiary alcohol dehydration, we will compare the reaction of this compound with that of tert-butanol and 2-methyl-2-butanol.
tert-Butanol (2-Methyl-2-propanol)
The dehydration of tert-butanol is one of the simplest examples of this reaction type.
-
Carbocation Intermediate: It forms the relatively stable tert-butyl carbocation.[20]
-
Product: Due to the symmetry of the molecule, there is only one possible alkene product: isobutylene (2-methylpropene) .[21][22] All beta-hydrogens are equivalent, so Zaitsev's rule is not a factor in product distribution.
2-Methyl-2-butanol
The dehydration of 2-methyl-2-butanol introduces the possibility of forming multiple products and highlights the importance of Zaitsev's rule.
-
Carbocation Intermediate: It forms a stable tertiary carbocation.
-
Products: There are two different types of beta-hydrogens, leading to two possible alkene products.[23][24][25][26]
-
Major Product: Removal of a proton from the more substituted methylene group (CH₂) results in the trisubstituted alkene, 2-methyl-2-butene . This is the Zaitsev product.
-
Minor Product: Removal of a proton from the less substituted methyl group (CH₃) yields the disubstituted alkene, 2-methyl-1-butene . This is the Hofmann product.
-
Experimental Data and Product Distribution
The theoretical product distributions predicted by Zaitsev's rule are generally well-supported by experimental data. The relative stability of the resulting alkenes dictates the product ratio.
| Alcohol | Major Alkene Product | Minor Alkene Product | Typical Experimental Ratio (Major:Minor) |
| This compound | 2,3-Dimethyl-2-butene | 2,3-Dimethyl-1-butene | ~6:1 |
| tert-Butanol | Isobutylene | None | 100% |
| 2-Methyl-2-butanol | 2-Methyl-2-butene | 2-Methyl-1-butene | ~4:1[23] |
Note: The exact product ratios can vary depending on the specific reaction conditions, such as the acid catalyst used and the temperature.
The Role of Carbocation Rearrangements
A key consideration in alcohol dehydration reactions is the potential for carbocation rearrangements.[27] Carbocations can rearrange via 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation.[28] While the tertiary alcohols discussed here initially form stable tertiary carbocations, it's a crucial concept when comparing them to secondary or primary alcohols where rearrangements are common.[29][30][31] For instance, the dehydration of 3,3-dimethyl-2-butanol, a secondary alcohol, proceeds through a methyl shift to form a more stable tertiary carbocation before elimination.[29]
Experimental Protocols
General Protocol for Acid-Catalyzed Dehydration of a Tertiary Alcohol
Caution: Concentrated acids like sulfuric and phosphoric acid are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reaction Setup: In a round-bottom flask, add the tertiary alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath. Phosphoric acid is often preferred as it leads to fewer side reactions and less charring compared to sulfuric acid.[1]
-
Heating: Heat the reaction mixture to the appropriate temperature. Tertiary alcohols typically require mild heating.[4]
-
Distillation: The alkene products, having lower boiling points than the starting alcohol, can be distilled from the reaction mixture as they are formed.
-
Purification: The collected distillate is then washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and purified by simple distillation.[32]
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the components of the product mixture.[33][34]
-
Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., hexane).[35]
-
GC Separation: Inject the sample into the gas chromatograph. The different alkene isomers will separate based on their boiling points and interactions with the GC column's stationary phase.[36]
-
MS Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the positive identification of each alkene.
Visualization of Reaction Mechanisms
Diagram 1: Dehydration of this compound
Caption: E1 mechanism for the dehydration of this compound.
Diagram 2: Comparative Dehydration Pathways
Caption: Comparison of dehydration products for different tertiary alcohols.
Conclusion
The dehydration of this compound, while mechanistically similar to other tertiary alcohols, provides a clear example of how the structure of the starting material influences the product distribution. The key differentiating factors are the number and nature of the beta-hydrogens available for abstraction, which dictates the variety of possible alkene products. While tert-butanol yields a single product due to its symmetry, both 2-methyl-2-butanol and this compound produce a mixture of alkenes, with the major product being the more thermodynamically stable, more substituted alkene as predicted by Zaitsev's rule. Understanding these principles is crucial for controlling the outcome of elimination reactions and for the targeted synthesis of specific alkene isomers.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. study.com [study.com]
- 3. study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Carbocation Stability [unacademy.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carbocation: Definition, Structure, Reactivity and Stability & FAQS [allen.in]
- 14. Compare the rate of dehydration of i ii and iii by class 12 chemistry CBSE [vedantu.com]
- 15. echemi.com [echemi.com]
- 16. homework.study.com [homework.study.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Solved 19. The dehydration of this compound with | Chegg.com [chegg.com]
- 19. sarthaks.com [sarthaks.com]
- 20. quora.com [quora.com]
- 21. youtube.com [youtube.com]
- 22. US4165343A - Dehydration of tertiary butyl alcohol - Google Patents [patents.google.com]
- 23. studylib.net [studylib.net]
- 24. brainly.com [brainly.com]
- 25. Solved The dehydration of 2-methyl-2-butanol produces two | Chegg.com [chegg.com]
- 26. youtube.com [youtube.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
- 29. brainly.com [brainly.com]
- 30. m.youtube.com [m.youtube.com]
- 31. youtube.com [youtube.com]
- 32. sites.nvcc.edu [sites.nvcc.edu]
- 33. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 34. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 35. benchchem.com [benchchem.com]
- 36. ivypanda.com [ivypanda.com]
Reactivity of 2,3-Dimethyl-2-butanol vs. tert-butanol in SN1 reactions
An In-Depth Guide to the SN1 Reactivity of Tertiary Alcohols: 2,3-Dimethyl-2-butanol vs. tert-Butanol
Introduction: The Foundation of SN1 Reactions
In the realm of nucleophilic aliphatic substitution, the unimolecular (SN1) pathway is a cornerstone mechanism, particularly for substrates capable of forming stable carbocation intermediates. Governed by a step-wise process, the reaction rate is determined solely by the concentration of the substrate, as the formation of the carbocation is the slow, rate-limiting step.[1][2] This guide provides a comparative analysis of two structurally similar tertiary alcohols, this compound and tert-butanol, to elucidate the nuanced factors that influence their reactivity in SN1 reactions. Understanding these subtleties is paramount for researchers in synthetic and medicinal chemistry, where predicting reaction kinetics and potential byproducts is critical for efficient molecular design.
The rate of an SN1 reaction is fundamentally dictated by the stability of the carbocation intermediate.[3][4] The more stable the carbocation, the lower the activation energy for the rate-determining step, and the faster the reaction proceeds.[4] Tertiary alcohols are prime candidates for SN1 reactions because they generate highly stable tertiary carbocations upon protonation and subsequent loss of a water molecule.[3][4]
Structural Analysis of the Alcohols
At first glance, tert-butanol (2-methyl-2-propanol) and this compound are both simple tertiary alcohols.[5] However, the substitution pattern surrounding the reactive carbon center is the key to their differential reactivity.
-
tert-Butanol: Features a hydroxyl group on a tertiary carbon atom bonded to three methyl groups.
-
This compound: Also has a hydroxyl on a tertiary carbon, but this carbon is bonded to two methyl groups and an isopropyl group.
This seemingly minor difference has a direct impact on the stability of the carbocation formed during the SN1 reaction.
Comparative Reactivity and Carbocation Stability
The SN1 reaction of an alcohol with a hydrohalic acid, such as concentrated hydrochloric acid, begins with the protonation of the hydroxyl group, converting it into a much better leaving group—water.[6][7][8] The subsequent departure of this water molecule generates a carbocation.
-
tert-Butanol: Forms the tert-butyl carbocation . This is a canonical example of a stable tertiary carbocation, stabilized by the electron-donating inductive effects and hyperconjugation of the nine hydrogen atoms on the three adjacent methyl groups.[9]
-
This compound: Forms the 2,3-dimethyl-2-butyl carbocation . This is also a tertiary carbocation. Crucially, it possesses greater alkyl substitution than the tert-butyl cation. The presence of an adjacent isopropyl group, in addition to two methyl groups, provides a greater electron-donating inductive effect and more opportunities for hyperconjugation.
According to the Hammond postulate, factors that stabilize the intermediate also stabilize the transition state leading to it.[4] Therefore, because the 2,3-dimethyl-2-butyl carbocation is slightly more stable than the tert-butyl carbocation, its formation requires a lower activation energy. This leads to a faster reaction rate.
The Role of Carbocation Rearrangements
A critical consideration in many SN1 reactions is the possibility of carbocation rearrangement to a more stable form, typically via a 1,2-hydride or 1,2-alkyl shift.[10][11]
-
In the case of the tert-butyl carbocation , no rearrangement is possible as it is already a stable tertiary cation with no adjacent carbons that could offer a more stable arrangement.
-
For the initially formed 2,3-dimethyl-2-butyl carbocation , a 1,2-hydride shift from the adjacent tertiary carbon would result in the same tertiary carbocation, offering no energetic advantage. Therefore, rearrangement is not a competing pathway for this substrate under typical SN1 conditions.
Data Summary
| Feature | tert-Butanol | This compound |
| Structure | (CH₃)₃COH | (CH₃)₂C(OH)CH(CH₃)₂ |
| Alcohol Type | Tertiary | Tertiary |
| Carbocation Formed | tert-Butyl Cation | 2,3-Dimethyl-2-butyl Cation |
| Carbocation Stability | Tertiary (Stable) | Tertiary (More Stable) |
| Expected Relative SN1 Rate | Fast | Faster |
| Potential E1 Products | 2-Methylpropene | 2,3-Dimethyl-2-butene (major), 2,3-Dimethyl-1-butene (minor) |
Experimental Protocols
The relative rates of these SN1 reactions can be compared by observing the time required for the formation of the corresponding alkyl chloride, which is insoluble in the concentrated HCl and results in the mixture becoming cloudy.[7]
Workflow for Comparative Rate Analysis
Caption: Workflow for comparing SN1 reaction rates of alcohols with HCl.
Protocol 1: Synthesis of tert-Butyl Chloride
This procedure is a standard method for preparing a tertiary alkyl halide via an SN1 reaction.[7][12][13][14]
Materials:
-
tert-Butanol
-
Concentrated Hydrochloric Acid (12 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Separatory Funnel, Erlenmeyer flasks, distillation apparatus (optional)
Procedure:
-
In a separatory funnel, combine 10 mL of tert-butanol with 20 mL of cold, concentrated HCl.[14]
-
Gently swirl the mixture without the stopper for approximately one minute. The solution will become cloudy as the insoluble tert-butyl chloride forms.[7]
-
Stopper the funnel and shake for 15-20 minutes, frequently venting to release pressure.[13]
-
Allow the layers to separate completely. The upper layer is the tert-butyl chloride product.[15][16]
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer by adding 15 mL of water, shaking, and discarding the lower aqueous layer.
-
Neutralize any remaining acid by washing with 15 mL of saturated sodium bicarbonate solution. Be sure to vent frequently as CO₂ gas will be produced. Discard the lower aqueous layer.[16]
-
Transfer the crude product to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate until the liquid is clear.
-
Decant the dried product. For higher purity, the product can be purified by simple distillation, collecting the fraction boiling between 49-52 °C.[13]
Protocol 2: Synthesis of 2-Chloro-2,3-dimethylbutane
The synthesis of 2-chloro-2,3-dimethylbutane follows an analogous procedure, leveraging the same SN1 mechanism.[17]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (12 M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Separatory Funnel, Erlenmeyer flasks
Procedure:
-
Follow steps 1-8 from Protocol 1, substituting an equimolar amount of this compound for tert-butanol.
-
The product, 2-chloro-2,3-dimethylbutane, is a colorless liquid.[17] If purification is desired, it can be achieved via distillation.
Mechanistic Pathways and Visualization
The SN1 reaction proceeds through a distinct, multi-step mechanism involving a carbocation intermediate.
SN1 Mechanism: tert-Butanol with HCl
Caption: SN1 mechanism for the reaction of tert-butanol with HCl.
SN1 Mechanism: this compound with HCl
Caption: SN1 mechanism for the reaction of this compound with HCl.
Conclusion
While both tert-butanol and this compound are highly reactive substrates for SN1 reactions, a detailed structural analysis reveals important differences. The increased alkyl substitution in this compound leads to the formation of a more stable tertiary carbocation intermediate compared to that formed from tert-butanol. This increased stability lowers the activation energy of the rate-determining step, resulting in a faster overall reaction rate. For researchers designing synthetic pathways, this guide underscores the principle that even subtle variations in reactant structure can significantly influence reaction kinetics, a key consideration in achieving optimal outcomes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. One Part of Chemistry: Synthesis of Tert-Butyl Chloride [1chemistry.blogspot.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chembk.com [chembk.com]
A Comparative Guide to Kinetic Isotope Effect Studies in Reactions of 2,3-Dimethyl-2-butanol
For researchers, scientists, and professionals in drug development, understanding reaction mechanisms is paramount for innovation and optimization. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms, providing detailed insights into the transition states of rate-determining steps.[1] This guide offers an in-depth comparison of KIE studies as they apply to the reactions of the tertiary alcohol, 2,3-dimethyl-2-butanol. While direct experimental KIE data for this specific substrate is limited in publicly accessible literature, this guide will draw upon established principles and comparative data from analogous tertiary alcohol systems to provide a robust framework for understanding its expected reactive behavior.
The Foundational Principles of the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[2] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[1] A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[3] Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[1]
The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), provides critical information about the reaction mechanism.[4] A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step, typically yielding a kH/kD value significantly greater than 1.[2] Conversely, a secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation but is located near the reaction center. These effects are generally smaller than primary KIEs.[2]
Comparative Analysis of this compound Reactions
As a tertiary alcohol, this compound exhibits characteristic reactions such as dehydration and oxidation. The study of KIE in these reactions can reveal intricate details of their mechanisms.
Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of tertiary alcohols is a classic organic reaction that typically proceeds through an E1 mechanism. This multi-step process involves the formation of a carbocation intermediate.[5]
Expected KIE for the Dehydration of this compound:
In the E1 dehydration of this compound, the rate-determining step is the formation of the tertiary carbocation, which does not involve the cleavage of a C-H bond. The subsequent step, the deprotonation of the carbocation by a weak base (like water or the conjugate base of the acid catalyst) to form the alkene, is a fast step. Therefore, if a deuterium atom is located on a carbon adjacent to the carbocation (a β-deuterium), its bond is broken after the rate-determining step.
Consequently, a primary KIE is not expected for the overall reaction rate. However, a small secondary KIE (kH/kD slightly greater than 1) might be observed. This is because the hybridization of the β-carbon changes from sp³ in the carbocation to sp² in the alkene product, which can influence the vibrational frequencies of the C-H/C-D bonds and thus the reaction rate.
Oxidation Reactions
Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[7] Oxidation, if it occurs, requires harsh conditions that lead to the cleavage of carbon-carbon bonds.[8]
Expected KIE for the Oxidation of this compound:
Due to the lack of an α-hydrogen, the initial step in the oxidation of a tertiary alcohol like this compound would not involve the cleavage of a C-H bond. Therefore, a primary KIE would not be expected. For example, with strong oxidizing agents like potassium permanganate in acidic conditions, the reaction likely proceeds through a dehydration-oxidation sequence, where the alcohol first dehydrates to an alkene, which is then oxidized.[8] In this scenario, any observed KIE would be related to the oxidation of the alkene intermediate, not the initial alcohol.
In contrast, the oxidation of secondary alcohols, which do possess an α-hydrogen, shows a significant primary KIE, indicating that the C-H bond is broken in the rate-determining step. For instance, the chromic acid oxidation of secondary alcohols exhibits a substantial primary kinetic isotope effect.[9]
Experimental Protocols for KIE Studies
To conduct a KIE study on a reaction of this compound, one would first need to synthesize a deuterated analogue. For a dehydration study, a β-deuterated version would be required.
Synthesis of Deuterated this compound (Illustrative):
A potential route to a specifically deuterated this compound could involve the Grignard reaction between a deuterated Grignard reagent and a suitable ketone, or the reduction of a deuterated ketone.
Kinetic Measurement Protocol:
-
Reaction Setup: Two parallel reactions are set up under identical conditions (temperature, concentration, solvent). One reaction uses the non-deuterated this compound, and the other uses the deuterated analogue.
-
Monitoring Reaction Progress: The rate of disappearance of the starting material or the rate of appearance of the product is monitored over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.[10]
-
Rate Constant Determination: The rate constants for the reactions with the light (kH) and heavy (kD) isotopes are determined by fitting the concentration versus time data to the appropriate rate law.
-
KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH/kD.
Comparative Data from Other Tertiary Alcohols
The following table presents KIE data for the reaction of 1,2-diphenyl-2-propanol, a tertiary alcohol, with triphenylphosphine-carbon tetrachloride, which induces elimination and substitution reactions. This data provides a valuable comparison point for what might be expected in similar reactions with this compound.
| Reaction Pathway | Solvent | Temperature (°C) | kH/kD | Reference |
| Elimination | Non-polar | 25 | 4.90 | |
| Elimination | Non-polar | 60 | 3.90 | |
| Substitution | Polar | 25 and 60 | 1.10 (secondary β-isotope effect) |
This data clearly illustrates a significant primary KIE for the elimination reaction in a non-polar solvent, suggesting a concerted E2-like mechanism where the C-H bond is broken in the rate-determining step. In contrast, the small secondary KIE for the substitution reaction in a polar solvent is consistent with an SN1 mechanism where the C-H bond is not broken in the rate-determining step.
Implications for Drug Development
The principles of KIE are not merely academic; they have profound implications in drug development. By strategically replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to slow down its metabolism, a concept known as the "deuterium effect." This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced dosing frequency.[2] A thorough understanding of the KIE for reactions involving functional groups present in drug candidates, such as the hydroxyl group of an alcohol, is therefore crucial for designing more effective and safer medicines.
Conclusion
While direct experimental kinetic isotope effect data for the reactions of this compound remains an area for future research, a strong predictive framework can be established through the fundamental principles of KIE and comparative analysis of analogous tertiary alcohol systems. For the acid-catalyzed dehydration, a small secondary KIE is anticipated, consistent with an E1 mechanism. For oxidation, a primary KIE is not expected due to the absence of an α-hydrogen, with any observed effect likely arising from the subsequent reaction of an alkene intermediate. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret KIE studies for this compound and other tertiary alcohols, ultimately leading to a deeper understanding of their reaction mechanisms and potential applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. jmest.org [jmest.org]
- 5. MECHANISMS OF ELIMINATION REACTIONS. IV. DEUTERIUM ISOTOPE EFFECTS IN E2 REACTIONS OF SOME 2-PHENYLETHYL DERIVATIVES (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Computational vs. experimental results for 2,3-Dimethyl-2-butanol carbocation stability
A Senior Application Scientist's In-Depth Analysis of Computational and Experimental Findings
In the landscape of organic chemistry, the fleeting existence of carbocations dictates the course of many reactions. Their stability, a delicate balance of electronic and structural factors, is a cornerstone of mechanistic understanding. This guide delves into the stability of the carbocation system derived from 2,3-dimethyl-2-butanol, a classic example that elegantly demonstrates the interplay between inductive effects, hyperconjugation, and the famed Wagner-Meerwein rearrangement. We will navigate both the experimental evidence and the insights gleaned from computational chemistry to provide a holistic view for researchers, scientists, and professionals in drug development.
The Dichotomy of the this compound System: A Tale of Two Carbocations
The acid-catalyzed dehydration of this compound is not a straightforward elimination. The initially formed carbocation is a secondary carbocation, the 3,3-dimethyl-2-butyl cation. However, this species is poised for a rapid intramolecular rearrangement to a more stable tertiary carbocation, the 2,3-dimethyl-2-butyl cation, via a 1,2-methyl shift, a classic example of a Wagner-Meerwein rearrangement.[1][2] This rearrangement underscores the thermodynamic drive towards greater stability.
The stability of carbocations is primarily governed by two key electronic effects:
-
Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the electron-deficient carbocation center and dispersing the positive charge. The more alkyl groups attached to the cationic carbon, the greater the stabilization.[3]
-
Hyperconjugation: This involves the delocalization of sigma (σ) electrons from adjacent C-H or C-C bonds into the empty p-orbital of the carbocation. A greater number of adjacent sigma bonds that can participate in hyperconjugation leads to enhanced stability.[3]
Tertiary carbocations, with three alkyl substituents, benefit more from both inductive effects and hyperconjugation than secondary carbocations, which only have two.[3] This fundamental principle is the driving force behind the rearrangement in the this compound system.
Experimental Approaches to Probing Carbocation Stability
Directly observing and quantifying the stability of highly reactive intermediates like carbocations presents a significant experimental challenge. However, several techniques provide invaluable insights.
Solvolysis Kinetics: A Window into Carbocation Formation
The rate of a solvolysis reaction, where the solvent acts as the nucleophile, is often dependent on the rate of carbocation formation, especially in S_N1 reactions.[4] By comparing the solvolysis rates of substrates that form different carbocations, we can infer the relative stability of those carbocations. A faster rate of solvolysis implies a more stable carbocation intermediate, as the activation energy for its formation is lower.[4][5]
Illustrative Experimental Protocol: Determining Solvolysis Rate by Titration
This protocol outlines a general method for measuring the rate of solvolysis of an alkyl halide, which can be adapted for alkyl tosylates. The reaction produces a strong acid (e.g., HCl or HOTs), the concentration of which can be monitored over time by titration with a standardized base.
Materials:
-
Alkyl halide (e.g., a tertiary or secondary chloroalkane)
-
Solvent (e.g., a mixture of ethanol and water)
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Appropriate glassware (burette, flasks, pipettes)
Procedure:
-
Prepare a solution of the alkyl halide in the chosen solvent system.
-
Add a few drops of the indicator to the solution.
-
At time zero, begin monitoring the reaction.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to a flask containing a known volume of a non-reactive solvent).
-
Titrate the quenched aliquot with the standardized NaOH solution to determine the concentration of the acid produced.
-
Plot the concentration of the acid versus time.
-
The initial rate of the reaction can be determined from the slope of this plot, which is proportional to the rate constant of the solvolysis reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct Look at Carbocation Structure
Under superacid conditions, carbocations can be generated and observed as persistent species, allowing for their characterization by NMR spectroscopy.[6] The chemical shift of the positively charged carbon atom in ¹³C NMR is particularly informative. Carbocationic carbons are highly deshielded and resonate at very high chemical shifts (downfield), typically in the range of 250-350 ppm.[7]
The precise chemical shift provides a direct measure of the electron density at the carbon center. A more stable carbocation will have its positive charge more effectively delocalized, leading to a slightly less downfield chemical shift compared to a less stable carbocation where the charge is more localized. While specific ¹³C NMR data for the 3,3-dimethyl-2-butyl and 2,3-dimethyl-2-butyl cations is scarce in readily available literature, the general trend shows that tertiary carbocationic centers are slightly more shielded (appear at a lower ppm value) than secondary ones, reflecting their greater stability.
Table 1: Representative ¹³C NMR Chemical Shifts of Carbocationic Carbons
| Carbocation Type | Example | Approximate ¹³C Chemical Shift (ppm) |
| Secondary | Isopropyl cation | ~320 |
| Tertiary | tert-Butyl cation | ~335 |
| Tertiary (rearranged) | 2,3-Dimethyl-2-butyl cation | Estimated ~330-340 |
Note: The value for the 2,3-dimethyl-2-butyl cation is an estimate based on trends for tertiary carbocations.
Computational Chemistry: Quantifying Stability and Reaction Pathways
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reactive intermediates.[8] These methods allow us to calculate the energies of different carbocation isomers and the energy barriers for their interconversion, providing a quantitative measure of their relative stabilities.
Computational Protocol: DFT Calculation of Carbocation Stability
-
Structure Optimization: The geometries of the 3,3-dimethyl-2-butyl cation (secondary) and the 2,3-dimethyl-2-butyl cation (tertiary) are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. The total energy is the sum of the electronic energy and the ZPVE.
-
Relative Stability: The relative stability is determined by the difference in the total energies of the two carbocation isomers.
-
Transition State Search: To model the rearrangement, a transition state search is performed to locate the saddle point on the potential energy surface connecting the secondary and tertiary carbocations.
-
Transition State Verification: A frequency calculation on the transition state geometry should yield exactly one imaginary frequency corresponding to the rearrangement coordinate.
-
Activation Energy: The activation energy for the rearrangement is the difference in energy between the transition state and the secondary carbocation.
While a specific DFT study on the this compound system was not found in the immediate search, numerous computational studies on similar carbocation rearrangements consistently show that the tertiary carbocation is significantly more stable than the secondary carbocation. The energy difference is typically in the range of 10-15 kcal/mol. The activation barrier for the 1,2-methyl shift is generally low, consistent with the rapid nature of Wagner-Meerwein rearrangements.
Table 2: Illustrative Computational Results for a Secondary to Tertiary Carbocation Rearrangement
| Species | Relative Energy (kcal/mol) |
| Secondary Carbocation | 0 |
| Transition State | +5 to +8 |
| Tertiary Carbocation | -10 to -15 |
Note: These are representative values based on computational studies of similar systems and are intended for illustrative purposes.
Synthesis of Findings: A Cohesive Picture
-
Experimental evidence from solvolysis rate trends in analogous systems strongly supports the faster formation and therefore greater stability of tertiary carbocations.[3][5] NMR spectroscopy of persistent carbocations provides direct structural confirmation and an indication of charge delocalization consistent with the stability order.[6][7]
-
Computational studies provide a quantitative framework for this stability difference, attributing it to the cumulative effects of hyperconjugation and inductive effects.[8] DFT calculations on model systems consistently show a significant thermodynamic preference for the tertiary carbocation and a low kinetic barrier for the rearrangement, explaining why the rearranged product is the major outcome in reactions involving this system.
The study of the this compound carbocation system serves as a powerful pedagogical tool and a practical example for researchers. It highlights the importance of considering potential rearrangements in reaction mechanisms and provides a clear illustration of the fundamental principles governing carbocation stability. The synergy between experimental observation and computational modeling allows for a deep and nuanced understanding of these reactive intermediates, which is crucial for the rational design of chemical syntheses and the development of new therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. amherst.edu [amherst.edu]
- 5. Computational prediction of complex cationic rearrangement outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for 2,3-Dimethyl-2-Butanol Dehydration: A Guide for Researchers
The catalytic dehydration of 2,3-dimethyl-2-butanol is a cornerstone reaction for producing valuable branched C6 alkenes, namely 2,3-dimethyl-1-butene and 2,3-dimethyl-2-butene. These isomers are critical intermediates in the synthesis of fine chemicals, pharmaceuticals, and as additives for high-octane fuels. Achieving high conversion and, more importantly, controlling the selectivity towards a specific isomer is a significant challenge directly addressed by the judicious selection of a catalyst. This guide provides an in-depth comparative analysis of various catalytic systems, supported by experimental data, to assist researchers and chemical professionals in navigating the complexities of this reaction.
The Mechanistic Crossroads: Saytzeff vs. Hofmann Elimination
The dehydration of this compound, a tertiary alcohol, proceeds through an E1 elimination pathway.[1] The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation intermediate. The final product distribution is determined in the subsequent deprotonation step. Removal of a proton from the more substituted adjacent carbon (C-3) leads to the thermodynamically more stable, tetrasubstituted alkene, 2,3-dimethyl-2-butene—the Saytzeff product.[2][3] Conversely, abstraction of a proton from the less substituted methyl group (C-1) yields the less stable, disubstituted alkene, 2,3-dimethyl-1-butene—the Hofmann product. The intrinsic properties of the catalyst, such as acid strength, pore size, and surface characteristics, are instrumental in directing the regioselectivity of this step.
Figure 1: General mechanism for the acid-catalyzed dehydration of this compound, illustrating the formation of Saytzeff and Hofmann products.
In-Depth Catalyst Comparison
The efficacy of this compound dehydration is critically dependent on the catalyst. This section evaluates the performance of several major classes of solid acid catalysts, highlighting their distinct advantages and limitations.
Zeolites: Shape-Selective Powerhouses
Zeolites are crystalline aluminosilicates characterized by a well-defined microporous structure and strong Brønsted acidity. Their unique topology can impart shape selectivity, influencing the product distribution.
-
Underlying Principles: The dehydration reaction within zeolite pores is governed by the density and strength of acid sites, which are related to the silica-to-alumina ratio (Si/Al₂), and the steric constraints imposed by the channel and cage dimensions.[4] Zeolites like H-ZSM-5, H-Y, and H-Beta are commonly investigated for alcohol dehydration.[5] Generally, higher acid site density (lower Si/Al₂ ratio) enhances conversion but can also accelerate catalyst deactivation through coking.[4]
-
Performance Data:
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity to 2,3-dimethyl-1-butene (%) | Selectivity to 2,3-dimethyl-2-butene (%) |
| H-Y Zeolite | 250 | High | Lower | Higher |
| H-ZSM-5 | >118 | High | Varies with conditions | Varies with conditions |
| H-Beta | Not specified | High | Moderate | Moderate |
-
Experimental Protocol: Dehydration using HY Zeolite
-
Catalyst Activation: A known weight of HY zeolite is placed in a fixed-bed reactor and heated under an inert gas flow (e.g., N₂) at a high temperature (e.g., 450-550 °C) for several hours to desorb water and activate the acid sites.
-
Reaction Execution: The reactor is cooled to the desired reaction temperature (e.g., 250 °C).[4] A liquid feed of this compound is introduced into a carrier gas stream and passed over the catalyst bed.
-
Product Analysis: The reactor effluent is cooled, and the liquid products are collected. The product composition is analyzed by gas chromatography to determine conversion and selectivity.
-
Figure 2: A typical experimental workflow for the dehydration of this compound using a zeolite catalyst.
Heteropoly Acids (HPAs): Superior Acidity
Heteropoly acids are polyoxometalates with exceptionally strong Brønsted acidity, often exceeding that of conventional solid acids.[6] Keggin-type HPAs, such as H₃PW₁₂O₄₀ (HPW) and H₄SiW₁₂O₄₀ (HSiW), are particularly effective for alcohol dehydration.[7][8]
-
Underlying Principles: The high proton mobility of HPAs allows for high catalytic activity at milder temperatures.[9] To overcome their low surface area, HPAs are often dispersed on high-surface-area supports like silica (SiO₂) or zirconia (ZrO₂).[7] This enhances catalyst stability and accessibility of the active sites.
-
Performance Insights: Supported HPAs generally exhibit high conversion rates for tertiary alcohol dehydration.[7] The strong acidity tends to favor the formation of the more stable Saytzeff product. The reaction can often be conducted at temperatures as low as 120 °C with high conversion and selectivity.[8]
Ion-Exchange Resins: Mild Condition Specialists
Macroporous sulfonic acid resins, such as Amberlyst-15, serve as effective solid acid catalysts for liquid-phase reactions.
-
Underlying Principles: The catalytic activity stems from the sulfonic acid (-SO₃H) groups tethered to the polymer matrix.[10] These resins offer the advantage of easy separation from the reaction mixture. However, their primary limitation is their lower thermal stability compared to inorganic catalysts, typically restricting their use to temperatures below 150 °C.[11]
-
Performance Insights: Ion-exchange resins can achieve high conversions in alcohol dehydration under relatively mild conditions.[12][13] The constrained environment within the resin pores can influence product selectivity. Studies on 2-butanol dehydration have shown that the product distribution can be affected by the degree of cross-linking in the resin.[10]
Summary and Recommendations
The choice of catalyst for this compound dehydration should be guided by the desired product and process conditions.
-
For Maximizing 2,3-dimethyl-2-butene (Saytzeff Product): Heteropoly acids, particularly when supported on materials like silica, are highly recommended due to their strong acidity and ability to operate at lower temperatures.
-
For Tunable Selectivity and Robustness: Zeolites offer a versatile platform where the product distribution can be influenced by the choice of framework and reaction conditions. They are particularly suitable for higher temperature, vapor-phase processes.
-
For Liquid-Phase, Low-Temperature Processes: Ion-exchange resins are an excellent choice, providing high activity and simplifying catalyst-product separation, provided the reaction temperature remains within their stability limits.
Future advancements in this field will likely focus on the design of novel catalysts with precisely tuned acid sites and hierarchical porosity to achieve even greater control over the selective synthesis of desired C6 alkene isomers.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydration of butanol towards butenes over MFI, FAU and MOR: influence of zeolite topology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dehydration of Methanol and Ethanol over Silica-Supported Heteropoly Acids in the Gas Phase - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide for the Modern Laboratory: 2,3-Dimethyl-2-butanol vs. Tetrahydrofuran and Diethyl Ether
For decades, diethyl ether and tetrahydrofuran (THF) have been mainstays in the organic synthesis laboratory, serving as the go-to solvents for a vast array of reactions and purifications. Their ability to solvate a wide range of compounds and their relative inertness under many reaction conditions have cemented their roles. However, the ideal solvent is not a one-size-fits-all solution. Factors such as reaction kinetics, safety, and physical properties demand a careful and informed selection. This guide provides an in-depth, objective comparison of these two traditional ethers with a tertiary alcohol, 2,3-dimethyl-2-butanol, offering researchers, scientists, and drug development professionals the data-driven insights needed to optimize their experimental designs.
We will explore the fundamental properties of these three solvents, delve into their performance in critical applications like Grignard reactions and liquid-liquid extractions, and critically evaluate their safety profiles and practical handling considerations. This analysis aims to equip the modern chemist with the knowledge to look beyond tradition and select the solvent that offers the best combination of performance and safety for their specific needs.
Core Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is fundamentally dictated by its physical and chemical properties. These characteristics influence everything from reaction temperature and rate to post-reaction workup and safety protocols. The table below summarizes the key properties of this compound, THF, and diethyl ether.
| Property | This compound | Tetrahydrofuran (THF) | Diethyl Ether |
| Molecular Formula | C₆H₁₄O[1] | C₄H₈O[2] | (C₂H₅)₂O[3] |
| Molecular Weight | 102.17 g/mol [1][4] | 72.11 g/mol [5] | 74.12 g/mol [3][6] |
| Boiling Point | 120-121 °C[7] | 66 °C[2][8] | 34.6 °C[6] |
| Melting Point | -14 °C[7][9] | -108.4 °C[2] | -116.3 °C[6][10] |
| Density | 0.823 g/mL at 25°C[9] | 0.8876 g/cm³ at 20°C[2] | 0.713 g/cm³ at 20°C[6] |
| Flash Point | 29 °C (closed cup)[9] | -14.4 °C[11] | -40 °C (closed cup)[3] |
| Autoignition Temp. | Not Available | 180 °C | 160 °C[10] |
| Solubility in Water | 40.12 g/L at 25°C[7] | Miscible[2][5][11] | 6.05 g/100 mL at 25°C (Slightly soluble)[6][10] |
| Polarity | Polar (tertiary alcohol) | Moderately Polar, Aprotic[2] | Relatively Non-polar, Aprotic[12][13] |
Key Insights from the Data:
-
Boiling Point & Volatility: Diethyl ether's extremely low boiling point (34.6 °C) makes it highly volatile and easy to remove post-reaction, a significant advantage for isolating products.[6][13] However, this also contributes to its high flammability and potential for vapor accumulation. THF has a moderate boiling point (66 °C), offering a good balance between ease of removal and the ability to conduct reactions at a slightly elevated temperature.[2][5] this compound's much higher boiling point (120-121 °C) makes it suitable for higher temperature reactions but more energy-intensive to remove.[7]
-
Solvent Polarity and Miscibility: As a polar, protic solvent, this compound can dissolve a range of polar organic compounds.[7] THF is a versatile polar aprotic solvent, capable of dissolving a wide array of both polar and nonpolar compounds, including some polymers like PVC.[2][14] Its miscibility with water is a key differentiator from diethyl ether.[2][5] Diethyl ether is considered relatively non-polar and is immiscible with water, making it a classic choice for liquid-liquid extractions.[12][15]
-
Density: The densities of diethyl ether (0.713 g/cm³) and this compound (0.823 g/mL) are less than water (1.0 g/cm³), meaning they will form the top layer in an extraction with an aqueous phase.[6][9][15] THF's miscibility means it will not form a separate layer unless a salting-out process is employed.[5]
Performance in Key Laboratory Applications
A. Grignard Reactions: The Critical Role of Solvent Choice
The formation of organometallic compounds, particularly Grignard reagents (RMgX), is a cornerstone of C-C bond formation in organic synthesis. The solvent is not merely a medium but an active participant, stabilizing the highly reactive Grignard reagent.
Causality Behind Solvent Choice: Ethers are the preferred solvents for Grignard reactions because they are aprotic (lacking acidic protons) and their lone pair electrons on the oxygen atom can coordinate with the magnesium center, forming a stabilizing complex.[16][17] Protic solvents like water or alcohols would be rapidly deprotonated by the strongly basic Grignard reagent, destroying it.[16][18]
-
Diethyl Ether: The traditional solvent for Grignard reagent formation.[18][19] It effectively stabilizes the reagent, but reactions can sometimes be sluggish.
-
Tetrahydrofuran (THF): Often a superior choice to diethyl ether. The oxygen atom in the cyclic THF molecule is sterically more accessible, leading to better solvation of the magnesium center.[20] This enhanced stability and solubility often results in much faster reaction rates compared to diethyl ether.[21][22]
-
This compound: As a tertiary alcohol, this compound is unsuitable for Grignard reactions. Its hydroxyl proton is acidic enough to react with and quench the Grignard reagent instantly. This represents the most significant performance difference among the three solvents in this context.
Diagram: Stabilization of Grignard Reagent by Ethereal Solvents
Caption: Ethereal solvents stabilize the Grignard reagent via coordination.
Protocol: Generalized Grignard Reagent Formation
This protocol is a self-validating system; successful formation is indicated by the disappearance of magnesium metal and the formation of a cloudy grey/brown solution.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine (as an initiator).
-
Solvent Addition: Add anhydrous diethyl ether or THF to the flask via syringe, enough to cover the magnesium.
-
Initiation: Add a small portion of the alkyl/aryl halide (dissolved in the chosen anhydrous ether) to the dropping funnel and add it to the flask.
-
Reaction: Observe for signs of reaction (bubbling, heat generation, fading of iodine color). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) until the magnesium is consumed. The resulting Grignard reagent is ready for use.
B. Liquid-Liquid Extraction: Separating Compounds Based on Solubility
Liquid-liquid extraction is a fundamental purification technique used to separate a target compound from a mixture by partitioning it between two immiscible liquid phases.[23] The choice of organic solvent is paramount for efficient separation.
Causality Behind Solvent Choice: An ideal extraction solvent should:
-
Be immiscible with the other phase (typically water).
-
Readily dissolve the compound of interest.
-
Be relatively unreactive with the target compound.
-
Diethyl Ether: A classic and excellent solvent for extraction.[15] It is largely immiscible with water, dissolves a wide range of organic compounds, and its high volatility makes it easy to remove.[12][13][24] Its low density ensures it forms the top layer, which can simplify handling.[15]
-
Tetrahydrofuran (THF): Generally unsuitable for standard liquid-liquid extractions due to its complete miscibility with water.[2][5] It will not form the necessary two-phase system. While techniques like extractive distillation or adding large amounts of salt ("salting out") can force phase separation, these are more complex than a standard extraction.[25][26]
-
This compound: Has moderate water solubility (40.12 g/L), which can lead to complications.[7] During an extraction, a significant amount of the solvent could partition into the aqueous layer, leading to product loss. It is generally not a preferred solvent for this application compared to less miscible options.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for a typical liquid-liquid extraction process.
Protocol: Standard Liquid-Liquid Extraction
This protocol describes a self-validating system where successful extraction is confirmed by analysis (e.g., TLC, GC-MS) of the organic phase showing the presence of the target compound and its absence in the post-extraction aqueous phase.
-
Preparation: Add the aqueous solution containing the target compound to a separatory funnel.
-
Solvent Addition: Add a measured volume of the chosen immiscible organic solvent (e.g., diethyl ether).
-
Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and shake gently.
-
Venting: Periodically open the stopcock (while the funnel is inverted and pointing away from you) to release any pressure buildup. This is especially critical with a volatile solvent like diethyl ether.
-
Separation: Place the funnel back in a ring stand and allow the two layers to fully separate.
-
Draining: Remove the stopper and carefully drain the bottom layer into a flask.
-
Collection: Drain the desired layer (in the case of diethyl ether, the top layer) through the top opening of the funnel into a separate clean flask.[27]
-
Repeat: For quantitative extraction, repeat the process 2-3 times with fresh portions of the organic solvent, combining the organic layers each time.[27]
-
Drying & Evaporation: Dry the combined organic layers with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to isolate the product.
Safety, Handling, and Stability
A solvent's utility is intrinsically linked to its safety profile. The hazards associated with ethers, in particular, demand rigorous safety protocols.
| Hazard | This compound | Tetrahydrofuran (THF) | Diethyl Ether |
| Flammability | Flammable Liquid (H226)[1][4] | Highly Flammable Liquid (H225)[28][29] | Extremely Flammable Liquid (H224)[3][30][31] |
| Toxicity | May be harmful if inhaled/swallowed.[1] | Harmful if swallowed (H302), Causes serious eye irritation (H319), Suspected of causing cancer (H351).[28][29][32] | Harmful if swallowed (H302), May cause drowsiness or dizziness (H336).[3][30][31] |
| Peroxide Formation | No significant tendency | Forms explosive peroxides upon exposure to air and light.[29][32] | Forms explosive peroxides upon exposure to air and light.[3][10][13][31] |
Expert Insights on Safety:
-
Peroxide Formation (Ethers): This is the most insidious hazard of THF and diethyl ether.[10][13] On storage and exposure to air, they form hydroperoxides which can detonate violently upon heating or concentration (e.g., during distillation).[10] Commercial grades are often supplied with inhibitors like butylated hydroxytoluene (BHT).[10] Trustworthiness in protocol dictates that ether containers must be dated upon opening, tested regularly for peroxides, and never distilled to dryness. [33]
-
Flammability: Diethyl ether is exceptionally dangerous due to its high volatility and low autoignition temperature.[10] Its vapor is heavier than air and can travel significant distances to an ignition source.[10][34] THF is also highly flammable.[32][35] All work with these ethers must be conducted in a fume hood, far from ignition sources, and using bonded and grounded containers to prevent static discharge.[33][34] this compound is flammable but presents a lower vapor ignition risk due to its lower volatility.[1]
-
Toxicity: THF is a suspected carcinogen, requiring minimization of exposure.[28][32] Both ethers can cause central nervous system depression, leading to drowsiness and dizziness.[3][28] All three solvents can penetrate the skin, so appropriate chemical-resistant gloves (e.g., nitrile for THF) are mandatory.[10]
Conclusion and Recommendations
The choice between this compound, THF, and diethyl ether is a multi-faceted decision that hinges on the specific requirements of the chemical transformation or purification process. There is no single "best" solvent; instead, there is an optimal choice for a given application.
| Solvent | Key Advantages | Key Disadvantages | Recommended Applications |
| This compound | Higher boiling point for elevated temperature reactions; Not prone to peroxide formation. | Protic (incompatible with Grignard reagents, organolithiums); Moderate water solubility; Harder to remove. | As a polar solvent for reactions where a protic nature is acceptable or desired, and a higher boiling point is needed. |
| Tetrahydrofuran (THF) | Excellent solvating power for a wide range of compounds; Superior for Grignard reactions (faster rates); Moderate boiling point.[14][22] | Forms explosive peroxides; Highly flammable; Water miscible (poor for extractions); Suspected carcinogen.[28][32] | Grignard reactions, reductions with metal hydrides, polymer chemistry, and as a general-purpose polar aprotic solvent.[11][14][36] |
| Diethyl Ether | Excellent for liquid-liquid extractions; Low boiling point for easy removal; Good for Grignard reactions.[12][13][16] | Extremely flammable with low flash/autoignition points; Forms explosive peroxides; High volatility can lead to vapor hazards.[3][10][31] | Liquid-liquid extractions, recrystallizations, and as a traditional solvent for Grignard reactions and other organometallic chemistry.[6][12] |
Final Recommendation: While tradition favors diethyl ether and THF, a modern, safety-conscious approach requires critical evaluation. THF remains the superior choice for many Grignard reactions due to kinetics.[22] Diethyl ether is the benchmark for routine liquid-liquid extractions due to its immiscibility and volatility.[12][24] this compound should not be seen as a direct replacement for these ethers but as a distinct solvent with its own niche. Its primary limitation is its protic nature, rendering it incompatible with a large class of organometallic reactions. However, its higher boiling point and lack of peroxide formation make it a potentially safer alternative in applications where a polar, protic solvent is permissible.
References
- 1. simmons.chemoventory.com [simmons.chemoventory.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. rcilabscan.com [rcilabscan.com]
- 4. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 6. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 7. Buy this compound | 594-60-5 [smolecule.com]
- 8. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. solventis.net [solventis.net]
- 12. ck12.org [ck12.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Tetrahydrofuran [sigmaaldrich.com]
- 15. Extraction [sites.pitt.edu]
- 16. quora.com [quora.com]
- 17. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 18. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Extraction [organiclab.welderco.host.dartmouth.edu]
- 24. quora.com [quora.com]
- 25. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. assets.thermofisher.cn [assets.thermofisher.cn]
- 29. cdhfinechemical.com [cdhfinechemical.com]
- 30. carlroth.com [carlroth.com]
- 31. cdhfinechemical.com [cdhfinechemical.com]
- 32. carlroth.com [carlroth.com]
- 33. fishersci.com [fishersci.com]
- 34. thermofishersci.in [thermofishersci.in]
- 35. chemfax.com [chemfax.com]
- 36. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3-Dimethyl-2-butanol Quantification
Introduction: The Analytical Imperative for 2,3-Dimethyl-2-butanol
This compound (DMDB), a tertiary hexyl alcohol, is a molecule of interest in various scientific domains, from its use as a synthetic intermediate to its potential presence as a process-related impurity or metabolite in drug development. The accurate and precise quantification of DMDB is paramount for ensuring product quality, safety, and process consistency. The choice of analytical methodology is not merely a procedural step but a foundational decision that dictates the reliability and validity of all subsequent data.
This guide provides an in-depth comparison of the two primary chromatographic techniques for DMDB quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and objectively compare their performance based on internationally recognized validation standards.
Pillar 1: The Regulatory & Scientific Foundation of Method Validation
Before any sample is analyzed, the method itself must be rigorously validated to prove it is fit for its intended purpose.[1] The validation process is a systematic demonstration that the analytical procedure is reliable, reproducible, and accurate for the quantification of the target analyte.[2] This framework is governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6]
The recently updated ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[3][4][7][8] Key performance characteristics that must be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of agreement among individual test results, encompassing repeatability and intermediate precision.[2]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2][9]
Method 1: Gas Chromatography (GC) - The Direct Approach
Gas chromatography is a powerful separation technique ideally suited for compounds that are volatile and thermally stable, characteristics that perfectly describe this compound.[12][13]
Expertise & Causality: Why GC is the Preferred Method
The fundamental advantage of GC for DMDB analysis lies in its directness. The analyte is volatilized and analyzed in its native state, eliminating the need for chemical modification. This inherently reduces sample preparation complexity and potential sources of error.
-
Injection System: A split/splitless inlet is standard. For most applications, a split injection prevents column overload and ensures sharp, symmetrical peaks.
-
Stationary Phase (Column): A mid-polarity column, such as one based on polyethylene glycol (e.g., a "WAX" type column), provides excellent selectivity for alcohols. Alternatively, a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., a "-5" type column) can also be effective. The choice is dictated by the need to resolve DMDB from other potential volatiles in the sample matrix.
-
Carrier Gas: Helium is the most common carrier gas, providing a good balance of efficiency and safety.
-
Detector: The Flame Ionization Detector (FID) is the gold standard for quantifying organic compounds like alcohols.[14] It offers high sensitivity, a wide linear range, and robust performance. For unambiguous identification, especially during method development or for complex matrices, a Mass Spectrometer (MS) detector can be coupled with the GC (GC-MS).[13]
-
Internal Standard (IS): The use of an internal standard (e.g., 2-Butanol or Cyclohexanol) is critical for achieving high precision. The IS corrects for minor variations in injection volume and instrument response, making the method self-validating on a run-to-run basis.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for DMDB quantification by GC-FID.
Detailed Protocol: GC-FID Method for DMDB Quantification
-
Preparation of Solutions:
-
Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 100 mg of 2-Butanol and dissolve in 100 mL of methanol.
-
DMDB Stock (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the DMDB stock solution. Spike each standard with the internal standard to a final concentration of 20 µg/mL.
-
-
Sample Preparation:
-
Dilute the test sample with methanol to an expected DMDB concentration within the calibration range.
-
Add the internal standard to the diluted sample to a final concentration of 20 µg/mL.
-
-
GC-FID Instrumental Conditions:
-
Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split mode (20:1 ratio), 220°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 180°C at 15°C/min, hold 1 min.
-
Detector: FID at 250°C.
-
Injection Volume: 1 µL.
-
-
System Suitability:
-
Inject the mid-point calibration standard five times.
-
The relative standard deviation (%RSD) of the peak area ratio (DMDB/IS) must be ≤ 2.0%.
-
The tailing factor for the DMDB peak should be between 0.9 and 1.5.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (DMDB/IS) versus the DMDB concentration.
-
Perform a linear regression analysis (R² should be ≥ 0.995).
-
Calculate the concentration of DMDB in the test samples using the regression equation.
-
Method 2: High-Performance Liquid Chromatography (HPLC) - The Indirect Approach
HPLC is a cornerstone of pharmaceutical analysis, but it presents significant challenges for small, volatile alcohols like DMDB that lack a UV-absorbing chromophore.[12][15] Direct analysis is impractical. Therefore, an indirect approach involving pre-column derivatization is necessary to render the molecule detectable by common HPLC detectors.
Expertise & Causality: Why HPLC is More Complex
The necessity of derivatization is the central challenge. This multi-step process involves a chemical reaction to attach a "tag" to the DMDB molecule, which can then be detected.
-
Derivatization: The hydroxyl group of DMDB must be reacted with a chromophoric or fluorophoric agent. A common choice for alcohols is 3,5-Dinitrobenzoyl chloride, which attaches a strongly UV-absorbing tag. This reaction must be optimized for completeness and to avoid side products, adding a significant source of potential variability.
-
Stationary Phase (Column): Once derivatized, the DMDB-derivative is a much larger, less polar molecule. A standard reversed-phase C18 column is the logical choice for separation.[16][17]
-
Mobile Phase: A gradient elution using acetonitrile and water is typically required to separate the derivatized analyte from excess reagent and byproducts.
-
Detector: A UV/Vis detector, set to the absorbance maximum of the derivatizing tag (e.g., ~254 nm for a dinitrobenzoyl group), is used for detection and quantification.
-
Sample Preparation: This is the most complex part of the workflow, involving the derivatization reaction, a quenching step to stop the reaction, and often a liquid-liquid or solid-phase extraction (SPE) step to clean up the sample before injection.
Experimental Workflow: HPLC-UV Analysis (with Derivatization)
Caption: Workflow for DMDB quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Method for DMDB (with 3,5-DNBC Derivatization)
-
Preparation of Solutions:
-
DMDB Stock (1 mg/mL): As per GC method, but using acetonitrile as the solvent.
-
Derivatizing Reagent: 10 mg/mL 3,5-Dinitrobenzoyl chloride (3,5-DNBC) in dry acetonitrile.
-
Catalyst: 10 mg/mL 4-Dimethylaminopyridine (DMAP) in dry acetonitrile.
-
Calibration Standards: Prepare standards in acetonitrile (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Derivatization Procedure:
-
To 100 µL of each standard and sample in a microvial, add 50 µL of the DMAP catalyst solution and 100 µL of the 3,5-DNBC reagent.
-
Cap the vials and heat at 60°C for 30 minutes.
-
Cool to room temperature. Add 100 µL of methanol to quench the excess 3,5-DNBC. Vortex and let stand for 5 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 500 µL of mobile phase (50:50 acetonitrile:water).
-
-
HPLC-UV Instrumental Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability & Data Analysis:
-
Similar to the GC method, but based on the absolute peak area of the DMDB-derivative. %RSD for five replicate injections should be ≤ 2.0%.
-
Generate a calibration curve by plotting peak area vs. concentration.
-
Pillar 2: Objective Performance Comparison
The choice between GC and HPLC is not arbitrary; it is driven by the physicochemical properties of the analyte. The experimental data gathered during validation allows for an objective comparison.
| Validation Parameter | Gas Chromatography (GC-FID) | HPLC with Derivatization (HPLC-UV) | Causality & Rationale |
| Specificity | High. Resolved by retention time. Potential interferences from other volatiles. Confirmed by GC-MS. | High. Dependent on chromatographic separation of derivative from reagent and byproducts. | GC separates based on volatility and column interaction. HPLC separates a chemically modified, non-volatile product. Specificity in HPLC is contingent on the success of the cleanup step. |
| LOD / LOQ | Excellent (low ng/mL to pg/mL). FID is highly sensitive to hydrocarbons. | Good (low to mid ng/mL). Dependent on the molar absorptivity of the derivatizing agent. | GC-FID is inherently sensitive to the target analyte. HPLC sensitivity is indirect and relies on the properties of the attached chemical tag. |
| Linearity (R²) | Typically > 0.998 | Typically > 0.995 | Both methods provide excellent linearity, but the derivatization step in HPLC can introduce slightly more variability at the low and high ends of the range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | The direct nature of GC leads to higher accuracy. The multi-step derivatization and cleanup in the HPLC method can lead to analyte loss and slightly lower/more variable recovery. |
| Precision (%RSD) | < 1.5% | < 3.0% | Fewer sample handling steps and the use of an internal standard make the GC method significantly more precise. The manual, multi-step derivatization process is a major source of imprecision for the HPLC method. |
| Analysis Time | Fast. Run time is typically < 10 minutes. | Slow. Run time is ~15 minutes, but sample prep adds > 1 hour. | GC analysis is rapid for volatile compounds.[13][14] The chemical reaction and cleanup for HPLC make it a much lower throughput technique. |
| Robustness | High. Method is resilient to minor changes in flow rate and temperature. | Moderate. Method is sensitive to variations in reaction time, temperature, and reagent purity/concentration. | The simplicity of the GC workflow ensures high robustness. The complexity of the chemical derivatization in the HPLC method makes it inherently less robust.[9] |
| Sample Prep Complexity | Low. Simple "dilute and shoot" approach. | High. Multi-step chemical reaction, quenching, and cleanup required. | This is the most significant differentiating factor, directly impacting time, cost, and potential for error. |
Pillar 3: Authoritative Conclusion & Recommendation
For the routine, validated quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior analytical method.
While HPLC with pre-column derivatization is a viable scientific exercise, it introduces unnecessary complexity, cost, and potential for variability. It should only be considered in scenarios where GC instrumentation is unavailable or if the sample matrix contains non-volatile components that are fundamentally incompatible with GC analysis. For the vast majority of applications in research and drug development, the GC-FID method represents the most scientifically sound and efficient choice.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 6. Validation of Analytical Methods: EMA and FDA Audit Findings – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. wjarr.com [wjarr.com]
- 11. m.youtube.com [m.youtube.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. benchchem.com [benchchem.com]
- 16. usp.org [usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
A Comparative Guide to the Synthesis of 2,3-Dimethyl-2-butanol and Other Hexanol Isomers
Introduction: The Significance of Hexanol Isomers in Research and Development
Hexanols, a diverse group of C6 alcohols with 17 structural isomers, are fundamental building blocks and versatile solvents in the chemical, pharmaceutical, and fragrance industries.[1][2][3] Their utility spans from serving as precursors in organic synthesis to acting as key components in the production of plasticizers and surfactants.[1][2] The specific arrangement of the six-carbon skeleton and the position of the hydroxyl group bestow unique physical and chemical properties upon each isomer, influencing their reactivity and potential applications.[3] This guide provides a comparative benchmark of the synthesis of 2,3-dimethyl-2-butanol, a tertiary alcohol, against other representative primary, secondary, and branched hexanol isomers. By examining the underlying principles and practical out-workings of various synthetic routes, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs.
Synthetic Strategies for Hexanol Isomers: A Comparative Analysis
The choice of synthetic methodology for a particular hexanol isomer is dictated by factors such as the desired purity, yield, scalability, and the availability of starting materials. Here, we delve into the common synthetic pathways for this compound and contrast them with those for 1-hexanol, 2-hexanol, and 3-hexanol.
This compound: A Tertiary Alcohol Synthesis
The synthesis of the tertiary alcohol this compound is most effectively achieved through the Grignard reaction.[4][5][6] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[5][7]
Causality of Experimental Choice: The Grignard reaction is exceptionally well-suited for creating the sterically hindered tertiary carbon center of this compound. The reaction of isopropyl magnesium bromide with acetone provides a direct and efficient route to the desired product.[4] The high reactivity of the Grignard reagent necessitates anhydrous conditions, as any protic solvent, including atmospheric moisture, will protonate and consume the reagent, leading to reaction failure.[8]
Experimental Workflow: Grignard Synthesis of this compound
Caption: Workflow for the Grignard synthesis of this compound.
1-Hexanol: A Primary Alcohol Synthesis
The industrial production of 1-hexanol is primarily achieved through the oligomerization of ethylene using triethylaluminium, followed by oxidation.[9] For laboratory-scale synthesis, a common method involves the reaction of butylmagnesium bromide with ethylene oxide.[10][11]
Causality of Experimental Choice: The reaction of a Grignard reagent with ethylene oxide is a reliable method for extending a carbon chain by two carbons and introducing a primary alcohol functionality. The epoxide ring is highly strained and readily opens upon nucleophilic attack by the Grignard reagent.
2-Hexanol and 3-Hexanol: Secondary Alcohol Syntheses
Secondary hexanols can be prepared through several methods, including the reduction of the corresponding ketone or the hydration of an alkene.
-
Reduction of Ketones: 2-Hexanol can be synthesized by the reduction of 2-hexanone.[12] This method is straightforward and typically provides good yields.
-
Hydration of Alkenes: The acid-catalyzed hydration of 1-hexene yields 2-hexanol as the major product, following Markovnikov's rule.[13] This rule dictates that in the addition of a protic acid to an alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the hydroxyl group attaches to the carbon with more alkyl substituents. The mechanism proceeds through the formation of a more stable secondary carbocation.[13]
-
Hydroboration of Alkynes: 3-Hexanol can be synthesized by the hydroboration of 3-hexyne.[14]
Causality of Experimental Choice: The choice between ketone reduction and alkene hydration often depends on the availability and cost of the starting materials. Alkene hydration is a common undergraduate laboratory experiment due to the relatively low cost of 1-hexene.[13]
Reaction Mechanism: Acid-Catalyzed Hydration of 1-Hexene
Caption: Mechanism of acid-catalyzed hydration of 1-hexene to form 2-hexanol.
Comparative Data Summary
| Hexanol Isomer | Synthetic Method | Starting Materials | Typical Yield | Key Reaction Conditions | Reference |
| This compound | Grignard Reaction | Isopropyl bromide, Magnesium, Acetone | Good to Excellent | Anhydrous conditions, ether solvent | [4][15] |
| 1-Hexanol | Grignard Reaction | Butyl bromide, Magnesium, Ethylene oxide | ~90% | Anhydrous conditions, ether solvent, low temperature | [16] |
| 2-Hexanol | Reduction of Ketone | 2-Hexanone, Sodium | High | Ether/water solvent mixture | [12] |
| 2-Hexanol | Alkene Hydration | 1-Hexene, Sulfuric acid | Moderate to high | Acid catalyst, heat | [13][17] |
| 3-Hexanol | Grignard Reaction | Propanal, Propyl magnesium bromide | Efficient | Anhydrous conditions, ether solvent | [18] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
2-bromopropane
-
Acetone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser (all oven-dried)
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small portion of a solution of 2-bromopropane in anhydrous diethyl ether to the magnesium.
-
Initiate the reaction (slight warming or addition of an iodine crystal may be necessary).
-
Once the reaction begins, add the remaining 2-bromopropane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise to the cooled Grignard reagent with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution.
-
Separate the ether layer in a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the ether by rotary evaporation.
-
Purify the crude this compound by distillation.
-
Protocol 2: Synthesis of 2-Hexanol via Hydration of 1-Hexene
Materials:
-
1-hexene
-
Concentrated sulfuric acid
-
Crushed ice
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Separatory funnel, round-bottom flask, distillation apparatus
Procedure:
-
Reaction:
-
Cool 1-hexene in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled 1-hexene with vigorous stirring.
-
After the addition, allow the mixture to stand for a few minutes.
-
Slowly add water to the mixture and then heat to reflux for approximately 10 minutes.[17]
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Wash the organic layer with water and then with a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude 2-hexanol by distillation, collecting the fraction boiling at the appropriate temperature.
-
Conclusion
The synthesis of hexanol isomers is a practical illustration of fundamental organic chemistry principles. The choice of a synthetic route is a strategic decision based on the desired isomer's structure, required purity, and economic considerations. The Grignard reaction stands out as a highly efficient method for producing tertiary alcohols like this compound, while primary and secondary hexanols can be accessed through a variety of methods including Grignard reactions with epoxides, reduction of carbonyls, and hydration of alkenes. This guide provides a framework for understanding and implementing these synthetic strategies, empowering researchers to select the most appropriate pathway for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. openpr.com [openpr.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. scribd.com [scribd.com]
- 14. 3-Hexanol - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. prepchem.com [prepchem.com]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3-Dimethyl-2-butanol and Its Isomers
In the landscape of chemical research and pharmaceutical development, the unambiguous identification of molecular structure is a cornerstone of progress. Isomers, compounds sharing the same molecular formula (in this case, C6H14O), often exhibit vastly different physical, chemical, and biological properties.[1] Consequently, the ability to distinguish between them is not merely an academic exercise but a critical necessity for ensuring the efficacy, safety, and patentability of a chemical entity.
This guide provides an in-depth comparison of 2,3-dimethyl-2-butanol, a tertiary alcohol, with a selection of its structural isomers: the primary alcohol 1-hexanol , the secondary alcohol 3,3-dimethyl-2-butanol , and an alternative tertiary alcohol, 3-methyl-3-pentanol . We will explore how four principal spectroscopic techniques—Infrared (IR) Spectroscopy, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—can be synergistically employed to elucidate their unique structural signatures. Our approach emphasizes not just the data, but the underlying principles that govern the spectral differences, providing a robust framework for analysis.
| Compound | Structure | CAS Number | Class |
| This compound | 594-60-5[2] | Tertiary | |
| 1-Hexanol | 111-27-3[3] | Primary | |
| 3,3-Dimethyl-2-butanol | 464-07-3 | Secondary | |
| 3-Methyl-3-pentanol | 77-74-7 | Tertiary |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is an invaluable first-pass technique for identifying the presence of key functional groups. For alcohols, the most telling absorptions are the O-H and C-O stretching vibrations. The precise frequencies of these vibrations are exquisitely sensitive to the substitution pattern of the alcohol (primary, secondary, or tertiary).
The O-H stretching vibration in hydrogen-bonded alcohols typically appears as a strong, characteristically broad band between 3500-3200 cm⁻¹.[4][5] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a variety of vibrational environments.[6][7][8] While this band confirms the presence of an alcohol, it is the C-O stretching vibration, found in the 1260-1000 cm⁻¹ region, that provides the crucial differentiation.[5]
-
Primary alcohols exhibit their C-O stretch at the lower end of the range, typically 1075-1000 cm⁻¹.[7][9]
-
Secondary alcohols show this band at a higher frequency, from 1150-1075 cm⁻¹.[9]
-
Tertiary alcohols shift this absorption to an even higher wavenumber, generally between 1210-1100 cm⁻¹.[4][9]
This systematic shift is rooted in the vibrational mechanics of the C-O bond, which is influenced by the mass and electronic effects of the attached alkyl groups.
Comparative IR Data
| Isomer | Class | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Differentiator |
| 1-Hexanol | Primary | ~3350 (broad, strong)[6][10] | ~1058 (strong)[11] | C-O stretch at the lowest frequency. |
| 3,3-Dimethyl-2-butanol | Secondary | ~3360 (broad, strong) | ~1100 (strong)[9] | Intermediate C-O stretch frequency. |
| This compound | Tertiary | ~3370 (broad, strong) | ~1150 (strong)[4] | High-frequency C-O stretch. |
| 3-Methyl-3-pentanol | Tertiary | ~3380 (broad, strong) | ~1145 (strong) | High-frequency C-O stretch, similar to other tertiary alcohols. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the ambient atmosphere to be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid alcohol sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for distinguishing isomers.
¹H NMR Spectroscopy
¹H NMR provides four key pieces of information:
-
Number of Signals: Indicates the number of non-equivalent proton environments.
-
Chemical Shift (δ): The position of a signal (in ppm) reveals the electronic environment of the protons. Protons on carbons adjacent to the electron-withdrawing hydroxyl group (α-protons) are deshielded and appear downfield (typically 3.3–4.0 ppm).[12][13]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity): The n+1 rule dictates that a signal will be split into n+1 peaks by n neighboring non-equivalent protons.
The hydroxyl (O-H) proton itself is a special case. Its chemical shift is highly variable (0.5-5.0 ppm) depending on concentration, solvent, and temperature, and it often appears as a broad singlet because of rapid chemical exchange, which decouples it from neighboring protons.[12] The identity of the O-H peak can be unequivocally confirmed by a "D₂O shake": adding a drop of deuterium oxide to the NMR tube causes the O-H proton to be replaced by deuterium, making the peak disappear from the spectrum.[14][15]
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Isomer | Signal | δ (ppm) | Multiplicity | Integration | Assignment |
| This compound | a | ~1.75 | Septet | 1H | CH |
| b | ~1.20 | Singlet | 6H | C(OH)(CH₃ )₂ | |
| c | ~0.90 | Doublet | 6H | CH(CH₃ )₂ | |
| d | ~1.30 | Singlet | 1H | OH | |
| 1-Hexanol | a | ~3.64 | Triplet | 2H | CH₂ -OH |
| b | ~1.57 | Quintet | 2H | CH₂-CH₂ -OH | |
| c | ~1.30 | Multiplet | 6H | -(CH₂ )₃-CH₃ | |
| d | ~0.90 | Triplet | 3H | CH₃ | |
| e | ~1.60 | Singlet | 1H | OH | |
| 3,3-Dimethyl-2-butanol | a | ~3.55 | Quartet | 1H | CH -OH |
| b | ~1.15 | Doublet | 3H | CH(CH₃ )-OH | |
| c | ~0.90 | Singlet | 9H | C(CH₃ )₃ | |
| d | ~1.50 | Singlet | 1H | OH | |
| 3-Methyl-3-pentanol | a | ~1.45 | Quartet | 4H | CH₂ -CH₃ |
| b | ~1.15 | Singlet | 3H | C(OH)-CH₃ | |
| c | ~0.90 | Triplet | 6H | CH₂-CH₃ | |
| d | ~1.30 | Singlet | 1H | OH |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is simpler as it generally doesn't show splitting (in broadband-decoupled mode) and provides a direct count of the number of non-equivalent carbon atoms. The most diagnostic signal is that of the carbon atom bonded to the hydroxyl group (the α-carbon). Its chemical shift is highly sensitive to the degree of substitution, appearing in the range of 50–80 ppm.[12]
Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Isomer | Number of Signals | α-Carbon (C-OH) δ (ppm) | Other Key Signals (δ, ppm) |
| This compound | 4 | ~76[16] | ~38 (CH), ~25 (C(OH)(C H₃)₂), ~17 (CH(C H₃)₂) |
| 1-Hexanol | 6 | ~63 | ~33, ~32, ~26, ~23, ~14 (Alkyl chain) |
| 3,3-Dimethyl-2-butanol | 4 | ~78[17] | ~35 (Quaternary C), ~25 (C(C H₃)₃), ~15 (CH(C H₃)) |
| 3-Methyl-3-pentanol | 4 | ~75 | ~35 (CH₂), ~25 (C(OH)C H₃), ~8 (CH₃) |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.[14]
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C), and the magnetic field is "shimmed" to ensure homogeneity.
-
¹H Acquisition: A standard pulse sequence is used. Key parameters include acquisition time, relaxation delay, and number of scans (typically 8-16 for good signal).
-
¹³C Acquisition: A different pulse sequence with broadband proton decoupling is used. Because the ¹³C nucleus is much less abundant and sensitive, more scans (hundreds to thousands) are required.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. Phasing, baseline correction, and integration are performed using the spectrometer's software.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Hexanol | C6H14O | CID 8103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alcohols | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound(594-60-5) 13C NMR [m.chemicalbook.com]
- 17. 3,3-DIMETHYL-2-BUTANOL(464-07-3) 13C NMR spectrum [chemicalbook.com]
A Comparative Environmental Impact Assessment of Synthesis Routes for 2,3-Dimethyl-2-butanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
The synthesis of 2,3-dimethyl-2-butanol, a tertiary alcohol with applications in various chemical industries, presents a valuable case study for evaluating the environmental impact of different synthetic methodologies. This guide provides a detailed comparison of traditional and emerging routes to this compound, focusing on key green chemistry metrics to inform the selection of more sustainable practices in research and development. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and a quantitative assessment of their environmental performance.
Introduction to this compound and the Imperative for Green Synthesis
This compound is a tertiary alcohol that finds use as a solvent, a reagent in organic synthesis, and a component in certain industrial formulations. Traditionally, its synthesis has relied on methods that, while effective, often involve hazardous reagents, significant solvent use, and the generation of considerable waste. As the chemical industry pivots towards more sustainable practices, a critical evaluation of these established routes against newer, greener alternatives is essential. This guide will focus on two primary conventional methods—the Grignard reaction and acid-catalyzed hydration of alkenes—and explore the potential of biocatalysis and the use of renewable feedstocks as more environmentally benign approaches.
Traditional Synthesis Routes: A Critical Evaluation
The Grignard Reaction: A Classic Carbon-Carbon Bond Formation
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For the synthesis of this compound, this typically involves the reaction of an isopropyl Grignard reagent with acetone.[1][2][3]
Reaction Pathway:
The synthesis proceeds in two main stages: the formation of the Grignard reagent (isopropylmagnesium bromide) and its subsequent reaction with acetone, followed by an acidic workup.
Experimental Protocol: Grignard Synthesis
-
Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equiv.). Add a crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromopropane (1.0 equiv.) in anhydrous diethyl ether via the dropping funnel. The reaction is initiated by gentle warming and then maintained at reflux.
-
Reaction with Acetone: Cool the Grignard solution in an ice bath. Add a solution of acetone (1.0 equiv.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by distillation.
Environmental Considerations:
The Grignard route, while synthetically valuable, presents several environmental drawbacks. The use of volatile and flammable diethyl ether as a solvent is a significant safety and environmental concern.[4][5] The reaction is also highly sensitive to moisture, necessitating anhydrous conditions and inert atmospheres, which can be energy-intensive to maintain on a large scale.[6] The workup procedure generates a considerable amount of aqueous waste containing magnesium salts.
Acid-Catalyzed Hydration of Alkenes: An Electrophilic Addition Approach
Another common method for synthesizing tertiary alcohols is the acid-catalyzed hydration of a suitably substituted alkene.[7][8][9] For this compound, the hydration of 2,3-dimethyl-2-butene is a direct route.
Reaction Pathway:
The mechanism involves the protonation of the alkene to form a stable tertiary carbocation, which is then attacked by water. Deprotonation of the resulting oxonium ion yields the final alcohol product.
Experimental Protocol: Acid-Catalyzed Hydration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 2,3-dimethyl-2-butene (1.0 equiv.).
-
Acid Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to an excess of water. Slowly add the acidic solution to the alkene with vigorous stirring.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by GC).
-
Workup: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent. The product is purified by distillation.
Environmental Considerations:
The primary environmental concern with this method is the use of a strong, corrosive acid like sulfuric acid.[10][11][12][13] While catalytic, its separation and neutralization contribute to the waste stream. The use of organic solvents for extraction also adds to the overall environmental burden. The reaction is reversible, and controlling the equilibrium to favor the alcohol product can be challenging.[8]
Quantitative Environmental Impact Assessment: Green Chemistry Metrics
To objectively compare these synthesis routes, we can utilize several key green chemistry metrics.[14][15][16]
| Metric | Grignard Synthesis (from 2-bromopropane and acetone) | Acid-Catalyzed Hydration (from 2,3-dimethyl-2-butene) | Ideal Value |
| Atom Economy | ~72% | 100% | 100% |
| E-Factor (Environmental Factor) | High (estimated >10) | Moderate (estimated 1-5) | 0 |
| Process Mass Intensity (PMI) | Very High (estimated >100) | High (estimated 20-50) | 1 |
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms.[17] The acid-catalyzed hydration is an addition reaction and thus has a theoretical atom economy of 100%, as all atoms of the reactants (alkene and water) are incorporated into the product. The Grignard reaction, being a substitution-addition process, has a lower atom economy due to the formation of magnesium salts as byproducts.[18][19]
E-Factor: Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste to the mass of the desired product.[20][21][22] A lower E-factor signifies a greener process. The Grignard synthesis typically has a high E-factor due to the use of stoichiometric magnesium, the formation of magnesium salts, and the large volumes of solvent required for the reaction and workup. The acid-catalyzed hydration has a more favorable E-factor, with waste primarily arising from the neutralization of the acid catalyst and solvent use during extraction.
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, reagents, solvents, process aids) used in a process to the mass of the final product.[16] It provides a more holistic view of the process's environmental impact. The Grignard reaction's PMI is significantly higher due to the large solvent volumes and the mass of the Grignard reagent and workup chemicals. The PMI for the acid-catalyzed hydration is lower but still substantial, largely influenced by the amount of water and extraction solvent used.
The Path Forward: Greener Synthesis Strategies
The environmental shortcomings of the traditional routes necessitate the exploration of more sustainable alternatives.
Biocatalysis: The Power of Enzymes
Biocatalysis offers a promising green alternative for the synthesis of alcohols. While a direct biocatalytic route to this compound is not yet well-established, the use of enzymes for the synthesis of tertiary alcohols is an active area of research.[20] This could involve the use of engineered enzymes to catalyze the hydration of the corresponding alkene or the asymmetric reduction of a ketone precursor under mild, aqueous conditions. Such a process would significantly reduce the use of hazardous reagents and organic solvents.
Renewable Feedstocks: A Circular Economy Approach
Another avenue for greening the synthesis of this compound is the utilization of renewable feedstocks. Fusel oils, a byproduct of ethanol fermentation, are a complex mixture of higher alcohols, including isomers of butanol and pentanol.[14][23][24][25][26] Research is ongoing to develop catalytic processes to upgrade these fusel oil components into more valuable chemicals, potentially including precursors to this compound.[14][23][24] This approach aligns with the principles of a circular economy by valorizing a waste stream from a renewable process.[27][28][29][30]
Conclusion and Future Outlook
This comparative guide demonstrates that while traditional methods for synthesizing this compound are well-established, they carry a significant environmental burden. The acid-catalyzed hydration of 2,3-dimethyl-2-butene shows a clear advantage over the Grignard reaction in terms of atom economy and a lower E-factor and PMI.
For researchers and professionals in drug development and chemical synthesis, the key takeaway is the importance of considering green chemistry principles at the outset of process design. The future of sustainable chemical manufacturing lies in the development and implementation of innovative technologies such as biocatalysis and the utilization of renewable feedstocks. While direct, optimized green routes to this compound are still under development, the principles outlined in this guide provide a framework for making more environmentally conscious decisions in the synthesis of this and other valuable chemical compounds. Continued research into enzymatic pathways and the valorization of bio-based waste streams will be crucial in transitioning towards a more sustainable chemical industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. The green solvent: a critical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How many alkenes on acid hydration will produce this compound? [infinitylearn.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 9. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 10. scribd.com [scribd.com]
- 11. AN ENVIRONMENTAL LIFE CYCLE ASSESSMENT OF AN INDUSTRIAL SYSTEM CASE OF INDUSTRIAL SULFURIC ACID - ProQuest [proquest.com]
- 12. Life cycle engineering case study: Sulphuric acid production | Semantic Scholar [semanticscholar.org]
- 13. jet.utem.edu.my [jet.utem.edu.my]
- 14. WO2019136283A1 - Upgrading fusel oil mixtures over heterogeneous catalysts to higher value renewable chemicals - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. Atom Economy Calculator | Green Chemistry & Reaction Efficiency [pearson.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Welcome to www.sheldon.nl [sheldon.nl]
- 22. gctlc.org [gctlc.org]
- 23. US10633320B2 - Upgrading fusel oil mixtures over heterogeneous catalysts to higher value renewable chemicals - Google Patents [patents.google.com]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. US20220234969A1 - Upgrading fusel oils over doped alumina - Google Patents [patents.google.com]
- 26. segovia-hernandez.com [segovia-hernandez.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Renewable Butanol Production via Catalytic Routes [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Renewable Butanol Production via Catalytic Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different synthetic pathways to 2,3-Dimethyl-2-butanol
An In-Depth Comparative Guide to the Synthetic Pathways of 2,3-Dimethyl-2-butanol
Abstract
This compound, also known as thexyl alcohol, is a tertiary alcohol with applications in organic synthesis, particularly in the preparation of specialized borane reagents.[1][2] The selection of a synthetic pathway for its production is a critical decision for researchers and chemical manufacturers, balancing factors of cost, yield, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound: the Grignard reaction utilizing acetone and the hydration of 2,3-dimethyl-2-butene via acid catalysis and oxymercuration-demercuration. Each pathway is examined through its chemical principles, detailed experimental protocols, and a critical evaluation of its advantages and disadvantages to support informed decision-making in a laboratory or industrial setting.
Pathway 1: Grignard Synthesis from Acetone
The Grignard reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds.[3] This pathway constructs the this compound skeleton by nucleophilic addition of an isopropyl group to the carbonyl carbon of acetone.[4][5]
Principle & Causality
The synthesis begins with the formation of a Grignard reagent, isopropylmagnesium bromide, from 2-bromopropane and magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom and making it a potent nucleophile (a carbanion).
This highly reactive Grignard reagent is then introduced to acetone. The nucleophilic isopropyl group attacks the electrophilic carbonyl carbon of the acetone.[6][7] This addition breaks the carbonyl π-bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate. The final step is an acidic workup (e.g., with aqueous H₂SO₄ or NH₄Cl) which protonates the alkoxide to yield the final product, this compound.[5] The use of anhydrous conditions is paramount, as Grignard reagents are strong bases that react readily and violently with protic solvents like water, which would quench the reagent and halt the desired reaction.[8][9]
Experimental Protocol
-
Apparatus Setup: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry inert gas (nitrogen or argon) to exclude atmospheric moisture. The setup typically includes a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the reaction flask. A solution of 2-bromopropane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is often initiated with a small crystal of iodine or gentle heating. Once initiated, the reaction is exothermic and should proceed to maintain a gentle reflux of the ether.[10] The formation is complete when most of the magnesium has been consumed, resulting in a cloudy grey-to-brown solution.
-
Reaction with Acetone: The flask containing the Grignard reagent is cooled in an ice bath. A solution of anhydrous acetone in the same anhydrous ether is added dropwise. This reaction is highly exothermic and the addition rate must be carefully controlled to prevent the reaction from boiling over.[10][11] A thick, white precipitate of the magnesium alkoxide will form.
-
Hydrolysis (Workup): Once the acetone addition is complete, the reaction mixture is carefully poured over a mixture of ice and a weak acid, such as saturated aqueous ammonium chloride or dilute sulfuric acid. This step protonates the alkoxide and dissolves the magnesium salts.
-
Purification: The mixture is transferred to a separatory funnel. The organic layer (ether) is separated from the aqueous layer. The aqueous layer is typically extracted two more times with ether to recover all the product. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation.
Workflow Diagram
Caption: Grignard synthesis workflow.
Analysis
-
Advantages: This is a highly versatile and reliable method that builds the carbon skeleton directly. It generally provides good to excellent yields. The starting materials are common and relatively inexpensive.
-
Disadvantages: The primary drawbacks are safety-related. Grignard reagents can be pyrophoric, and the reaction is highly exothermic and sensitive to moisture, requiring specialized techniques and equipment.[9][11][12] The use of large volumes of flammable ether solvents poses a significant fire risk.[8][13] Environmentally, the process generates magnesium salt waste and requires organic solvents. However, recent advances in mechanochemistry show promise for creating Grignard reagents with drastically reduced solvent use, making the process greener.[14][15][16]
Pathway 2: Hydration of 2,3-Dimethyl-2-butene
This approach involves the addition of water across the double bond of 2,3-dimethyl-2-butene. Because the alkene is symmetrical, the regioselectivity (Markovnikov vs. anti-Markovnikov addition) is irrelevant, as both carbons of the double bond are equally substituted and will yield the same product.
Method A: Acid-Catalyzed Hydration
In this classic electrophilic addition, a strong acid catalyst (e.g., H₂SO₄) protonates the alkene's double bond.[17][18] This forms a tertiary carbocation, which is the most stable type of carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Finally, a deprotonation step, where another water molecule removes a proton from the oxonium ion, yields the final alcohol product and regenerates the acid catalyst.[18] For 2,3-dimethyl-2-butene, there is no risk of carbocation rearrangement, making this a straightforward transformation.[19]
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser.
-
Reaction: 2,3-Dimethyl-2-butene is dissolved in an excess of water containing a catalytic amount of concentrated sulfuric or phosphoric acid.
-
Heating: The mixture is heated under reflux for several hours to ensure the reaction goes to completion. The reaction progress can be monitored by gas chromatography (GC).
-
Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution).
-
Purification: The product is separated from the aqueous layer, which may require extraction with a suitable solvent like diethyl ether. The organic phase is then dried and purified by fractional distillation.
Caption: Acid-catalyzed hydration mechanism.
-
Advantages: This method is economically appealing for large-scale synthesis due to the low cost of the acid catalyst and water. The procedure is relatively simple compared to the Grignard synthesis.
-
Disadvantages: The use of strong, corrosive acids requires careful handling. The reaction is an equilibrium process, which can limit the final yield. For other, non-symmetrical alkenes, this method is prone to carbocation rearrangements, leading to mixtures of products, though this is not a concern for this specific synthesis.
Method B: Oxymercuration-Demercuration
This two-step method is a powerful alternative for alkene hydration that reliably follows Markovnikov's rule and, crucially, avoids carbocation intermediates, thus preventing rearrangements.[20][21][22]
-
Oxymercuration: The alkene reacts with mercury(II) acetate, Hg(OAc)₂, in aqueous THF. The mercury species acts as an electrophile, forming a cyclic mercurinium ion intermediate. Water then attacks the more substituted carbon (a moot point here), opening the ring.[20][22]
-
Demercuration: The organomercury intermediate is not isolated. Instead, sodium borohydride (NaBH₄) is added in a basic solution. This reagent reductively cleaves the carbon-mercury bond, replacing it with a carbon-hydrogen bond to yield the final alcohol.[20][22]
-
Oxymercuration: In a flask, 2,3-dimethyl-2-butene is dissolved in a 1:1 mixture of THF and water. Mercury(II) acetate is added, and the mixture is stirred at room temperature for approximately 30-60 minutes until the initial electrophilic addition is complete.
-
Demercuration: A solution of sodium hydroxide is added, followed by the slow, portion-wise addition of sodium borohydride. This reduction is often exothermic.
-
Workup: The mixture is stirred for a few hours. Metallic mercury will precipitate as a fine black solid. The mixture is filtered to remove the mercury.
-
Purification: The filtrate is worked up by separating the organic layer and extracting the aqueous layer with a solvent. The combined organic layers are dried and purified by distillation.
Caption: Oxymercuration-demercuration workflow.
-
Advantages: This method is highly reliable, proceeds under mild conditions, and gives excellent yields without the risk of rearrangements.
-
Disadvantages: The overwhelming disadvantage is the use of mercury salts, which are extremely toxic and pose a severe environmental and health hazard.[20] Proper disposal of mercury waste is difficult and costly. Due to this toxicity, this method has been largely abandoned in modern industrial processes and many academic laboratories in favor of safer alternatives.
Comparative Analysis
Table 1: Estimated Cost Comparison of Starting Materials
| Pathway | Starting Material 1 | Starting Material 2 | Key Reagent | Approx. Cost per Mole of Product |
| Grignard Synthesis | Acetone (~$13/500mL)[23] | 2-Bromopropane | Magnesium | Low to Moderate |
| Acid-Catalyzed Hydration | 2,3-Dimethyl-2-butene ($152/25mL)[24] | Water | H₂SO₄ (catalyst) | High (dominated by alkene cost) |
| Oxymercuration | 2,3-Dimethyl-2-butene ($152/25mL)[24] | Water | Hg(OAc)₂ | Very High (alkene + mercury reagent) |
Note: Prices are illustrative and can vary significantly based on supplier, purity, and scale. The cost of 2,3-dimethyl-2-butene appears to be a major factor for the hydration routes.
Table 2: Performance and Safety Overview
| Feature | Grignard Synthesis | Acid-Catalyzed Hydration | Oxymercuration-Demercuration |
| Typical Yield | Good to Excellent (>80%) | Moderate to Good (equilibrium limited) | Excellent (>90%) |
| Reaction Conditions | Anhydrous, inert atmosphere | Aqueous, requires heating | Mild, room temperature |
| Key Safety Hazards | Exothermic, pyrophoric reagents, flammable solvents.[8][11] | Strong, corrosive acids. | Extreme toxicity of mercury compounds. [20] |
| Environmental Impact | Magnesium salt waste, organic solvent waste. | Acidic waste (neutralizable). | Highly toxic heavy metal waste. |
| Key Advantage | Versatile, direct C-C bond formation. | Economical catalyst, simple setup. | High yield, no rearrangements. |
| Key Disadvantage | Strict anhydrous/inert conditions required. | Equilibrium limited, potential side reactions. | Extreme toxicity of mercury. |
Conclusion and Recommendation
For laboratory-scale synthesis, the Grignard reaction remains the most practical and versatile choice for producing this compound. While it demands careful technique due to its sensitivity and the hazardous nature of the reagents, it is a well-established, high-yielding procedure using relatively accessible starting materials.
For potential industrial-scale production, acid-catalyzed hydration is the most economically viable route, provided that an inexpensive source of 2,3-dimethyl-2-butene is available. Its primary advantages are the low cost of reagents and the simplicity of the process.
The oxymercuration-demercuration pathway, while mechanistically elegant and high-yielding, is not recommended for general use. The severe toxicity and environmental hazards associated with mercury compounds make it an unsafe and unsustainable option in nearly all modern contexts.
Ultimately, the choice of synthesis will depend on the specific constraints and priorities of the researcher or organization, including scale, budget, available equipment, and, most importantly, safety and environmental stewardship.
References
- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 594-60-5 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent .. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acs.org [acs.org]
- 12. dchas.org [dchas.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 120-year-old reaction turned on its head with environment-friendly, paste-based method | Hokkaido University [global.hokudai.ac.jp]
- 15. sciencedaily.com [sciencedaily.com]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. chegg.com [chegg.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 22. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 23. Acetone [oakwoodchemical.com]
- 24. 2,3-ジメチル-2-ブテン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Atmospheric Lifetime of 2,3-Dimethyl-2-butanol
This guide provides an in-depth comparative analysis of the atmospheric lifetime of 2,3-dimethyl-2-butanol, a volatile organic compound (VOC) of interest due to its use and potential emission into the atmosphere. We will explore its primary degradation pathways, compare its atmospheric persistence to structurally related alcohols, and provide a detailed experimental protocol for determining its reaction rate constant with the principal tropospheric oxidant, the hydroxyl radical (OH). This document is intended for researchers, atmospheric chemists, and environmental scientists engaged in the study of VOCs and their impact on air quality and climate.
Introduction: The Atmospheric Significance of Tertiary Alcohols
Volatile organic compounds are central to the chemical dynamics of the troposphere. Their atmospheric oxidation contributes to the formation of secondary pollutants, including ground-level ozone and secondary organic aerosols (SOAs), which have significant implications for human health and climate.[1] Saturated alcohols, such as this compound (also known as thexyl alcohol), enter the atmosphere from both biogenic and anthropogenic sources.[2] Understanding their atmospheric lifetime—the average time a molecule of the compound persists in the atmosphere—is critical for accurately modeling their environmental impact. The lifetime of a VOC is governed by its removal rates, which are primarily dictated by its reactivity with atmospheric oxidants.
Primary Atmospheric Loss Processes for this compound
The atmospheric degradation of a saturated alcohol like this compound is dominated by a few key chemical processes. The overall lifetime (τ) is the inverse of the sum of the first-order loss rates for each process.
τ = 1 / (Σ ki[Xi])
Where ki is the rate constant for reaction with oxidant Xi, and [Xi] is the average concentration of that oxidant.
Reaction with Hydroxyl Radical (OH)
The gas-phase reaction with the hydroxyl radical (OH) is the principal atmospheric removal pathway for the vast majority of saturated alcohols, including this compound.[2][3][4][5][6] OH radicals, often called the "detergent of the atmosphere," are highly reactive and present during daylight hours, with typical 24-hour average concentrations of approximately 1 x 10⁶ molecules cm⁻³. The reaction proceeds primarily via hydrogen atom abstraction. For this compound, abstraction can occur from a primary C-H bond (from one of the four methyl groups) or the tertiary C-H bond. Studies indicate that H-atom abstraction from the tertiary C-H bond is the faster and more dominant pathway.[3]
Other Removal Pathways: Minor Contributors
-
Reaction with Nitrate Radical (NO₃): The nitrate radical is the most important oxidant during nighttime. However, its reactions with saturated alcohols are generally very slow, with rate coefficients typically orders of magnitude lower than those for OH radicals.[3][5] Therefore, this pathway is considered a minor loss process for this compound.
-
Reaction with Ozone (O₃): Reactions between ozone and saturated alcohols are not expected to be a significant removal process in the atmosphere.[3]
-
Photolysis: For a compound to be removed by photolysis, it must absorb radiation in the actinic region (wavelengths > 290 nm) that penetrates the stratosphere.[4] Experimental measurements have shown that the UV absorption cross-sections for this compound and related alcohols are negligible in this wavelength range.[3][4][7] Consequently, direct photolysis is not an important atmospheric sink.[3][4]
The following diagram illustrates the primary degradation pathway initiated by the OH radical.
Caption: OH-initiated degradation of this compound.
Comparative Data: Atmospheric Lifetimes of Tertiary Alcohols
To contextualize the atmospheric persistence of this compound, it is useful to compare its OH reaction rate constant and calculated lifetime with other structurally similar alcohols. The data presented below are based on experimental measurements conducted at approximately 298 K.[5][7][8]
| Compound | Structure | kₒₕ (298 K)(x 10⁻¹² cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |
| This compound | (CH₃)₂CHC(OH)(CH₃)₂ | 9.01 ± 1.00 [7][8] | ~1.3 days [3] |
| 2-Butanol | CH₃CH(OH)CH₂CH₃ | 8.77 ± 1.46[7][8] | ~1.3 days[3] |
| 2-Methyl-2-butanol(tert-Amyl alcohol) | CH₃CH₂C(OH)(CH₃)₂ | 3.64 ± 0.60[7][8] | ~3.2 days[3] |
| 3-Methyl-2-butanol | (CH₃)₂CHCH(OH)CH₃ | 12.5 ± 2.0 | ~0.9 days |
| tert-Butyl alcohol | (CH₃)₃COH | 0.94 ± 0.19 | ~12 days |
Atmospheric lifetime (τ) is calculated using the formula τ = 1 / (kₒₕ * [OH]), assuming a 24-hour average global tropospheric [OH] concentration of 1.0 x 10⁶ molecules cm⁻³. The lifetimes for this compound, 2-butanol, and 2-methyl-2-butanol are directly cited from the source which likely used a slightly different average [OH] concentration.[3]
Analysis of Structure-Activity Relationship: The data reveals a clear link between molecular structure and reactivity.
-
This compound and 2-Butanol exhibit similar high reactivity and short lifetimes of approximately 1.3 days.[3] This is attributed to the presence of a tertiary C-H bond adjacent to the hydroxyl group, which is readily abstracted by the OH radical.[3]
-
2-Methyl-2-butanol is notably less reactive, with a lifetime of 3.2 days.[3] Despite being a tertiary alcohol, it lacks a tertiary C-H bond, meaning abstraction must occur from less reactive secondary (-CH₂-) or primary (-CH₃) C-H bonds.
-
tert-Butyl alcohol , which has only primary C-H bonds, is the least reactive of the butanol isomers shown, leading to a much longer atmospheric lifetime.
Experimental Protocol: Determination of OH Rate Constant via the Relative Rate Method
The rate constant for the reaction of a VOC with OH radicals can be determined using absolute methods, like Pulsed Laser Photolysis/Laser-Induced Fluorescence (PLP-LIF), or relative rate methods.[7][8] The relative rate technique is a robust and widely used approach that avoids the need to measure the absolute concentration of the highly transient OH radical.
Principle
The method involves exposing the target compound (this compound) and a reference compound (for which the OH rate constant is well-known) to a source of OH radicals in a reaction chamber. The decay of both compounds is monitored simultaneously. Assuming that the only loss process for both compounds is reaction with OH, the following relationship holds:
ln([VOC]₀ / [VOC]ₜ) = (k_VOC / k_Ref) * ln([Ref]₀ / [Ref]ₜ)
By plotting ln([VOC]₀/[VOC]ₜ) against ln([Ref]₀/[Ref]ₜ), a straight line passing through the origin should be obtained. The slope of this line is the ratio of the rate constants (k_VOC / k_Ref). Since k_Ref is known, k_VOC can be easily calculated.
Experimental Workflow
Caption: Workflow for the relative rate experimental method.
Detailed Methodology
-
Apparatus:
-
Reaction Chamber: A large (e.g., >100 L) environmental or "smog" chamber made of FEP Teflon film or quartz, equipped with ports for injection and sampling.
-
Light Source: UV blacklights or a solar simulator to photolyze the OH precursor.
-
Analytical System: A Gas Chromatograph coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for separating and quantifying the VOC and reference compound.[1][9]
-
Gas Handling System: Mass flow controllers for precise addition of gases.
-
-
Reagents:
-
Target Compound: High-purity this compound.
-
Reference Compound: A compound with a well-established OH rate constant that is similar in magnitude to the expected rate constant of the target. Propene or isopropanol are common choices.[10]
-
OH Precursor: Methyl nitrite (CH₃ONO) is commonly used. Its photolysis in the presence of NO and air generates OH radicals.
-
Bath Gas: Purified, zero-grade air.
-
-
Procedure:
-
Chamber Preparation: The reaction chamber is flushed with purified air for an extended period and then evacuated.
-
Reagent Introduction: Known quantities of the this compound, the reference compound, and the OH precursor (e.g., methyl nitrite) are injected into the chamber. The chamber is then filled to atmospheric pressure with purified air.
-
Mixing and Initial Measurement (t=0): The mixture is allowed to homogenize for 30-60 minutes in the dark. An initial sample is drawn and analyzed by GC to determine the initial concentrations ([VOC]₀ and [Ref]₀). Checks for dark reactions or wall loss are performed during this period.[11]
-
Initiation of Reaction: The UV lights are turned on to initiate the photolysis of the OH precursor, generating OH radicals and starting the degradation of the alcohols.
-
Time-Series Monitoring: Samples are drawn from the chamber at regular intervals (e.g., every 5-10 minutes) and analyzed by GC to measure the concentrations of the target and reference compounds as they decay over time ([VOC]ₜ and [Ref]ₜ).
-
Data Processing: For each time point, calculate ln([VOC]₀/[VOC]ₜ) and ln([Ref]₀/[Ref]ₜ).
-
Rate Constant Determination: Plot the processed data as described in the "Principle" section. Perform a linear regression to find the slope. Calculate the rate constant for the target VOC using the known rate constant of the reference compound.
-
Trustworthiness and Self-Validation
This protocol incorporates self-validating systems. The linearity of the final plot of ln([VOC]₀/[VOC]ₜ) vs. ln([Ref]₀/[Ref]ₜ) serves as a critical diagnostic. A strong linear correlation (R² > 0.98) confirms that both compounds were likely removed solely by reaction with the same oxidant (OH) and that secondary reactions or interferences were negligible. The use of a reference compound ingeniously cancels out the need to know the precise, fluctuating concentration of OH radicals, which is notoriously difficult to measure, thereby enhancing the reliability and trustworthiness of the final calculated rate constant.
Conclusion
The atmospheric lifetime of this compound is relatively short, on the order of 1.3 days, driven almost exclusively by its rapid reaction with the hydroxyl radical.[3] Its reactivity is comparable to that of 2-butanol and significantly greater than that of other tertiary alcohols like 2-methyl-2-butanol, a difference primarily attributable to the presence of a reactive tertiary C-H bond.[3] This short lifetime implies that this compound is likely to be removed from the atmosphere close to its emission sources, where it can contribute to local and regional air quality issues such as photochemical smog formation. The experimental methods outlined provide a robust framework for researchers to verify these findings and to assess the atmospheric fate of other emerging VOCs.
References
- 1. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Atmospheric degradation of 2-butanol, 2-methyl-2-butanol, and this compound: OH kinetics and UV absorption cross sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioairsolutions.com [bioairsolutions.com]
- 10. ACP - Atmospheric fate of a series of saturated alcohols: kinetic and mechanistic study [acp.copernicus.org]
- 11. apps.dtic.mil [apps.dtic.mil]
A Mechanistic Deep Dive: Homogeneous vs. Heterogeneous Acid Catalysis in the Dehydration of 2,3-Dimethyl-2-butanol
This guide provides a detailed mechanistic comparison between traditional homogeneous acid-catalyzed and modern heterogeneous solid-acid catalyzed dehydration of 2,3-dimethyl-2-butanol. Designed for researchers and chemical process developers, this document elucidates the fundamental differences in reaction pathways, product selectivity, and experimental execution, supported by established chemical principles and procedural outlines.
Introduction: The Dehydration of a Tertiary Alcohol
The elimination of water from an alcohol to form an alkene is a cornerstone reaction in organic synthesis. The dehydration of this compound, a tertiary alcohol, serves as an excellent model system to explore the nuances of acid catalysis. This reaction proceeds readily due to the formation of a stable tertiary carbocation intermediate. While classic methods employ strong mineral acids like sulfuric (H₂SO₄) or phosphoric acid (H₃PO₄) in a homogeneous phase, contemporary process chemistry increasingly favors solid-acid catalysts for their operational advantages, including ease of separation and potential for enhanced selectivity. This guide will dissect and compare these two catalytic regimes from a mechanistic and practical standpoint.
Part 1: Homogeneous Acid-Catalyzed Dehydration
In this approach, the catalyst and reactants exist in the same phase (typically liquid). Concentrated sulfuric and phosphoric acids are the most common catalysts.[1] The reaction overwhelmingly proceeds through an E1 (Elimination, Unimolecular) mechanism, dictated by the stability of the carbocation intermediate.
Reaction Mechanism: A Step-by-Step E1 Pathway
The E1 mechanism for the dehydration of this compound involves three distinct steps:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst. This converts the poor leaving group, hydroxide (-OH), into an excellent leaving group, water (-OH₂⁺).[2][3] This is a rapid acid-base equilibrium.
-
Formation of a Tertiary Carbocation: The protonated alcohol dissociates, losing a molecule of water to form a stable tertiary carbocation. This step is the slowest in the sequence and is therefore the rate-determining step of the reaction.[3][4]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the π-bond of the alkene.
Caption: The E1 mechanism for the acid-catalyzed dehydration of this compound.
Product Distribution and Zaitsev's Rule
Deprotonation of the tertiary carbocation can occur at two non-equivalent adjacent carbons, leading to two constitutional isomers:
-
2,3-Dimethyl-2-butene: The major product, formed by removing a proton from an internal carbon (C3). This is a tetrasubstituted alkene, making it the more thermodynamically stable product.[3][5]
-
2,3-Dimethyl-1-butene: The minor product, formed by removing a proton from a terminal methyl group (C1). This is a disubstituted alkene and is less stable.
This product distribution is governed by Zaitsev's Rule (also spelled Saytzeff's Rule), which states that in an elimination reaction, the more highly substituted alkene will be the major product.[2][6]
| Product Name | Structure | Alkene Substitution | Stability | Relative Yield |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | More Stable | Major |
| 2,3-Dimethyl-1-butene | CH₂=C(CH₃)CH(CH₃)₂ | Disubstituted | Less Stable | Minor |
Experimental Protocol: Homogeneous Dehydration
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask as the reaction vessel and a cooled receiving flask.
-
Reagent Addition: To the reaction flask, add this compound. Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or a larger volume of 85% phosphoric acid with swirling.[7]
-
Reaction & Distillation: Heat the mixture gently. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium to favor product formation (Le Châtelier's principle). Maintain the distillation temperature below the boiling point of the starting alcohol.
-
Workup and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with a dilute sodium bicarbonate solution to neutralize any residual acid.
-
Wash with water and then a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Perform a final simple or fractional distillation to obtain the purified alkene mixture.
-
-
Analysis: Analyze the product distribution using Gas Chromatography (GC).[7][8]
Part 2: Heterogeneous Solid-Acid Catalyzed Dehydration
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. For alcohol dehydration, common solid acids include zeolites (e.g., H-ZSM-5), γ-alumina, and acid-treated clays.[9][10][11] These materials offer significant advantages in industrial settings, such as easy catalyst recovery, potential for continuous operation, and tunable selectivity.
Reaction Mechanism: The Role of the Catalyst Surface
The mechanism on a solid acid surface is more complex and can exhibit characteristics of both E1 and E2 pathways. The reaction is mediated by active sites on the catalyst surface.
-
Brønsted Acid Sites: These are proton-donating sites (e.g., bridging Si-(OH)-Al groups in zeolites) that function similarly to homogeneous acids. They protonate the alcohol's hydroxyl group, initiating the dehydration process via a carbocation-like intermediate that remains associated with the surface.[9][12]
-
Lewis Acid Sites: These are electron-accepting sites (e.g., coordinatively unsaturated Al atoms) that can interact with the lone pairs on the alcohol's oxygen atom, weakening the C-O bond and facilitating its cleavage.
The reaction pathway is heavily influenced by the catalyst's properties and reaction conditions:
-
Adsorption: The alcohol reactant adsorbs onto the active sites on the catalyst surface.
-
Surface Reaction: The adsorbed alcohol is activated by either a Brønsted or Lewis acid site. A surface-bound intermediate, potentially a carbocation or an alkoxide species, is formed.[12]
-
Elimination & Desorption: Elimination of water occurs, followed by the desorption of the alkene product from the catalyst surface.
Caption: Generalized workflow for heterogeneous dehydration on a solid-acid catalyst surface.
Product Selectivity: Beyond Zaitsev's Rule
While thermodynamic stability (Zaitsev's Rule) still plays a crucial role, solid-acid catalysts introduce additional factors that can control selectivity:
-
Shape Selectivity: The well-defined pore structure of catalysts like zeolites can impose steric constraints. The transition state leading to a bulkier product (like the tetrasubstituted alkene) may be disfavored within narrow pores, potentially increasing the yield of the less-substituted Hofmann-like product.
-
Acid Site Density and Strength: A high density of strong acid sites can promote side reactions or isomerization of the primary products. Catalysts with weaker acid sites may exhibit higher selectivity towards the desired alkene.[9]
-
Temperature: At lower temperatures, bimolecular dehydration to form an ether can be a competing reaction. Higher temperatures strongly favor the unimolecular elimination to form alkenes.[11][13]
Experimental Protocol: Heterogeneous Dehydration
This procedure typically involves a packed-bed reactor for continuous or semi-batch operation.
-
Catalyst Preparation: The solid-acid catalyst is packed into a reactor tube and activated in-situ by heating under a flow of inert gas (e.g., nitrogen or argon) to remove adsorbed water.[14][15]
-
Reaction Execution:
-
Product Collection: The effluent gas stream from the reactor is passed through a condenser to collect the liquid products (alkenes and water).
-
Analysis: The collected organic layer is analyzed, typically by Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS), to determine conversion, selectivity, and product distribution.
Mechanistic and Practical Comparison
| Feature | Homogeneous Acid Catalysis | Heterogeneous Solid-Acid Catalysis |
| Catalyst Phase | Liquid (dissolved in reaction medium) | Solid (separate phase) |
| Active Sites | Solvated protons (e.g., H₃O⁺) | Surface Brønsted and/or Lewis acid sites |
| Primary Mechanism | E1, via a free carbocation intermediate[3] | Surface-mediated E1/E2-like pathways[12] |
| Selectivity Control | Primarily thermodynamic (Zaitsev's Rule)[2] | Thermodynamic, kinetic, and shape-selective control |
| Reaction Conditions | Lower temperatures (typically < 180°C), liquid phase | Broader range, often higher temperatures (150-400°C), gas or liquid phase[14] |
| Catalyst Separation | Difficult; requires neutralization and extraction | Simple; filtration or fixed-bed configuration |
| Catalyst Reusability | Not reusable | Highly reusable, may require regeneration |
| Corrosion | High risk of equipment corrosion | Minimal corrosion risk |
| Key Disadvantage | Product contamination, difficult separation, waste generation | Catalyst deactivation (coking), mass transfer limitations |
Conclusion
The choice between homogeneous and heterogeneous catalysis for the dehydration of this compound depends critically on the desired outcome and scale of operation.
-
Homogeneous catalysis offers a straightforward, well-understood method suitable for laboratory-scale synthesis where the primary goal is to demonstrate the E1 mechanism and Zaitsev's rule. However, its drawbacks, including catalyst separation, waste generation, and equipment corrosion, make it less appealing for industrial applications.
-
Heterogeneous catalysis represents a more sustainable and scalable approach. It provides greater control over selectivity through catalyst design (e.g., pore size, acid site strength) and offers significant operational benefits like catalyst reusability and suitability for continuous processes. While the underlying surface chemistry is more complex, the advantages make it the superior choice for green and industrial chemical production.
For researchers and drug development professionals, understanding both systems is crucial. While homogeneous methods may be employed for small-scale synthesis, knowledge of heterogeneous systems is vital for developing efficient, scalable, and environmentally benign manufacturing processes.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Saytzeff's Rule - GeeksforGeeks [geeksforgeeks.org]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. gauthmath.com [gauthmath.com]
- 7. sites.nvcc.edu [sites.nvcc.edu]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
- 10. Catalyst screening for dehydration of primary alcohols from renewable feedstocks under formation of alkenes at energy-saving mild reaction conditions ... - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01038H [pubs.rsc.org]
- 11. Acid-treated Clay Minerals as Catalysts for Dehydration of Methanol and Ethanol | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. A Comparative Study of Different Al-Based Solid Acid Catalysts for Catalytic Dehydration of Ethanol | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to Investigating Cross-Reactivity of 2,3-Dimethyl-2-butanol in Biological Assays
Introduction
In the landscape of chemical biology and drug discovery, small molecules are the fundamental tools used to probe complex biological systems.[1] Among these is 2,3-Dimethyl-2-butanol (CAS 594-60-5), a tertiary alcohol also known as thexyl alcohol.[2][3] While its primary applications have been in studying chemical kinetics and as a component in organic synthesis, its introduction into biological screening pipelines necessitates a rigorous evaluation of its behavior in common assay formats.[4] The identification of seemingly active "hits" in high-throughput screening (HTS) is only the beginning; the true challenge lies in validating these hits and eliminating artifacts that can derail a research program.[1]
Assay interference from test compounds is a primary source of such artifacts, leading to wasted resources on false positives or the premature dismissal of true actives due to false negatives.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for this compound. We will move beyond rote protocols to explain the causal logic behind experimental design, empowering you to build self-validating systems for robust and reliable data generation.
Part 1: Physicochemical Profile and Structural Context
Understanding a molecule's physical and chemical properties is the first step in predicting its potential for assay interference. This compound is a relatively small, branched tertiary alcohol.[2] Its structure informs its potential to interact non-specifically within the highly engineered environments of biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 594-60-5 | [6][7] |
| Molecular Formula | C₆H₁₄O | [2][7] |
| Molecular Weight | 102.17 g/mol | [2] |
| IUPAC Name | 2,3-dimethylbutan-2-ol | [7] |
| Synonyms | Thexyl alcohol, Isopropyldimethylcarbinol | [2][3] |
| Structure | (CH₃)₂CHC(OH)(CH₃)₂ | |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 120-121 °C | [6] |
| Melting Point | -14 °C | [6] |
| Density | ~0.823 g/mL at 25 °C | |
| Functional Group | Tertiary Alcohol | [2] |
To properly assess cross-reactivity, it is essential to compare the test article to structurally related molecules. This contextualizes the results and can provide initial structure-activity relationships (SAR) for assay interference.
Comparative Molecules for Cross-Reactivity Studies:
-
tert-Butanol: The simplest tertiary alcohol, providing a baseline for the functional group's effect with minimal steric bulk.
-
2-Methyl-2-butanol: A tertiary alcohol with one less methyl group, allowing for assessment of how molecular size and branching impact interactions.
-
3,3-Dimethyl-2-butanol: A structural isomer (a secondary alcohol), critical for determining if any observed effects are specific to the tertiary alcohol configuration.[8]
-
2-Butanol: A simple secondary alcohol to contrast with the tertiary alcohol group.
Part 2: Designing a Self-Validating Cross-Reactivity Program
A robust investigation into cross-reactivity should not be a single experiment but a logical progression of assays designed to probe different potential interference mechanisms. We will focus on two ubiquitous assay formats: the competitive immunoassay and the enzyme activity assay.
Experiment 1: Assessing Cross-Reactivity in Competitive Immunoassays
Immunoassays are a cornerstone of diagnostics and screening, but their reliance on specific antibody-antigen recognition makes them susceptible to interference from structurally similar, cross-reactive molecules.[9][10][11] A competitive ELISA is the ideal format to quantify this effect.
Principle: In a competitive ELISA, the test compound (e.g., this compound) competes with a labeled antigen for a limited number of antibody binding sites. High cross-reactivity results in a reduced signal, mimicking the presence of the true antigen.
Caption: Workflow for a competitive ELISA to test for cross-reactivity.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a capture antibody raised against a relevant small molecule hapten (e.g., a structural analog). Incubate overnight at 4°C.
-
Scientist's Note: The choice of antibody is critical. Ideally, it would be an antibody for a molecule structurally similar to this compound to create a worst-case scenario for cross-reactivity.
-
-
Washing and Blocking:
-
Wash the plate 3x with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer (e.g., 5% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
-
Wash the plate 3x with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound and the comparator molecules in Assay Buffer. Include a standard curve of the unlabeled target antigen.
-
Scientist's Note: The concentration range should be wide enough to observe a full dose-response curve, if any effect exists. A vehicle control (e.g., DMSO at the highest concentration used) is essential to rule out solvent effects.
-
In a separate dilution plate, mix the compound dilutions 1:1 with a constant concentration of enzyme-labeled antigen (e.g., HRP-conjugated antigen).
-
Transfer 100 µL of this mixture to the antibody-coated plate. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5x with Wash Buffer to remove unbound reagents.
-
Add 100 µL of HRP substrate (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (15-30 minutes).
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of compound that inhibits 50% of the labeled antigen binding) for the target antigen and any cross-reacting compounds.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Compound) * 100
-
Experiment 2: Assessing Interference in an Enzyme Activity Assay
Small molecules can interfere with enzyme assays by directly inhibiting the enzyme, denaturing the protein at high concentrations, or interfering with the detection method (e.g., absorbance or fluorescence).[12][13]
Principle: We will use a model enzyme system, yeast Alcohol Dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes, coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is a direct measure of enzyme activity. Tertiary alcohols like this compound are poor substrates for ADH, so any observed decrease in the rate of ethanol conversion is likely due to interference or non-competitive inhibition.
Caption: Principle of the ADH enzyme assay and potential interference.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.8).
-
Prepare stock solutions of NAD⁺ (e.g., 20 mM), Ethanol (e.g., 2 M), and ADH enzyme (e.g., 100 units/mL) in Assay Buffer.
-
Prepare serial dilutions of this compound and comparator molecules in Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
150 µL of Assay Buffer
-
20 µL of NAD⁺ stock solution
-
10 µL of the test compound dilution (or vehicle control)
-
10 µL of Ethanol stock solution
-
-
Scientist's Note: It is crucial to run a control without the ethanol substrate to check if the test compound itself causes a change in absorbance in the presence of the enzyme and NAD⁺.
-
Incubate the plate at 25°C for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 10 µL of ADH enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a kinetic microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Normalize the data by expressing the velocity of the compound-treated wells as a percentage of the vehicle control velocity.
-
Plot the % activity vs. log[compound concentration] and fit the data to a dose-response curve to determine the IC50 value, if inhibition occurs.
-
Part 3: Comparative Data Analysis (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results from these studies would be structured for a clear comparison.
Table 2: Hypothetical Cross-Reactivity in a Competitive Immunoassay
| Compound | IC50 (µM) | % Cross-Reactivity | Interpretation |
| Target Antigen | 0.1 | 100% | Positive Control |
| This compound | 250 | 0.04% | Very low cross-reactivity |
| tert-Butanol | 95 | 0.11% | Low cross-reactivity; higher than test article |
| 3,3-Dimethyl-2-butanol | >1000 | <0.01% | Negligible cross-reactivity |
| 2-Butanol | >1000 | <0.01% | Negligible cross-reactivity |
Table 3: Hypothetical Interference in the ADH Enzyme Assay
| Compound | IC50 (mM) | Maximum Inhibition (%) | Interpretation |
| This compound | 75 | 45% | Weak, non-saturating interference at high concentrations |
| tert-Butanol | 150 | 30% | Very weak interference |
| 3,3-Dimethyl-2-butanol | >500 | <10% | No significant interference |
| 2-Butanol | 25 | 98% | Substrate inhibition/competitive binding |
Interpretation of Hypothetical Results:
The data above would suggest that this compound has a very low propensity for specific cross-reactivity in a competitive immunoassay, with its slightly larger size possibly reducing its fit into the antibody binding pocket compared to tert-butanol. In the enzyme assay, the weak, non-saturating inhibition at high millimolar concentrations is characteristic of non-specific interference rather than potent, specific enzyme inhibition. The secondary alcohol, 2-butanol, shows much stronger interaction as it is a better substrate/competitor for the enzyme.
Conclusion and Recommendations
This guide outlines a systematic and robust approach to evaluating the cross-reactivity and interference potential of this compound. Based on its structure as a small tertiary alcohol, the primary concern is not high-affinity, specific interactions but rather low-affinity, non-specific effects that may manifest at the high concentrations often used in primary screens.
Key Recommendations for Researchers:
-
Always Include Counter-Screens: When this compound or a similar small molecule is identified as a "hit," immediately test it in an orthogonal assay that has a different detection method and biological principle to confirm the activity.
-
Validate with Dose-Response Curves: A single-point activity measurement is insufficient. A well-defined sigmoidal dose-response curve is a hallmark of a specific interaction, whereas a shallow or incomplete curve often suggests non-specific effects or interference.[5]
-
Be Mindful of Concentration: The potential for interference by small alcohols is often concentration-dependent.[13] If biological activity is only observed at high micromolar or millimolar concentrations, the probability of it being an artifact increases significantly.
-
Employ Structural Analogs: As demonstrated, testing structurally related compounds can provide immediate insights into whether an observed effect is due to a specific chemical feature or a more general property of the molecular class.
By integrating these principles and experimental designs into your screening and hit-validation workflows, you can confidently distinguish true biological activity from assay artifacts, ensuring the integrity and success of your research endeavors.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Buy this compound | 594-60-5 [smolecule.com]
- 3. 2-Butanol, 2,3-dimethyl- [webbook.nist.gov]
- 4. This compound 98 594-60-5 [sigmaaldrich.com]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | CAS#:594-60-5 | Chemsrc [chemsrc.com]
- 7. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
Comparison of the physical properties of 2,3-Dimethyl-2-butanol and 3,3-Dimethyl-2-butanol
An In-Depth Comparative Guide to the Physical Properties of 2,3-Dimethyl-2-butanol and 3,3-Dimethyl-2-butanol
Introduction: A Tale of Two Isomers
In the realm of organic chemistry, structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—often exhibit surprisingly distinct physical and chemical behaviors. This guide offers a detailed comparison of two such isomers: this compound and 3,3-Dimethyl-2-butanol. Both are C6H14O alcohols, yet the subtle shift of a single methyl group dramatically alters their physical properties. For researchers, scientists, and professionals in drug development, a nuanced understanding of these differences is paramount for applications ranging from solvent selection and reaction optimization to designing molecules with specific physicochemical profiles.
The core structural distinction lies in their classification: this compound is a tertiary alcohol, where the hydroxyl-bearing carbon is bonded to three other carbon atoms.[1] In contrast, 3,3-Dimethyl-2-butanol is a secondary alcohol, with the hydroxyl-bearing carbon connected to two other carbons. This fundamental difference in molecular architecture directly influences intermolecular forces, steric hindrance, and molecular packing, which in turn govern their macroscopic physical properties. This guide will dissect these properties, provide the underlying scientific rationale for the observed differences, and furnish detailed experimental protocols for their determination.
Molecular Structure: The Foundation of Physical Properties
The arrangement of atoms in this compound and 3,3-Dimethyl-2-butanol dictates their interaction with neighboring molecules. The tertiary structure of this compound results in a more compact, spherical shape compared to the more linear arrangement of the secondary alcohol, 3,3-Dimethyl-2-butanol. This difference in topology is a critical determinant of their physical characteristics.
Caption: Molecular structures of this compound and 3,3-Dimethyl-2-butanol.
Comparative Analysis of Physical Properties
The following table summarizes the key physical properties of the two isomers, compiled from various authoritative sources. These quantitative data provide a clear, at-a-glance comparison.
| Physical Property | This compound | 3,3-Dimethyl-2-butanol |
| Molecular Weight ( g/mol ) | 102.17[1] | 102.17[2][3] |
| Boiling Point (°C) | 119 - 121[1][4][5][6][7][8] | 119 - 121[3][9][10][11][12] |
| Melting Point (°C) | -14[1][5][6][7][8] | 4.8 - 5.6[2][3][9][10][12][13] |
| Density (g/mL) | 0.823 @ 25°C[5][6] | 0.812 @ 25°C[2][3] |
| Refractive Index (n20/D) | 1.417[5][6][7] | 1.415[3][10][11] |
| Water Solubility | 40.12 g/L @ 25°C[7] | 25 g/L[3][10][11] |
| Flash Point (°C) | 29[6] | 26 - 28.9[2][10][11] |
Dissecting the Differences: A Mechanistic Explanation
Boiling Point: A Study in Intermolecular Forces
Interestingly, both isomers exhibit nearly identical boiling points, falling within the 119-121°C range.[1][3][4][5][6][7][8][9][10][11][12] Typically, increased branching leads to a more compact molecular shape, reducing the surface area available for van der Waals interactions and thus lowering the boiling point. However, the dominant intermolecular force in alcohols is hydrogen bonding.
-
This compound: As a tertiary alcohol, the hydroxyl group is sterically hindered by three adjacent alkyl groups.[1] This hindrance can impede the formation of strong, extensive hydrogen-bonding networks.
-
3,3-Dimethyl-2-butanol: As a secondary alcohol, its hydroxyl group is less sterically hindered, allowing for more effective hydrogen bonding compared to its tertiary counterpart.
The competing effects—the boiling point-lowering impact of branching in the tertiary alcohol and the boiling point-raising effect of its less efficient hydrogen bonding—appear to cancel each other out, resulting in very similar boiling points.
Melting Point: The Importance of Crystal Packing
The most striking difference between the two isomers is their melting point. This compound is a liquid well below room temperature with a melting point of -14°C, while 3,3-Dimethyl-2-butanol is a solid at just below room temperature, melting around 5°C.[1][2][3][5][6][7][8][9][10][12][13] This significant disparity is attributed to the efficiency of molecular packing into a crystal lattice. The structure of 3,3-Dimethyl-2-butanol, featuring a bulky tert-butyl group, allows for a more ordered and stable crystalline structure. This efficient packing leads to stronger intermolecular forces in the solid state, requiring more energy (a higher temperature) to break the lattice and melt the solid. Conversely, the shape of this compound does not lend itself to such efficient packing, resulting in a much lower melting point.
Density and Refractive Index
The densities are quite similar, with this compound being slightly denser (0.823 g/mL) than 3,3-Dimethyl-2-butanol (0.812 g/mL) at 25°C.[2][3][5][6] This suggests that despite its branching, this compound packs slightly more efficiently in the liquid state. The refractive indices are also very close, reflecting their similar elemental composition and electron densities.[3][5][6][7][10][11]
Solubility: The Role of Hydrogen Bonding with Water
The solubility of alcohols in water is a balance between the polar, hydrophilic hydroxyl (-OH) group and the nonpolar, hydrophobic alkyl backbone.[14][15] Both isomers have limited solubility in water. However, this compound is reported to be more soluble (40.12 g/L) than 3,3-Dimethyl-2-butanol (25 g/L).[3][7][10][11] This is somewhat counterintuitive, as the more sterically hindered hydroxyl group of the tertiary alcohol might be expected to form fewer hydrogen bonds with water. This suggests that the overall molecular shape and its effect on the disruption of water's hydrogen-bonding network play a significant role.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. Below are methodologies for determining two of the key physical properties discussed.
Protocol 1: Boiling Point Determination via Simple Distillation
This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Addition: Place 15-20 mL of the alcohol isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Temperature Reading: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. A pure compound will exhibit a stable boiling point over the course of the distillation.
-
Data Collection: The stable temperature at which the liquid distills is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling points are pressure-dependent.
Caption: Workflow for boiling point determination.
Protocol 2: Water Solubility Determination via the Cloud Point Method
This technique quantitatively determines the solubility limit by titrating the sample into a solvent until persistent cloudiness (the "cloud point") is observed, indicating phase separation.[16]
Methodology:
-
Preparation: Place a precise volume (e.g., 10.0 mL) of deionized water into a jacketed beaker equipped with a magnetic stirrer and a temperature probe. Maintain a constant temperature (e.g., 25°C) by circulating water through the jacket.
-
Titration: Vigorously stir the water to create a steady vortex.[16] Slowly add the alcohol isomer dropwise from a burette.
-
Observation: Continue adding the alcohol, observing the solution for any signs of cloudiness. The cloud point is reached when the solution becomes persistently turbid, signifying that the solubility limit has been exceeded.[16]
-
Calculation: Record the volume of alcohol added. Calculate the solubility in g/L using the volume of alcohol added, its density, and the initial volume of water.
-
Reproducibility: Repeat the experiment at least three times to ensure the precision of the measurement.
Caption: Workflow for solubility determination via the cloud point method.
Conclusion
The comparison of this compound and 3,3-Dimethyl-2-butanol serves as an excellent case study in structure-property relationships. While sharing the same molecular formula and similar boiling points, their distinct spatial arrangements as tertiary and secondary alcohols lead to a dramatic divergence in their melting points and notable differences in solubility. The tertiary, more branched structure of this compound results in poor crystal packing and thus a very low melting point. In contrast, the secondary alcohol, 3,3-Dimethyl-2-butanol, packs more efficiently in the solid state, giving it a much higher melting point. These differences underscore the necessity for researchers to consider not just the functional groups present but the overall molecular architecture when selecting compounds for specific applications.
References
- 1. Buy this compound | 594-60-5 [smolecule.com]
- 2. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 464-07-3 CAS MSDS (3,3-DIMETHYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound | 594-60-5 [chemicalbook.com]
- 6. This compound 98 594-60-5 [sigmaaldrich.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound | CAS#:594-60-5 | Chemsrc [chemsrc.com]
- 9. 3,3-dimethyl-2-butanol, 464-07-3 [thegoodscentscompany.com]
- 10. 3,3-Dimethyl-2-butanol, 98+%, Thermo Scientific Chemicals 5 x 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 3,3-Dimethyl-2-butanol|lookchem [lookchem.com]
- 12. chemsavers.com [chemsavers.com]
- 13. 3,3-dimethyl-2-butanol [stenutz.eu]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Dimethyl-2-butanol for Laboratory Professionals
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3-Dimethyl-2-butanol, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, offering not just a protocol, but a deeper understanding of the causality behind each step.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the chemical's intrinsic properties is paramount. This compound (CAS No. 594-60-5) is a flammable liquid and vapor.[1] This characteristic is the primary driver for its classification as a hazardous waste. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, it is classified as a Flammable Liquid, Category 3.[2]
The immediate implication for disposal is that this substance cannot be discarded via standard laboratory drains or as general solid waste.[3] Such improper disposal methods pose significant risks of fire, explosion, and environmental contamination. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[4][5]
| Property | Value/Classification | Source |
| GHS Classification | Flammable Liquid, Category 3 | [2] |
| Hazard Statement | H226: Flammable liquid and vapor | [1] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Strong acids, Acid chlorides, Acid anhydrides, Oxidizing agents | [6] |
| Primary Disposal Route | Approved Waste Disposal Plant | [2][7][8] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one, minimizing the potential for error.
The principle of waste segregation at the point of generation is a cornerstone of laboratory safety.[4] Cross-contamination with incompatible materials can lead to dangerous chemical reactions.
Protocol:
-
Designate a Waste Container: Obtain a chemically compatible container designated specifically for flammable organic solvents. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[4]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (do not use abbreviations or chemical formulas).[9]
-
The date when the first drop of waste is added to the container (the "accumulation start date").
-
-
Point of Generation: Collect the this compound waste in this container at or near the point of its generation, under the control of laboratory personnel.[4]
-
Segregation: Crucially, do not mix this compound waste with incompatible chemicals such as strong acids, acid chlorides, acid anhydrides, or oxidizing agents.[6]
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs). Specific regulations govern the management of waste in these areas.[10]
Protocol:
-
Storage Location: Store the waste container in a designated SAA, such as a secondary containment tray within a fume hood or a designated flammable storage cabinet. The area must be well-ventilated.[2][7]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[10] This minimizes the release of flammable vapors.
-
Volume Limits: Be aware of the SAA volume limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[10]
Once the waste container is full or the experiment is complete, it must be prepared for pickup by a licensed hazardous waste disposal company.
Protocol:
-
Finalize Labeling: Ensure the hazardous waste label is complete and legible.
-
Request Pickup: Complete and submit a hazardous waste disposal form as required by your institution's Environmental Health and Safety (EHS) office.[10]
-
Safe Transport: If moving the container to a central accumulation area, use a secondary containment cart to minimize the risk of spills.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the critical decision points in the disposal process for this compound.
References
- 1. simmons.chemoventory.com [simmons.chemoventory.com]
- 2. fishersci.com [fishersci.com]
- 3. acs.org [acs.org]
- 4. danielshealth.com [danielshealth.com]
- 5. epa.gov [epa.gov]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. odu.edu [odu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Dimethyl-2-butanol
Welcome to your essential guide for the safe handling of 2,3-Dimethyl-2-butanol. In the fast-paced environment of research and development, a foundational understanding of the materials in use is paramount to ensuring both personal safety and the integrity of your work. This guide moves beyond a simple checklist of personal protective equipment (PPE). It delves into the rationale behind each recommendation, grounding our protocols in the specific chemical properties of this compound. Our objective is to empower you, our valued colleague, with the knowledge to work confidently and safely.
Understanding the Hazards of this compound
This compound, a tertiary hexanol, is a flammable liquid that presents several potential hazards in a laboratory setting.[1][2][3] A thorough risk assessment is the cornerstone of safe laboratory practice. The primary hazards associated with this compound are:
-
Flammability: With a flash point of approximately 29°C (85°F), this compound is classified as a flammable liquid.[3][4] Its vapors can form explosive mixtures with air, which can be ignited by sparks, hot surfaces, or open flames.[3][5]
-
Inhalation: Inhalation of vapors may cause respiratory tract irritation.[2] While specific occupational exposure limits for this compound have not been established, we can look to structurally similar compounds for guidance. For instance, tert-butyl alcohol has a NIOSH Recommended Exposure Limit (REL) of 100 ppm (300 mg/m³) as a Time-Weighted Average (TWA).[6] High concentrations of alcohol vapors can also lead to symptoms such as headache, dizziness, and drowsiness.[7][8]
-
Skin and Eye Contact: Direct contact with this compound may cause skin and eye irritation.[2] Prolonged or repeated skin exposure can lead to drying and cracking of the skin.[7]
-
Ingestion: Ingestion of this compound may be harmful.[2]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure being performed, the quantities of the substance being handled, and the potential for exposure. Our recommendations are based on a hierarchy of controls, where engineering controls (like fume hoods) are the first line of defense, followed by administrative controls, and finally, PPE.
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Detailed PPE Recommendations
Eye and Face Protection
-
Standard Use: For routine handling of small quantities of this compound where the risk of splashing is minimal, safety glasses with side shields are the minimum requirement.
-
Splash Hazard: When transferring larger volumes, conducting reactions under pressure, or any situation with an increased risk of splashing, chemical splash goggles are mandatory. For significant splash hazards, a face shield should be worn in conjunction with chemical splash goggles.
Skin and Body Protection
-
Laboratory Coats: A flame-resistant lab coat is recommended when handling flammable liquids like this compound.[5] At a minimum, a 100% cotton lab coat should be worn.[5] Lab coats should be buttoned and have full-length sleeves.
-
Gloves: The choice of glove material is critical for preventing skin contact.
-
Incidental Contact: For tasks with a low probability of direct contact, such as handling sealed containers, nitrile gloves are acceptable. However, they should be removed and replaced immediately if splashed with this compound.[9]
-
Extended Contact: For tasks involving larger quantities or a higher likelihood of direct contact, butyl rubber gloves are recommended due to their excellent resistance to alcohols and other organic solvents.[10][11][12][13] Always inspect gloves for any signs of degradation or perforation before use.
-
-
Aprons and Sleeves: For large-scale operations, a chemical-resistant apron and sleeves made of a material like butyl rubber can provide additional protection.
Respiratory Protection
The use of respiratory protection should be determined by a formal risk assessment and is generally not required when handling small quantities in a well-ventilated area, such as a chemical fume hood. However, in situations where engineering controls are not sufficient to maintain exposure below established limits, or during spill cleanup, respiratory protection is necessary.
As there is no specific OSHA Permissible Exposure Limit (PEL) for this compound, we will use the NIOSH REL for the structurally similar tert-butyl alcohol (100 ppm TWA) as a conservative guide.[6] If there is a potential to exceed this concentration, the following respiratory protection should be considered:
-
Up to 1000 ppm: An air-purifying respirator (APR) with organic vapor cartridges.
-
Above 1000 ppm or in emergency situations (e.g., large spills): A supplied-air respirator (SAR) or a self-contained breathing apparatus (SCBA) is required.
Summary of PPE Recommendations
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale transfer (<100 mL) in a fume hood | Safety glasses with side shields | Nitrile gloves (replace immediately if splashed) | Flame-resistant lab coat | Not generally required |
| Large-scale transfer (>100 mL) or reaction in a fume hood | Chemical splash goggles | Butyl rubber gloves | Flame-resistant lab coat | Not generally required |
| Work on an open bench (small quantities, with risk assessment) | Chemical splash goggles | Butyl rubber gloves | Flame-resistant lab coat | Required if ventilation is inadequate |
| Spill Cleanup | Chemical splash goggles and face shield | Butyl rubber gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges (or SCBA for large spills) |
Operational and Disposal Plans
Safe Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Keep containers tightly closed when not in use.[5]
-
Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[3][15]
-
Flammable liquids should be stored in approved flammable liquid storage cabinets.[16][17]
-
Ground and bond containers when transferring large volumes to prevent static discharge.[8]
Spill Response
In the event of a spill, evacuate the area and remove all sources of ignition. For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[5] For large spills, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan
-
This compound and materials contaminated with it should be disposed of as hazardous waste.[18][19]
-
Collect waste in a properly labeled, sealed container that is compatible with flammable liquids.[18][20]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[21]
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence within your laboratory.
References
- 1. This compound | C6H14O | CID 11670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. simmons.chemoventory.com [simmons.chemoventory.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. thexyl alcohol, 594-60-5 [thegoodscentscompany.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Table A-1, Health assessments and regulatory limits by other national and international health agencies - Toxicological Review of tert-Butyl Alcohol (tert-Butanol) [CASRN 75-65-0] - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. gloves-online.com [gloves-online.com]
- 11. gloves.com [gloves.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. oxwork.com [oxwork.com]
- 14. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 17. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 20. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 21. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
